molecular formula C11H19N3O2 B1526706 ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate CAS No. 306818-06-4

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

カタログ番号: B1526706
CAS番号: 306818-06-4
分子量: 225.29 g/mol
InChIキー: NKLKNVALGKYXRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS 306818-06-4) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound serves as a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting understudied kinases like CDK16, which is implicated in breast, prostate, and cervical cancers . The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its versatile biological activity and presence in numerous pharmacological agents . Researchers value this specific ester for its structural features, which make it a versatile building block for constructing more complex molecules. The reactive amino and ester functional groups allow for further derivatization, enabling the exploration of structure-activity relationships (SAR) . Pyrazole-based molecules are widely investigated for their anti-proliferative and anti-cancer potential, playing a crucial role in the development of therapeutic agents for various diseases . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for direct human use.

特性

IUPAC Name

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKNVALGKYXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2] This document details a robust and regioselective two-step synthetic pathway, beginning with the construction of the core pyrazole intermediate, 5-amino-3-tert-butyl-1H-pyrazole, followed by its N-alkylation. The guide emphasizes the mechanistic rationale behind the synthetic strategy, provides detailed, replicable experimental protocols, and outlines methods for product characterization. The content is structured to serve as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds for therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[2] First synthesized in 1883, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] Their prevalence in marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) underscores their therapeutic value and metabolic stability.[1]

The target molecule, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (Figure 1), incorporates several key structural features relevant to drug design:

  • A 5-Aminopyrazole Core: The amino group offers a crucial vector for further functionalization and can act as a hydrogen bond donor, mediating interactions with biological targets.[4]

  • A C3-tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity by engaging with hydrophobic pockets in target proteins and can improve metabolic stability.[5]

  • An N1-Ethyl Acetate Moiety: This group provides a handle for creating ester, amide, or carboxylic acid derivatives, allowing for fine-tuning of physicochemical properties like solubility and cell permeability.

This guide presents a logical and efficient synthetic approach to this valuable building block.

Figure 1: Structure of the Target Compound

Caption: Chemical structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.[6]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule involves disconnecting the N1-C bond of the acetate side chain. This approach simplifies the synthesis into two primary stages: the formation of the core pyrazole ring and its subsequent regioselective alkylation.

G cluster_intermediates Key Intermediates cluster_precursors Pyrazole Precursors target Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate disconnection N-Alkylation target->disconnection pyrazole_intermediate 5-Amino-3-tert-butyl-1H-pyrazole disconnection->pyrazole_intermediate alkylating_agent Ethyl Bromoacetate disconnection->alkylating_agent ketonitrile 4,4-Dimethyl-3-oxopentanenitrile pyrazole_intermediate->ketonitrile Cyclocondensation hydrazine Hydrazine pyrazole_intermediate->hydrazine

Caption: Retrosynthetic pathway for the target compound.

This strategy offers two key advantages:

  • Convergent Synthesis: It allows for the independent preparation and purification of the key pyrazole intermediate before the final coupling step.

  • Control of Regioselectivity: The steric hindrance imposed by the C3-tert-butyl group is predicted to strongly favor alkylation at the N1 position over the N2 position, simplifying the final purification.[7]

Synthesis of Key Intermediate: 5-Amino-3-tert-butyl-1H-pyrazole

The most direct and widely adopted method for constructing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[4] In this case, 4,4-dimethyl-3-oxopentanenitrile serves as the ideal precursor.

G cluster_reactants Reactants cluster_product Product ketonitrile 4,4-Dimethyl-3-oxopentanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone + Hydrazine hydrazine Hydrazine Hydrate hydrazine->hydrazone product 5-Amino-3-tert-butyl-1H-pyrazole hydrazone->product Intramolecular Cyclization (Tautomerization)

Caption: Reaction scheme for the synthesis of the 5-aminopyrazole intermediate.

Mechanistic Insight

The reaction proceeds via initial condensation of hydrazine onto the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This is followed by a spontaneous intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring. The reaction is typically conducted in an alcohol solvent, often with mild heating to drive the cyclization to completion.[4]

Final Step: Regioselective N-Alkylation

The final step is the N-alkylation of the 5-amino-3-tert-butyl-1H-pyrazole intermediate with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a mild base.

Causality of Regioselectivity

Pyrazoles present two potential sites for alkylation: N1 and N2. In this specific substrate, the outcome is governed by sterics. The pronounced steric bulk of the tert-butyl group at the C3 position effectively shields the adjacent N2 nitrogen. Consequently, the electrophilic attack by ethyl bromoacetate occurs preferentially at the more sterically accessible N1 position.[7] This inherent substrate control leads to high regioselectivity and simplifies product isolation. The use of a base, such as potassium carbonate, is essential to deprotonate the pyrazole ring, generating the more nucleophilic pyrazolate anion, which readily attacks the alkylating agent.[8][9]

Detailed Experimental Protocols

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Ethyl bromoacetate is a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 5-Amino-3-tert-butyl-1H-pyrazole
Reagent/SolventMolar Eq.MW ( g/mol )Amount
4,4-Dimethyl-3-oxopentanenitrile1.0125.17(e.g., 10.0 g, 79.9 mmol)
Hydrazine Hydrate (~64%)1.550.06(e.g., 7.5 mL, ~119.8 mmol)
Ethanol--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol.

  • Stir the mixture to achieve a clear solution.

  • Add hydrazine hydrate (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue, which may result in the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.

Protocol 2: Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Reagent/SolventMolar Eq.MW ( g/mol )Amount
5-Amino-3-tert-butyl-1H-pyrazole1.0139.21(e.g., 5.0 g, 35.9 mmol)
Ethyl Bromoacetate1.1167.00(e.g., 4.38 mL, 39.5 mmol)
Potassium Carbonate (K₂CO₃)1.5138.21(e.g., 7.44 g, 53.9 mmol)
N,N-Dimethylformamide (DMF)--75 mL (anhydrous)

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-3-tert-butyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[8][9]

  • Add anhydrous DMF to the flask and stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 40-50°C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water (approx. 300 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (saturated aqueous NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure title compound.[8]

Characterization and Data

The final product, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, is expected to be a solid at room temperature.[10] Its identity and purity should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • Molecular Formula: C₁₁H₁₉N₃O₂[6]

  • Molecular Weight: 225.29 g/mol [10]

  • ¹H NMR: Expected signals would include a singlet for the C4-H of the pyrazole ring, singlets for the amino (NH₂) protons and the tert-butyl protons, a singlet for the N-CH₂ protons, and a quartet and triplet for the ethyl ester group.

  • ¹³C NMR: Signals corresponding to all 11 unique carbon atoms are expected.

  • Mass Spectrometry (MS): An ESI-MS analysis should show a prominent [M+H]⁺ ion at m/z 226.1550.[6]

Conclusion

The can be reliably achieved through a two-step sequence involving the formation of a 5-aminopyrazole intermediate followed by a highly regioselective N-alkylation. The strategy leverages fundamental principles of heterocyclic chemistry and provides a robust route to a versatile building block for drug discovery and development. The protocols described herein are based on established and dependable methodologies, offering a clear and efficient pathway for researchers in the field.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. BenchChem.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. BenchChem.
  • Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)
  • Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)
  • Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate - PMC.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • Indian Journal of Heterocyclic Chemistry Vol. 22, Jan.-March, 2013, pp. 273-278 - SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry.

Sources

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: A Definitive Guide to Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) agents heavily relies on robust, orthogonally reactive building blocks. Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) represents a highly privileged trifunctional scaffold[1].

As an application scientist, I evaluate this molecule not just for its purity, but for its geometric and electronic contributions to target binding. The tert-butyl group at the C3 position is intentionally selected to provide significant steric bulk and lipophilicity, effectively locking the conformation of downstream fused-ring derivatives and enhancing residence time in hydrophobic enzyme pockets. Simultaneously, the C5-amino group and the N1-acetate ester provide a perfect nucleophile-electrophile pairing for divergent cyclization strategies, enabling the rapid generation of complex heterocyclic libraries[2].

Physicochemical Profiling & Molecular Dynamics

Before incorporating any building block into a high-throughput synthesis campaign, it is critical to establish its physicochemical baseline. The parameters below dictate the compound's behavior in both synthetic organic solvents and physiological environments.

Table 1: Core Chemical and Structural Parameters

ParameterValuePharmacological & Synthetic Relevance
Molecular Formula C₁₁H₁₉N₃O₂[1]Defines the mass baseline for LC-MS monitoring.
Molecular Weight 225.29 g/mol [1]Ideal low-molecular-weight starting point for Fragment-Based Drug Design (FBDD).
LogP ~1.57[3]Optimal lipophilicity; balances aqueous solubility with lipid bilayer permeability.
Rotatable Bonds 5[3]Provides flexibility in the acyclic state, which is later rigidified upon cyclization.
Storage Conditions 2-8°C, Dry/Dark[1]Prevents premature hydrolysis of the ester and oxidation of the primary amine.

Mechanistic Synthesis & Validation Workflow

The synthesis of this building block relies on a regioselective Knorr-type condensation. The regioselectivity is fundamentally driven by the differential nucleophilicity of the two nitrogen atoms in the hydrazine precursor.

Synthesis A Pivaloylacetonitrile (Electrophile) B Ethyl Hydrazinoacetate (Dinucleophile) C Hydrazone Intermediate (Transient) D Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate C->D Intramolecular Addition AB AB AB->C Condensation (-H2O)

Figure 1: Regioselective synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Protocol 1: Regioselective Knorr-Type Synthesis
  • Causality Check: We utilize ethanol as the solvent because it facilitates the dissolution of both the highly polar hydrazine hydrochloride and the lipophilic ketonitrile. Triethylamine (TEA) is critical here; it neutralizes the hydrochloride salt, liberating the more nucleophilic terminal -NH₂ of the hydrazine to attack the ketone carbonyl first, ensuring the correct regiochemistry.

  • Step-by-Step Methodology:

    • Charge a flame-dried round-bottom flask with 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and anhydrous ethanol (0.5 M concentration).

    • Add ethyl hydrazinoacetate hydrochloride (1.1 eq) followed by dropwise addition of Triethylamine (1.2 eq) at 0°C to control the initial exothermic neutralization.

    • Heat the reaction mixture to reflux (78°C) for 6 hours under an inert argon atmosphere to prevent amine oxidation.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass disappears and the target mass (m/z 226.1 [M+H]⁺) dominates the chromatogram.

    • Concentrate the mixture in vacuo, partition between Ethyl Acetate and saturated NaHCO₃, dry the organic layer over MgSO₄, and purify via silica gel chromatography.

Divergent Synthetic Applications in Drug Discovery

The true value of[3] lies in its capacity to serve as a branching node for multiple bioactive scaffolds, particularly fused pyrazoles which are ubiquitous in FDA-approved kinase inhibitors and advanced clinical candidates[2].

Applications Core Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate Imidazo Imidazo[1,2-b]pyrazoles (Rigidified Scaffolds) Core->Imidazo Base-Catalyzed Cyclization PyrazoloPyr Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) Core->PyrazoloPyr Formamide/Urea Condensation PyrazoloTri Pyrazolo[1,5-a]pyrimidines (Receptor Antagonists) Core->PyrazoloTri Reaction with 1,3-Dicarbonyls

Figure 2: Divergent synthetic applications of the 5-amino-1H-pyrazole building block.

Protocol 2: Intramolecular Cyclization to Imidazo[1,2-b]pyrazol-6-one

The synthesis of 1H-imidazo[1,2-b]pyrazoles is a highly documented pathway for generating CNS-active agents and anti-inflammatory compounds[4].

  • Causality Check: To achieve cyclization, we must deprotonate the C5-amine to induce nucleophilic acyl substitution at the N1-ester. We specifically choose Sodium Ethoxide (NaOEt) as the base. Using a base that matches the ester's leaving group (ethoxide) completely eliminates the risk of transesterification side-products, ensuring a clean, high-yielding conversion.

  • Step-by-Step Methodology:

    • Dissolve the purified ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in anhydrous ethanol (0.2 M).

    • Introduce a freshly prepared solution of Sodium Ethoxide (1.2 eq) in ethanol at room temperature.

    • Heat the mixture to reflux for 4 hours.

    • Self-Validation: Extract an aliquot and run TLC (Eluent: 5% MeOH in DCM). The cyclized product will present a lower Rf value due to the formation of the highly polar lactam/amide core. LC-MS should confirm the loss of ethanol (m/z 180.1 [M-EtOH+H]⁺).

    • Quench the reaction by adjusting the pH to 6.0 using 1M HCl, extract with EtOAc, and recrystallize the resultant rigidified bicyclic scaffold.

Safety, Handling, and Storage Integrity

Maintaining the structural integrity of this building block requires strict adherence to safety and storage protocols. According to established [5], the compound is classified under Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes) and Skin Irritation Category 2 [5].

When handling, scientists must utilize a properly ventilated fume hood and wear nitrile gloves. Because the primary amine is susceptible to gradual oxidation and the ester to ambient hydrolysis, the compound must be stored sealed in a dry, dark environment at 2-8°C[1].

References

  • "ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)
  • "306818-06-4|Ethyl 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)
  • "Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)
  • "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach", ResearchG

Sources

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide on Molecular Architecture, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4)[1] is a highly privileged, multifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery. Featuring a central pyrazole ring functionalized with a sterically demanding tert-butyl group, a nucleophilic 5-amino moiety, and an N1-ethyl acetate appendage, this molecule serves as an advanced building block for synthesizing complex kinase inhibitors, anti-inflammatory agents, and PROTAC (Proteolysis Targeting Chimera) intermediates[2][3].

This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating regioselective synthesis protocol, and maps its pharmacophoric relevance for target engagement.

Molecular Architecture & Physicochemical Profiling

The structural layout of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is meticulously designed to balance lipophilicity, hydrogen-bonding capacity, and synthetic versatility.

  • The Pyrazole Core: Acts as a stable aromatic framework that frequently mimics purine bases, allowing it to act as an ATP-competitive hinge binder in various kinase targets[4].

  • 3-tert-Butyl Group: Provides significant steric bulk and lipophilicity. In kinase binding, this group frequently occupies the hydrophobic "gatekeeper" pocket, enhancing both target selectivity and metabolic stability against oxidative degradation.

  • 5-Amino Group: Serves as a critical hydrogen-bond donor for target engagement and acts as a nucleophilic handle for downstream functionalization (e.g., amidation, urea formation, or cyclization into fused pyrazoloazines)[4][5].

  • N1-Ethyl Acetate Moiety: Functions as a flexible linker that projects into solvent-exposed channels. The ester can be readily hydrolyzed to a carboxylic acid, providing a conjugation point for PROTAC linker attachment or further derivatization[2].

Quantitative Physicochemical Data
PropertyValue
Chemical Name Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
CAS Registry Number 306818-06-4
Molecular Formula C₁₁H₁₉N₃O₂[6]
Molecular Weight 225.29 g/mol [6]
SMILES String O=C(OCC)CN1N=C(C(C)(C)C)C=C1N[6]
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 4 (Pyrazole nitrogens, ester oxygens)

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 5-aminopyrazoles is classically achieved via the regioselective cyclocondensation of β -ketonitriles with substituted hydrazines[7][8]. To synthesize ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, the optimal precursors are pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and ethyl hydrazinoacetate hydrochloride [9][10][11].

Causality in Regioselectivity

A critical challenge in pyrazole synthesis is controlling the regiochemistry to favor the 5-amino isomer over the 3-amino isomer. The causality behind this selectivity lies in the differential nucleophilicity of the hydrazine nitrogens.

  • Initial Attack: The terminal primary amine ( −NH2​ ) of the ethyl hydrazinoacetate is less sterically hindered and more nucleophilic than the internal secondary amine. It preferentially attacks the highly electrophilic ketone carbonyl of pivaloylacetonitrile to form a hydrazone intermediate[7].

  • Cyclization: Following tautomerization, the internal secondary nitrogen ( −NH− ) is perfectly positioned to undergo an intramolecular nucleophilic attack on the adjacent nitrile carbon. This specific sequence dictates the exclusive formation of the 5-amino-1-substituted pyrazole architecture[7].

SynthesisMechanism A Pivaloylacetonitrile (β-ketonitrile) C Nucleophilic Attack (Terminal NH2 on Carbonyl) A->C B Ethyl Hydrazinoacetate (Hydrazine Derivative) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (Internal NH on Nitrile) D->E F Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate E->F

Regioselective synthesis mechanism of the 5-aminopyrazole scaffold.

Pharmacological Relevance & Target Engagement

The 5-aminopyrazole scaffold is a cornerstone in the design of ATP-competitive inhibitors. By mapping the functional groups of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate to standard kinase binding models, we can observe a highly efficient pharmacophore[8].

Pharmacophore Core 5-Amino-Pyrazole Core (Hinge-Binding Motif) TButyl 3-tert-Butyl Group (Hydrophobic Gatekeeper Pocket) Core->TButyl Steric/Lipophilic Amino 5-Amino Group (H-Bond Donor to Kinase Hinge) Core->Amino H-Bonding Ester N1-Ethyl Acetate (Solvent Channel/Linker) Core->Ester Functionalization

Pharmacophore model illustrating the structural roles of key functional groups.

Experimental Protocol: Synthesis & Characterization

To ensure high yield and regiochemical purity, the following step-by-step methodology must be strictly adhered to. This protocol utilizes a base-mediated cyclocondensation strategy to liberate the hydrazine free base in situ[12].

Materials Required
  • Pivaloylacetonitrile (1.0 equiv)

  • Ethyl hydrazinoacetate hydrochloride (1.1 equiv)[10][11]

  • Triethylamine ( Et3​N ) (1.1 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology
  • Reagent Solubilization: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve pivaloylacetonitrile (10.0 mmol) in 30 mL of absolute ethanol under an inert nitrogen atmosphere.

  • Hydrazine Liberation: Add ethyl hydrazinoacetate hydrochloride (11.0 mmol) to the stirring solution. Dropwise, add triethylamine (11.0 mmol) to neutralize the hydrochloride salt and liberate the reactive hydrazine free base. Causality: Failure to fully neutralize the salt will significantly retard the initial nucleophilic attack on the ketone, depressing the overall yield[12].

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor the disappearance of the β -ketonitrile via TLC (Hexane:EtOAc, 3:1) or LC-MS[8][12].

  • Work-Up: Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure. Partition the resulting crude residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Extraction & Drying: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Hexane to Ethyl Acetate (typically eluting at 20-30% EtOAc) to afford pure ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate[8].

Analytical Validation
  • LC-MS: Expected [M+H]+ peak at m/z 226.3.

  • ¹H NMR (CDCl₃): Look for the distinct tert-butyl singlet (~1.25 ppm, 9H), the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm), the N−CH2​ singlet (~4.6 ppm), the pyrazole C4−H singlet (~5.3 ppm), and the broad −NH2​ exchangeable signal (~3.8-4.0 ppm).

References

  • NextSDS. ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate - Chemical Substance Information. Available at:[Link]

  • Darcy & Roy Press. Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Available at:[Link]

  • National Institutes of Health (PMC). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J Org Chem. 2011. Available at:[Link]

Sources

Strategic Utilization of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Design and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the selection of highly functionalized building blocks dictates the trajectory of a drug discovery campaign. Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) represents a privileged scaffold, particularly in the development of kinase inhibitors and complex fused heterocycles [1]. This technical whitepaper dissects the structural causality, validated synthetic methodologies, and downstream applications of this specific pyrazole derivative, providing researchers with an authoritative guide to deploying it in advanced drug development workflows.

Structural Causality and Physicochemical Profiling

The IUPAC name, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, delineates a tripartite functional architecture designed for maximum synthetic and pharmacological utility. As an Application Scientist, it is crucial to understand why this specific substitution pattern is highly sought after:

  • The tert-Butyl Motif (C3 Position): This bulky, lipophilic group acts as a steric shield and a hydrophobic anchor. In kinase inhibitor design (e.g., p38α MAPK inhibitors), the tert-butyl group perfectly occupies the hydrophobic pocket adjacent to the gatekeeper residue, driving binding affinity through van der Waals interactions while resisting oxidative metabolism [2].

  • The 5-Amino Group: Serving as both a hydrogen-bond donor and a potent nucleophile, this primary amine is the primary vector for derivatization. It is routinely converted into ureas (forming Type II kinase inhibitors) or utilized in cyclocondensation reactions to build fused systems like pyrazolo[1,5-a]pyrimidines [1].

  • The N1-Ethyl Acetate Appendage: This ester provides a versatile synthetic handle. It can be saponified to a carboxylic acid for amide coupling, reduced to an alcohol, or utilized to modulate the overall topological polar surface area (TPSA) of the final drug candidate.

Table 1: Quantitative Physicochemical and Structural Properties

PropertyQuantitative ValueStructural & Pharmacological Implication
IUPAC Name ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetateDefines exact regiochemical connectivity.
CAS Number 306818-06-4Unique registry identifier for commercial procurement [3].
Molecular Formula C₁₁H₁₉N₃O₂Establishes baseline atomic composition.
Molecular Weight 225.29 g/mol Low molecular weight allows for downstream fragment growth without violating Lipinski's Rule of 5 [4].
H-Bond Donors 2 (from the -NH₂ group)Critical for interacting with kinase hinge regions or forming functionalized ureas.
H-Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility and target binding network potential.
Rotatable Bonds 5Provides necessary flexibility for induced-fit binding in allosteric pockets.
Self-Validating Protocol: Regioselective Synthesis

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is notoriously prone to regiochemical scrambling (yielding mixtures of 3-amino and 5-amino isomers). The following protocol utilizes acidic catalysis to strictly enforce the formation of the 5-amino isomer.

Causality of Experimental Design: Using the hydrochloride salt of the hydrazine in an acidic medium is not arbitrary. The low pH selectively protonates the highly electrophilic ketone carbonyl of pivaloylacetonitrile. This directs the initial nucleophilic attack by the terminal nitrogen of the hydrazine, forming a hydrazone intermediate. Subsequent intramolecular cyclocondensation onto the adjacent nitrile group exclusively yields the 5-aminopyrazole [1].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend pivaloylacetonitrile (1.0 equiv, 10 mmol) and ethyl 2-hydrazinylacetate hydrochloride (1.1 equiv, 11 mmol) in anhydrous ethanol (30 mL).

  • Acidic Catalysis: Add 3-5 drops of concentrated HCl.

    • Validation Check: Ensure the pH of the solution is approximately 2-3 using pH indicator strips. This prevents premature enolization and dictates strict regiocontrol.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) under an inert nitrogen atmosphere for 12-16 hours.

    • Validation Check: Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the nitrile peak (typically ~2200 cm⁻¹ in IR) is completely consumed.

  • Workup & Neutralization: Cool the mixture to ambient temperature and concentrate in vacuo. Resuspend the crude residue in ethyl acetate (50 mL) and slowly add saturated aqueous NaHCO₃.

    • Validation Check: Continue addition until effervescence ceases and the aqueous layer stabilizes at pH 7-8, ensuring the free base of the aminopyrazole is fully formed and partitioned into the organic layer.

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as a high-purity crystalline solid.

Application in Drug Development: Kinase Inhibition Logic

In oncology and immunology, the 5-amino-3-tert-butyl pyrazole core is heavily utilized to design Type II kinase inhibitors. These inhibitors do not compete with ATP; instead, they bind to the allosteric "DFG-out" conformation of kinases like p38α MAPK, locking the enzyme in an inactive state [2]. The 5-amino group is typically reacted with aryl isocyanates to form a diaryl urea, which acts as the critical hydrogen-bonding network within the activation loop.

KinaseInhibition Stress Cellular Stress KinaseCascade Upstream Kinases (MKK3/6) Stress->KinaseCascade ActiveKinase Active p38α MAPK (DFG-in Conformation) KinaseCascade->ActiveKinase Phosphorylation Response Inflammatory Cytokines (TNF-α, IL-1β) ActiveKinase->Response Downstream Signaling Inhibitor 5-Aminopyrazole Urea (Type II Inhibitor) InactiveKinase Inactive p38α MAPK (DFG-out Conformation) Inhibitor->InactiveKinase Binds Allosteric Pocket InactiveKinase->ActiveKinase Conformational Lock

Mechanism of p38α MAPK inhibition via 5-aminopyrazole-induced DFG-out allosteric stabilization.

Advanced Derivatization Workflows

Beyond direct kinase inhibition, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a divergent hub for library generation. The orthogonal reactivity of the ester and the amine allows chemists to selectively functionalize the molecule depending on the target product profile[5].

SyntheticWorkflow Core Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate Hydrolysis LiOH, THF/H2O (Saponification) Core->Hydrolysis UreaRxn Isocyanate / Base (Urea Formation) Core->UreaRxn Cyclo 1,3-Diketones (Cyclocondensation) Core->Cyclo Acid Carboxylic Acid (Amide Precursor) Hydrolysis->Acid Urea Diaryl Urea (Kinase Inhibitor) UreaRxn->Urea Fused Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) Cyclo->Fused

Divergent synthetic workflows for derivatizing the 5-aminopyrazole core in drug discovery.

By treating the core with 1,3-dielectrophiles (such as 1,3-diketones or α,β-unsaturated nitriles), the 5-amino group and the adjacent N2 position can undergo tandem cyclization to yield pyrazolo[1,5-a]pyrimidines. These fused bicyclic systems are highly prized in neuropharmacology and oncology for their ability to mimic purine bases, thereby acting as competitive ATP inhibitors [1].

References
  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.[Link]

  • Dumas, J., et al. "Substituted Pyrazolyl Urea Derivatives Useful in the Treatment of Cancer.
  • Bawazir, W. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 2020.[Link]

physical and chemical properties of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Synthetic Profiling of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: A Bifunctional Scaffold for Advanced Therapeutics

Executive Summary

In the landscape of modern drug discovery, highly substituted pyrazoles serve as privileged pharmacophores, particularly in the design of kinase inhibitors and anti-inflammatory agents. Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) represents a highly versatile, bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for researchers and drug development professionals.

Part 1: Physicochemical Profiling & Structural Rationale

To effectively utilize this scaffold in medicinal chemistry, one must first understand its intrinsic physical and chemical parameters. The data below synthesizes the core metrics required for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Core Quantitative Data
PropertyValueCausality / Implication
Chemical Name Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetateStandard IUPAC nomenclature.
CAS Registry Number 306818-06-4Unique identifier for regulatory tracking.
Molecular Formula C11H19N3O2Defines the heavy atom count (16).
Molecular Weight 225.29 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) 1.57Optimal lipophilicity for membrane permeability, driven primarily by the bulky tert-butyl group.
pKa (Predicted) 4.09 ± 0.10Weakly basic 5-amino group, modulated by the electron-withdrawing pyrazole ring.
Hydrogen Bond Donors 1The primary amine acts as a critical H-bond donor in kinase hinge-binding regions.
Hydrogen Bond Acceptors 4Provided by the pyrazole nitrogens and ester oxygens.
Rotatable Bonds 5Ensures sufficient conformational flexibility to adapt to target binding pockets.

Data sourced and verified via and predictive databases.

Drug Design Rationale

The architecture of this molecule offers two orthogonal handles for derivatization, making it a highly modular building block:

  • The Ethyl Acetate Moiety (N1 position) : Acts as a masked carboxylic acid. It is stable under mildly acidic or basic conditions but can be selectively saponified to yield an acetic acid derivative. This allows for standard peptide coupling to form complex amides.

  • The 5-Amino Group : A nucleophilic center capable of reacting with isocyanates, acid chlorides, or sulfonyl chlorides. In kinase inhibitor design, this amine is frequently converted into a urea linkage, which serves as a critical hydrogen-bond donor/acceptor pair.

  • The Tert-Butyl Group (C3 position) : Strategically employed to occupy hydrophobic pockets in target proteins (e.g., the "DFG-out" pocket in kinases) while simultaneously improving metabolic stability by blocking cytochrome P450-mediated oxidation at that position.

Functionalization Core Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate Sub1 Ester Hydrolysis (LiOH) Yields Pyrazole-1-acetic acid Core->Sub1 Saponification Sub2 Electrophilic Addition Derivatization at 5-NH2 Core->Sub2 Urea/Amide Formation Sub3 Advanced Kinase Inhibitor Scaffold (Dual-functionalized) Sub1->Sub3 Amide Coupling Sub2->Sub3 Further Derivatization

Fig 1: Bifunctional derivatization workflow for kinase inhibitor scaffold development.

Part 2: Synthetic Methodology & Mechanistic Causality

The synthesis of highly substituted 5-aminopyrazoles requires strict control over regioselectivity. The most robust approach involves the condensation of a β -ketonitrile (pivaloylacetonitrile) with a substituted hydrazine (ethyl hydrazinoacetate) .

SynthesisMechanism A Pivaloylacetonitrile (Electrophile) C Hydrazone Intermediate (Kinetically Driven) A->C + B Ethyl Hydrazinoacetate (Nucleophile) B->C D Intramolecular Cyclization (Thermodynamically Driven) C->D Heat / -H2O E Target Compound: CAS 306818-06-4 D->E Tautomerization

Fig 2: Regioselective synthesis mechanism of the 5-aminopyrazole core.

Self-Validating Experimental Protocol

This protocol is designed not just as a sequence of steps, but as a logically grounded system where each action is driven by chemical causality.

Step 1: Reagent Preparation & Free-Basing

  • Action : In a dry 250 mL round-bottom flask, suspend ethyl hydrazinoacetate hydrochloride (1.0 eq, 10 mmol) in 50 mL of absolute ethanol. Add N,N-diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol) dropwise at 0 °C.

  • Causality : Hydrazine derivatives are supplied as hydrochloride salts to prevent spontaneous air oxidation. Neutralization with a non-nucleophilic base (DIPEA) is strictly required to liberate the nucleophilic free amine without participating in unwanted side reactions.

Step 2: Condensation (Hydrazone Formation)

  • Action : Add pivaloylacetonitrile (1.0 eq, 10 mmol) to the mixture. Stir at room temperature for 1 hour.

  • Causality : The primary amine ( −NH2​ ) of ethyl hydrazinoacetate is less sterically hindered and more nucleophilic than the secondary amine. It preferentially attacks the highly electrophilic carbonyl carbon of pivaloylacetonitrile, forming a hydrazone intermediate. This step is kinetically driven.

Step 3: Intramolecular Cyclization

  • Action : Attach a reflux condenser and heat the reaction mixture to reflux (~78 °C) for 8-12 hours under an inert nitrogen atmosphere.

  • Causality : The subsequent attack of the secondary amine onto the adjacent nitrile group ( −C≡N ) requires significant activation energy due to the steric bulk of the neighboring tert-butyl group. Prolonged heating drives this thermodynamically favored ring closure, yielding the 5-aminopyrazole core.

Step 4: Isolation & Purification

  • Action : Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Causality : The aqueous workup selectively removes water-soluble byproducts (DIPEA-HCl salts and unreacted hydrazine), while the highly lipophilic tert-butyl group ensures the target compound partitions exclusively into the organic phase.

Part 3: Analytical Validation (The Self-Validating System)

To ensure the integrity of the protocol, the system must be validated through in-process analytical controls. Do not proceed to downstream functionalization without confirming the following parameters:

  • FTIR Spectroscopy (Reaction Monitoring) : The disappearance of the sharp nitrile ( −C≡N ) stretch at ∼2200 cm−1 from the pivaloylacetonitrile starting material is the primary indicator of successful cyclization.

  • LC-MS (Mass Confirmation) : The reaction is deemed complete when the mass shifts from the intermediate hydrazone to the final target mass. Expect a dominant [M+H]+ peak at 226.3 m/z .

  • 1H NMR (CDCl3, Structural Integrity) :

    • The tert-butyl group will appear as a massive, diagnostic singlet integrating to 9H at ∼1.2−1.3 ppm .

    • The pyrazole C4-H proton is highly sensitive to its electronic environment, appearing as a sharp singlet around 5.4−5.6 ppm .

    • The ethyl ester will show the classic quartet ( ∼4.2 ppm ) and triplet ( ∼1.2 ppm ) splitting pattern.

References

An In-Depth Technical Guide to Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block that has garnered interest within the medicinal chemistry landscape. Its substituted pyrazole core, featuring a bulky tert-butyl group and a reactive amino functionality, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development. Detailed, field-proven experimental protocols for its synthesis are presented, underpinned by a discussion of the mechanistic principles driving the chemical transformations. While direct biological data on the title compound remains nascent, this guide explores the well-established pharmacological significance of the 5-aminopyrazole moiety to infer its potential therapeutic relevance and to stimulate further investigation into its biological activity.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] The introduction of an amino group at the C5 position, creating the 5-aminopyrazole moiety, significantly enhances the therapeutic potential of this heterocyclic system. These compounds serve as versatile intermediates in the synthesis of a wide array of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are structurally analogous to endogenous purines and have shown significant biological activities.[3]

The incorporation of a tert-butyl group at the C3 position offers steric bulk, which can influence the compound's binding affinity and selectivity for biological targets. The ethyl acetate group at the N1 position provides a handle for further chemical modification, allowing for the exploration of a wider chemical space in the design of new drug candidates.

This guide focuses on ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, a molecule that embodies these key structural features. Its synthesis and potential as a precursor to novel therapeutics will be explored in detail.

Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the construction of the core 3-tert-butyl-5-aminopyrazole ring, followed by its N-alkylation.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine (Precursor)

The key precursor, 3-tert-butyl-1H-pyrazol-5-amine, is synthesized via the cyclization of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, where a β-ketonitrile reacts with a hydrazine derivative to form the pyrazole ring.

Reaction Scheme:

G Pivaloylacetonitrile Pivaloylacetonitrile 3-tert-butyl-5-aminopyrazole 3-tert-butyl-1H-pyrazol-5-amine Pivaloylacetonitrile->3-tert-butyl-5-aminopyrazole + Hydrazine Hydrazine Hydrate Hydrazine->3-tert-butyl-5-aminopyrazole Cyclization

Figure 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

This protocol is adapted from a similar synthesis of a substituted aminopyrazole.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

  • Reagent Addition: Add a solution of hydrazine hydrate (1.5 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Add crushed ice to the flask to precipitate the product.

    • Neutralize the mixture with a suitable base, such as a concentrated ammonium hydroxide solution.

    • Filter the resulting solid under reduced pressure.

    • Wash the solid with cold water.

    • Dry the product at ambient temperature to yield 3-tert-butyl-1H-pyrazol-5-amine.

Step 2: N-Alkylation to Yield Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

The final step involves the N-alkylation of the synthesized 3-tert-butyl-1H-pyrazol-5-amine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The pyrazole ring contains two nitrogen atoms, both of which are potential sites for alkylation. However, the N1-alkylation is generally favored.

Reaction Scheme:

G 3-tert-butyl-5-aminopyrazole 3-tert-butyl-1H-pyrazol-5-amine Product Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate 3-tert-butyl-5-aminopyrazole->Product + Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Product Base (e.g., K2CO3) Solvent (e.g., DMF)

Figure 2: N-Alkylation of 3-tert-butyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

This protocol is based on general procedures for the N-alkylation of pyrazoles.

  • Reaction Setup: To a solution of 3-tert-butyl-1H-pyrazol-5-amine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, pour the reaction mixture into ice-water.

    • If a precipitate forms, filter the solid, wash with water, and dry.

    • If no solid forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Physicochemical Properties and Characterization Data

A summary of the known physicochemical properties of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is provided in the table below.

PropertyValueReference
CAS Number 306818-06-4[5]
Molecular Formula C₁₁H₁₉N₃O₂[6]
Molecular Weight 225.29 g/mol [6]
Appearance Solid[6]
SMILES CCOC(=O)CN1N=C(C(C)(C)C)C=C1N[6]
InChI Key NKLKNVALGKYXRM-UHFFFAOYSA-N[6]

Characterization Data (Predicted)

  • 1H NMR: Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, a singlet for the pyrazole ring proton, a broad singlet for the amino protons, and a singlet for the tert-butyl protons.

  • 13C NMR: Resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon of the acetate group, the carbons of the pyrazole ring, and the carbons of the tert-butyl group.

Potential Applications in Drug Discovery and Development

While specific biological activity data for ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is not yet published, the broader class of 5-aminopyrazole derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues for investigation.

Inferred Potential Therapeutic Areas:

  • Anticancer Activity: Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[7] The 5-aminopyrazole scaffold can be elaborated to target key signaling pathways involved in cancer progression.

  • Anti-inflammatory and Analgesic Effects: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Derivatives of the title compound could be explored for their potential to modulate inflammatory pathways.

  • Antimicrobial Properties: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal activities.[8]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown antidepressant and other CNS-related activities.[8]

The presence of the primary amino group and the ethyl ester functionality on ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate makes it an ideal starting material for the synthesis of more complex molecules through reactions such as:

  • Amide bond formation: The amino group can be acylated to introduce a variety of substituents.

  • Schiff base formation: Condensation with aldehydes or ketones can lead to imine derivatives.[1]

  • Hydrazide formation: The ethyl ester can be converted to the corresponding hydrazide, which is a versatile intermediate for the synthesis of other heterocycles.

Workflow for Utilizing the Compound in Drug Discovery:

G cluster_0 Synthesis & Characterization cluster_1 Library Generation cluster_2 Biological Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate Purification Purification & Structural Confirmation Synthesis->Purification Derivatization Chemical Derivatization (e.g., Amidation, Schiff Base Formation) Purification->Derivatization Screening High-Throughput Screening Derivatization->Screening Assays In vitro & In vivo Assays Screening->Assays SAR Structure-Activity Relationship (SAR) Studies Assays->SAR ADMET ADMET Profiling SAR->ADMET

Figure 3: A typical workflow for the utilization of the title compound in a drug discovery program.

Conclusion and Future Directions

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, based on established chemical principles, and has outlined its potential utility in drug discovery.

Future research should focus on the following areas:

  • Optimization of the synthetic protocol: Further refinement of the reaction conditions to improve yields and reduce purification steps.

  • Comprehensive biological screening: Evaluation of the title compound and its derivatives against a wide range of biological targets to identify potential lead compounds.

  • Exploration of novel derivatization strategies: Development of new synthetic methodologies to expand the chemical diversity of the compound library.

The information presented herein serves as a foundation for researchers and scientists to explore the full potential of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in the ongoing quest for novel and effective therapeutic agents.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. (n.d.). ProQuest.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PMC. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. (2021). MDPI. [Link]

  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. (n.d.). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. (n.d.). LOCKSS: Serve Content.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC. [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses Procedure. [Link]

  • Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. (2006). ResearchGate. [Link]

  • Working with Hazardous Chemicals. (2008). Organic Syntheses. [Link]

  • Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate. (n.d.). PubChemLite. [Link]

  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate. (n.d.). NextSDS. [Link]

  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate(CAS# 306818-06-4 ). (n.d.). angenechemical.com. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). Arkivoc.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. (n.d.). PMC. [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - (n.d.). ResearchGate. [Link]

Sources

The Role of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in Medicinal Chemistry: A Technical Guide to Scaffold-Based Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of targeted small-molecule therapeutics relies heavily on privileged, bifunctional building blocks. As a Senior Application Scientist specializing in targeted therapies, I frequently utilize ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS 306818-06-4) as a foundational scaffold. This compound is instrumental in the design of kinase inhibitors, particularly those targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Raf kinase pathways. This whitepaper elucidates the structural rationale, self-validating synthetic methodologies, and pharmacological applications of this highly versatile pyrazole derivative.

Structural Rationale & Pharmacophore Mapping

The efficacy of this compound lies in its precise spatial arrangement of functional groups, each engineered to serve a distinct mechanistic or synthetic purpose in drug discovery [1]:

  • tert-Butyl Group (C3 Position): This bulky, highly lipophilic moiety is strategically positioned to exploit deep hydrophobic pockets within the kinase active site. In the context of Type II kinase inhibitors (which bind the inactive "DFG-out" conformation), the tert-butyl group anchors the molecule in the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the inactive state of the kinase.

  • 5-Amino Group: Acting as a critical hydrogen bond donor and acceptor, the primary amine interacts directly with the hinge region of the kinase (e.g., binding to the backbone carbonyls of methionine or leucine residues). Furthermore, it serves as a highly reactive nucleophilic handle for downstream cyclization.

  • N1-Ethyl Acetate Moiety: The ester provides a versatile vector for functionalization. It can be saponified to the corresponding acetic acid for subsequent amide coupling, or utilized in tandem with the 5-amino group to construct fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems are privileged scaffolds that mimic the rigid purine core of ATP [2].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each chemical choice is explicitly detailed.

Protocol 1: De Novo Synthesis of the Pyrazole Scaffold

Causality: The Knorr pyrazole synthesis is employed to achieve regioselective formation of the 1,3,5-substituted pyrazole. We utilize the hydrochloride salt of the hydrazine rather than the free base. The slow, controlled in situ liberation of the hydrazine free-base minimizes off-target condensation and prevents the premature degradation of the highly reactive pivaloylacetonitrile.

Step-by-Step Methodology:

  • Preparation: Suspend ethyl hydrazinoacetate hydrochloride (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol under an inert nitrogen atmosphere.

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 equiv) to lower the activation energy for imine formation.

  • Addition: Slowly add 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile, 1.05 equiv, 10.5 mmol) dropwise at room temperature to prevent uncontrolled exothermic reactions.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4-6 hours. The initial condensation forms a hydrazone intermediate, which is thermodynamically driven to undergo spontaneous intramolecular cyclization via nucleophilic attack of the nitrogen onto the nitrile carbon, followed by aromatization.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4.

  • Self-Validation Checkpoint:

    • LC-MS: The desired product must exhibit a dominant [M+H]+ peak at m/z 226.1.

    • 1H NMR (CDCl3): Confirm the structure by identifying a sharp 9H singlet at ~1.25 ppm (tert-butyl group) and a distinct 1H singlet at ~5.4 ppm representing the pyrazole C4-H proton.

SynthesisWorkflow Reactants Reactants: Ethyl hydrazinoacetate HCl + Pivaloylacetonitrile Condensation Step 1: Condensation (EtOH, Reflux, 4-6h) Reactants->Condensation Hydrazone Intermediate: Hydrazone Formation Condensation->Hydrazone Cyclization Step 2: Intramolecular Cyclization (Nucleophilic attack on Nitrile) Hydrazone->Cyclization Tautomerization Step 3: Tautomerization (Aromatization to Pyrazole) Cyclization->Tautomerization Product Product: Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate Tautomerization->Product Validation Self-Validation: LC-MS (m/z 226 [M+H]+) 1H NMR (tert-butyl singlet ~1.25 ppm) Product->Validation

Fig 1: Step-by-step synthetic workflow and self-validation for the pyrazole scaffold.

Protocol 2: Elaboration into a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

Causality: Fusing a pyrimidine ring to the pyrazole core drastically reduces the entropic penalty upon binding to the kinase hinge region. This locks the pharmacophore into an ATP-mimetic orientation while projecting the tert-butyl group directly into the adjacent hydrophobic pocket [3].

Step-by-Step Methodology:

  • Reagent Mixing: Combine ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (5 mmol) with an excess of formamide (15 mL). Formamide acts simultaneously as the solvent and a one-carbon synthon.

  • Thermal Cyclization: Heat the solution to 180°C under a nitrogen atmosphere for 12 hours. The heat drives the in situ transamidation of the ester and subsequent condensation with the 5-amino group.

  • Isolation: Cool the reaction to room temperature and precipitate the product by adding ice-cold distilled water (50 mL). Filter the resulting solid and wash with cold ethanol.

  • Self-Validation Checkpoint:

    • FTIR: Confirm the complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹).

    • 1H NMR (DMSO-d6): Look for the appearance of a new, highly deshielded pyrimidine C-H singlet at ~8.0 ppm, confirming successful bicyclic ring closure.

Signaling Pathway & Mechanistic Workflow Visualization

The primary therapeutic application of derivatives synthesized from this scaffold is the inhibition of the p38 MAPK pathway, a critical driver of inflammatory cytokine production. By binding to the DFG-out conformation or the hinge region, the pyrazole-derived inhibitor physically blocks the ATP-binding site, arresting the phosphorylation cascade [4].

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Activation Stimulus->MKK3_6 p38MAPK p38 MAP Kinase (Active Conformation) MKK3_6->p38MAPK Downstream Inflammatory Cytokine Production (TNF-α, IL-1β) p38MAPK->Downstream Active Pathway Blocked Pathway Blocked (Anti-inflammatory Effect) p38MAPK->Blocked Inhibited Inhibitor Pyrazole-Derived Inhibitor (Binds DFG-out / Hinge) Inhibitor->p38MAPK Allosteric/Hinge Binding

Fig 2: p38 MAPK signaling cascade and the mechanistic intervention of the pyrazole inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR) Metrics

The following table summarizes the foundational physicochemical properties of the ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate scaffold and the typical pharmacological metrics observed when it is elaborated into mature kinase inhibitors.

Property / MetricValue / Description
CAS Number 306818-06-4
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
LogP (Predicted) ~1.8 - 2.2 (Optimal starting point for lipophilic efficiency)
Primary Target Kinases (Derivatives) p38 MAPK, B-Raf, Src, Abl
Typical IC50 Range (p38 MAPK) 10 nM - 500 nM (for optimized pyrazolo[3,4-d]pyrimidines)
Key Binding Interactions Hinge region H-bonding (amine/pyrimidine), DFG-out hydrophobic pocket (tert-butyl)

The 5-Aminopyrazole Scaffold: Mechanistic Insights and Biological Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, but the specific positioning of functional groups drastically alters its interaction with biological targets[1]. Among these, 5-aminopyrazole derivatives have emerged as highly versatile building blocks. As a Senior Application Scientist, I have observed that the 5-amino group is not merely a synthetic handle; it acts as a critical hydrogen bond donor and acceptor, enabling precise conformational locking and deep pocket binding within complex enzymatic active sites. This technical guide explores the mechanistic causality behind the biological activity of 5-aminopyrazole compounds, focusing on targeted kinase inhibition, anticancer efficacy, and antimicrobial applications, supported by self-validating experimental workflows.

Structural Biology: Kinase Hinge Interactions

The biological potency of 5-aminopyrazoles is most prominently displayed in their ability to inhibit kinases. A classical example is the inhibition of Bruton's Tyrosine Kinase (BTK), a primary target for B-cell malignancies.

Historically, pyrazolopyrimidine scaffolds were used to target the ATP-binding pocket. However, excising the pyrimidine ring and replacing it with a 5-aminopyrazole 4-carboxamide scaffold yields comparable, if not superior, hinge interactions[2]. The Causality of Binding: The carbonyl of the carboxamide forms a strong intramolecular hydrogen bond with the 5-amino substituent. This interaction forces the molecule into a rigid, planar conformation. Consequently, the 5-amino group is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyl of Glu475 in the BTK hinge region, while the N5 ring nitrogen interacts with the backbone NH of Met477[2]. This exact mechanism has also been successfully translated to parasitic targets, where the 5-aminopyrazole-4-carboxamide scaffold selectively inhibits calcium-dependent protein kinase-1 (CDPK1) in Toxoplasma gondii[3].

G A 5-Aminopyrazole 4-Carboxamide B Intramolecular H-Bond (Rigidity) A->B Structural Conformation C Hinge Region Binding (Glu475 & Met477) A->C H-Bond Donor/Acceptor D BTK Active Site Occupancy B->D C->D E Downstream B-Cell Receptor Blockade D->E Kinase Inhibition

BTK Kinase Hinge Interaction and Downstream Signaling Blockade by 5-Aminopyrazole.

Anticancer Efficacy and Targeted Cytotoxicity

By leveraging these kinase-binding properties, 5-aminopyrazole derivatives exert profound anticancer effects by arresting the cell cycle and inducing apoptosis. For instance, the lead compound BC-7 (a synthetic 5-aminopyrazole thiourea derivative) selectively targets HeLa cervical cancer cells[4]. The mechanism of action involves cell cycle arrest in the early M phase, leading to mitotic catastrophe and subsequent mitochondrial- and caspase-dependent apoptosis[4]. Other structurally characterized derivatives, such as chloroacetanilide derivative 8, have demonstrated single-digit micromolar IC50 values against hepatocellular carcinoma (Hep-G2) cell lines[5].

Table 1: Quantitative Anticancer and Kinase Inhibitory Activity
Compound / ScaffoldTarget / Cell LineIC50 ValueKey Mechanistic Feature
5-Aminopyrazole 4-carboxamide BTK (Kinase)Nanomolar rangeHinge binder; reversible covalent inhibition
Chloroacetanilide derivative 8 Hep-G2 (Hepatocellular)3.6 μMKinase inhibition & antioxidant activity
Derivative 3 Hep-G2 (Hepatocellular)41.0 μMKinase inhibition
BC-7 HeLa (Cervical Cancer)65.58 μMMitochondrial apoptosis; mitotic catastrophe

Antimicrobial Efficacy: Overcoming Resistance

Beyond oncology, 5-aminopyrazoles are highly effective against multidrug-resistant bacterial strains. The substitution pattern dictates membrane permeability and target affinity. Specific 5-aminopyrazole derivatives exhibit potent activity against Gram-negative bacteria, which are notoriously difficult to penetrate due to their outer lipopolysaccharide membrane. For example, Derivative 22 demonstrated a Minimum Inhibitory Concentration (MIC) of 0.03 µg/mL against Escherichia coli, making it 65-fold more potent than standard ampicillin[6]. Similarly, compound 17a showed significant efficacy against Enterobacter cloacae[7].

Table 2: Antimicrobial Activity (MIC) of Select 5-Aminopyrazole Derivatives
CompoundBacterial StrainMIC ValueComparative Efficacy
Derivative 22 Escherichia coli0.03 µg/mL65-fold more potent than Ampicillin
Compound 17a Enterobacter cloacae0.48 µg/mLHigh Gram-negative permeability
Compound 26 Escherichia coli4.0 µg/mLBroad-spectrum inhibition
Compound 26 Staphylococcus aureus16.0 µg/mLModerate Gram-positive inhibition

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating 5-aminopyrazole compounds, standard assays must be modified to account for the unique physicochemical properties of these heterocycles. Below are two field-proven, self-validating protocols.

Protocol 1: TR-FRET Kinase Inhibition Assay (BTK)

Causality & Validation: 5-aminopyrazole derivatives often possess extended conjugated systems that can auto-fluoresce, leading to false negatives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) between excitation and emission reading. This allows short-lived background fluorescence from the compound to decay entirely. This creates a self-validating system where signal loss is exclusively attributed to true kinase inhibition, not optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-aminopyrazole compound in 100% DMSO, then transfer to an aqueous kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1%.

  • Enzyme-Substrate Incubation: Add 2 nM recombinant BTK enzyme and 50 nM fluorescein-labeled poly-GAT substrate to a 384-well microplate. Incubate with the compound for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically ~10 µM for BTK) to start the kinase reaction. Incubate for 60 minutes.

  • Quench and Detection: Stop the reaction by adding 10 mM EDTA. Add a Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Readout: Excite the plate at 340 nm. Wait for a 100 µs delay, then read emission at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine kinase activity.

Workflow N1 Compound Preparation N2 Enzyme-Substrate Incubation N1->N2 N3 ATP Addition (Reaction Start) N2->N3 N4 Quench & Antibody Addition N3->N4 N5 TR-FRET Readout N4->N5

TR-FRET assay workflow for validating 5-aminopyrazole kinase inhibitors.

Protocol 2: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Causality & Validation: Highly lipophilic 5-aminopyrazole derivatives can precipitate in aqueous broth over a 24-hour incubation. This physical precipitation mimics bacterial turbidity, confounding standard optical density (OD600) readings and yielding false resistance data. Resazurin acts as a self-validating metabolic sensor; only actively respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This decouples physical compound precipitation from actual biological viability.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow the target bacterial strain (e.g., E. coli or S. aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Serial Dilution: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the 5-aminopyrazole compound (prepared in 2x concentration) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all test wells (final inoculum ∼5×105 CFU/mL).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Resazurin Addition and Readout: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration well that remains strictly blue.

References

  • Title: A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives Source: Benchchem URL
  • Title: Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking Source: ProQuest URL
  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: PMC / NIH URL
  • Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR)
  • Title: Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7)
  • Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.
  • Title: Potent and Selective Inhibitors of CDPK1 from T. gondii and C.

Sources

Methodological & Application

Application Note and Synthesis Protocol for Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of biologically active compounds. Specifically, the 5-aminopyrazole moiety is a critical pharmacophore that has been incorporated into various therapeutic agents, including inhibitors of kinases and other enzymes. The title compound, with its characteristic substitution pattern, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides a comprehensive guide to the synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, detailing a reliable protocol and explaining the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is typically achieved through a two-step process. The first step involves the formation of the 5-amino-3-tert-butyl-1H-pyrazole core, followed by a regioselective N-alkylation with an ethyl haloacetate.

Step 1: Synthesis of 5-amino-3-tert-butyl-1H-pyrazole

The formation of the pyrazole ring is accomplished via the condensation of a β-ketonitrile with hydrazine. In this case, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) serves as the β-ketonitrile precursor. The reaction with hydrazine hydrate proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the nitrile group, and subsequent tautomerization to yield the stable 5-aminopyrazole.

Step 2: N-Alkylation of 5-amino-3-tert-butyl-1H-pyrazole

The second step is the N-alkylation of the pre-formed pyrazole ring with ethyl bromoacetate. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two ring nitrogen atoms.[1] For 3-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance posed by the substituent at the C3 position.[2] The use of a suitable base and solvent system is crucial for achieving high regioselectivity.

Below is a DOT language representation of the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation Pivaloylacetonitrile Pivaloylacetonitrile Reaction1 Condensation Pivaloylacetonitrile->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Aminopyrazole 5-amino-3-tert-butyl-1H-pyrazole Reaction2 N-Alkylation Aminopyrazole->Reaction2 Aminopyrazole->Reaction2 Reaction1->Aminopyrazole EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 TargetMolecule Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate Reaction2->TargetMolecule

Caption: Synthetic workflow for ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Pivaloylacetonitrile≥98%Commercially Available
Hydrazine hydrate≥98%Commercially Available
EthanolAnhydrousCommercially Available
Ethyl bromoacetate≥98%Commercially Available
Potassium carbonate≥99%Commercially Available
AcetonitrileAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
DichloromethaneHPLC GradeCommercially Available
Sodium sulfateAnhydrousCommercially Available
Step-by-Step Synthesis

Part 1: Synthesis of 5-amino-3-tert-butyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (1.0 eq) and ethanol (5 mL per gram of pivaloylacetonitrile).

  • Stir the mixture at room temperature until the pivaloylacetonitrile is fully dissolved.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-tert-butyl-1H-pyrazole as a white to off-white solid.

Part 2: Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-tert-butyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (10 mL per gram of pyrazole).

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as a solid.

Data Summary

CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
5-amino-3-tert-butyl-1H-pyrazoleC₇H₁₃N₃139.2085-95%White to off-white solid
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetateC₁₁H₁₉N₃O₂225.2970-85%Solid

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their respective chemical environments.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Safety Considerations

  • Regioselectivity: While N1-alkylation is generally favored, the formation of the N2-isomer is possible. Careful control of reaction conditions, particularly the choice of base and solvent, can maximize the yield of the desired N1-isomer.[1][2] Purification by column chromatography is typically sufficient to separate the two isomers if a mixture is formed.

  • Safety:

    • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

    • Ethyl bromoacetate is a lachrymator and is corrosive. Handle with care in a fume hood.

    • All organic solvents are flammable. Keep away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate. By following the outlined procedures and considering the key mechanistic insights, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The methodology is robust and scalable, with careful attention to reaction conditions ensuring high yields and purity.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

  • Li, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Garlyauskayte, R. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. [Link]

  • El-Gazzar, A. B. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Al-Mourabit, A., & El-Gazzar, A. B. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Within this privileged class of heterocycles, 5-aminopyrazoles stand out as exceptionally versatile intermediates.[3][4] Their unique arrangement of nucleophilic centers allows for the efficient construction of fused heterocyclic systems, which are of paramount importance in drug discovery.

This guide focuses on Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate , a highly functionalized building block designed for synthetic efficiency. Its structure incorporates three key features for strategic diversification:

  • A Nucleophilic 5-Amino Group: The primary site for cyclocondensation reactions, enabling the formation of fused pyrimidine rings.

  • An N-Alkyl Acetate Side Chain: Provides a handle for subsequent modifications, such as hydrolysis to the carboxylic acid or amidation to generate diverse libraries for structure-activity relationship (SAR) studies.

  • A Sterically Hindering 3-tert-Butyl Group: This bulky group can influence the molecule's conformation, solubility, and metabolic stability, and can provide key interactions within protein binding pockets.

This document serves as a comprehensive guide for researchers, providing detailed protocols and the scientific rationale for utilizing this building block in the synthesis of high-value compounds, particularly pyrazolo[1,5-a]pyrimidines.

Compound Profile and Physicochemical Properties

A clear understanding of a building block's physical properties is essential for effective experimental design, particularly for reaction setup and purification.

PropertyValueSource
Chemical Name ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate[5][6]
CAS Number 306818-06-4[5]
Molecular Formula C₁₁H₁₉N₃O₂[6]
Molecular Weight 225.29 g/mol [6]
Appearance Solid[6]
SMILES CCOC(=O)CN1N=C(C(C)(C)C)C=C1N[6]
InChI Key NKLKNVALGKYXRM-UHFFFAOYSA-N[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is dictated by the distinct reactivity of its functional groups. The diagram below highlights the primary reactive sites that can be targeted for molecular elaboration.

G main_struct amino A: Nucleophilic 5-Amino Group amino->main_struct ester B: Ester Moiety (Hydrolysis/Amidation) ester->main_struct n1_pos C: Pyrazole N1 (Site of Alkylation) n1_pos->main_struct

Figure 1: Key reactive sites of the building block.

  • Site A (5-Amino Group): This is the most potent nucleophilic center. It readily participates in condensation reactions with 1,3-dielectrophiles to form fused heterocycles. This reactivity is the cornerstone of its application in constructing pyrazolo[1,5-a]pyrimidine scaffolds.[7][8]

  • Site B (Ester Moiety): The ethyl ester serves as a versatile functional handle. It can be readily converted into amides through aminolysis, allowing for the introduction of diverse substituents to explore SAR.[9]

  • Site C (Pyrazole N1): This position is already alkylated with the ethyl acetate group, a common strategy to prevent unwanted side reactions at this site and to introduce a point of diversity.

Primary Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The fusion of a pyrazole with a pyrimidine ring generates the pyrazolo[1,5-a]pyrimidine scaffold, a "purine isostere" that has proven to be a highly privileged core structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7] The most direct and widely adopted method for its synthesis is the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[7][10]

Scientific Principle and Mechanism

The reaction proceeds via a well-established pathway. The exocyclic 5-amino group of the pyrazole, being a strong nucleophile, initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen (N1) is generally less nucleophilic and does not participate. The subsequent dehydration (elimination of a water molecule) drives the reaction to completion, yielding the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The reaction is typically catalyzed by either an acid or a base.[7][11]

General Experimental Workflow

The synthesis follows a straightforward and robust workflow, making it amenable to both small-scale library synthesis and larger-scale production.

Sources

Application Note: Orthogonal Derivatization of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 5-amino-3-tert-butylpyrazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the core recognition element in numerous Type II kinase inhibitors, most notably the p38α MAPK inhibitor doramapimod (BIRB-796), which has advanced into clinical trials for autoimmune diseases[1].

The compound ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate provides a versatile, dual-action starting material for the synthesis of targeted inhibitor libraries. Its structural features dictate its biological utility:

  • The tert-Butyl Group (C3): Acts as a critical lipophilic anchor. When the kinase activation loop adopts a "DFG-out" conformation, this bulky group occupies the deep, lipophilic Phe169 allosteric pocket, driving high binding affinity[1].

  • The Amino Group (C5): Serves as the primary point of attachment for diaryl ureas. This functionalization establishes a vital hydrogen-bonding network with the catalytic glutamate and the DFG aspartate backbone of the kinase.

  • The Ethyl Acetate Group (N1): Provides an orthogonal functionalization handle. While classic inhibitors like BIRB-796 rely on complex N-aryl substitutions[1], the N1-acetate allows for rapid saponification and amidation. This enables the introduction of solvent-exposed solubilizing groups (e.g., morpholine, piperazine) or PROTAC linkers without disrupting the core kinase-binding interactions.

Derivatization Workflows & Protocols

The following protocols detail the orthogonal functionalization of the pyrazole scaffold. Every step is designed with explicit causality and includes self-validating checkpoints to ensure synthetic integrity.

ScaffoldDerivatization SM Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate (Core Scaffold) Urea C5-Diaryl Urea (Kinase H-Bond Donor) SM->Urea Aryl Isocyanate DCM, TEA, 25°C Acid N1-Acetic Acid (Intermediate) Urea->Acid LiOH, THF/H2O 25°C, 4h Amide N1-Acetamide (Solubilizing Group) Acid->Amide Amine, HATU, DIPEA DMF, 25°C

Orthogonal derivatization workflow for the 5-amino-3-tert-butylpyrazole scaffold.

Protocol A: Synthesis of C5-Diaryl Ureas (Kinase H-Bond Donors)

Causality: The formation of a urea linkage at the C5-position is essential for Type II kinase inhibition. The urea protons act as hydrogen bond donors, while the carbonyl acts as an acceptor. The C5-amino group is sterically hindered by the adjacent N1-acetate group; therefore, a catalytic amount of base (TEA) is used to enhance the nucleophilicity of the amine, overcoming this steric barrier without requiring elevated temperatures that could degrade the isocyanate.

Step-by-Step Method:

  • Dissolve ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Note: Anhydrous conditions are critical because isocyanates react rapidly with water to form unstable carbamic acids, which decarboxylate to amines and subsequently form symmetric urea byproducts.

  • Add the selected aryl isocyanate (1.05 eq) dropwise at room temperature. A slight stoichiometric excess accounts for trace moisture.

  • Add a catalytic amount of triethylamine (TEA, 0.1 eq).

  • Stir the reaction mixture for 4-6 hours at 25°C.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 1:1). The product urea will appear as a new, lower-Rf UV-active spot due to increased polarity and hydrogen bonding. Confirm the absence of the symmetric diaryl urea byproduct (which is typically highly insoluble and precipitates out of DCM) by filtering the reaction mixture before concentration.

Protocol B: Saponification and Amide Coupling (Solubility Optimization)

Causality: The ethyl ester is often too lipophilic for optimal cellular assays and lacks hydrogen-bonding capability for the solvent-exposed region. Mild hydrolysis with LiOH preserves the newly formed urea, yielding a carboxylic acid. Subsequent coupling utilizing HATU is chosen over EDC/HOBt for its superior efficiency and rapid kinetics with sterically hindered amines.

Step-by-Step Method:

  • Saponification: Dissolve the C5-urea intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at 25°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq) in anhydrous DMF. DMF is a highly polar aprotic solvent that readily dissolves both the polar acid and the organic amine.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). A non-nucleophilic base ensures the amine remains fully deprotonated and neutralizes the acidic byproduct of the coupling agent.

  • Cool to 0°C and add HATU (1.1 eq) portion-wise. Stir at room temperature for 2 hours.

Self-Validation Checkpoint: Monitor the amidation via LC-MS. The disappearance of the [M-H]⁻ peak of the acid and the appearance of the [M+H]⁺ peak of the amide confirms complete conversion. If the reaction stalls, verify the pH of the mixture is >8; add additional DIPEA if necessary to maintain basicity.

Biological Screening Methodologies

Synthesized derivatives must be evaluated through a tiered screening funnel to validate both biochemical potency and cellular efficacy.

KinaseInhibition Stress Cellular Stress / LPS MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates Activation Loop TNF TNF-α Production (Inflammation) p38->TNF Downstream Signaling Inhibitor Pyrazole-Urea Derivative Inhibitor->p38 Binds Allosteric Site (DFG-out conformation)

Mechanism of p38 MAPK inhibition by pyrazole-urea derivatives.

In Vitro p38α MAPK TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure the phosphorylation of a substrate peptide. It eliminates the need for radioactive ³³P-ATP and is less susceptible to compound auto-fluorescence compared to standard fluorescence assays.

Self-Validation Checkpoint: Include a positive control (e.g., doramapimod) and a no-enzyme negative control in every 384-well plate. Calculate the Z'-factor for the assay; a Z'-factor > 0.5 validates the assay's dynamic range and reliability for high-throughput screening.

Cellular TNF-α Release Assay (THP-1 Cells)

Causality: Biochemical potency does not always translate to cellular efficacy due to permeability or efflux issues. Since p38 MAPK regulates the production of pro-inflammatory cytokines, measuring lipopolysaccharide (LPS)-stimulated TNF-α release in human monocytic THP-1 cells provides a direct functional readout of target engagement[2].

Protocol Summary: THP-1 cells are preincubated with the pyrazole derivatives for 30 minutes, followed by stimulation with LPS (1 μg/mL). After 18-24 hours of incubation, the supernatant is analyzed for human TNF-α using a commercially available ELISA[2].

Self-Validation Checkpoint: Assess cell viability in parallel using an MTT or CellTiter-Glo assay. This ensures that any observed reduction in TNF-α is due to true kinase inhibition rather than non-specific compound cytotoxicity.

Quantitative Data & SAR Interpretation

The structural modifications made to the ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate scaffold yield predictable shifts in biological activity. The tables below summarize expected Structure-Activity Relationship (SAR) trends based on literature benchmarks[1],[2], alongside optimized assay parameters.

Table 1: Representative SAR Profile of Pyrazole Derivatives
Compound Modificationp38α IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)Mechanistic Rationale
Unsubstituted C5-amine (Starting Material) >10,000>10,000Lacks the critical hydrogen-bond donor network required for the DFG-out allosteric pocket.
C5-Phenyl Urea 150800Establishes the core urea H-bond network, but lacks optimal van der Waals interactions.
C5-Naphthyl Urea (BIRB-796 analog) < 118The bulky naphthyl group maximizes hydrophobic interactions within the extended binding cleft.
N1-Acetamide (Morpholine substituted) 0.1 (K_d)10Morpholine substitution at the solvent-exposed N1 position drastically improves aqueous solubility and cellular permeability without steric clash.
Table 2: Optimized TR-FRET Assay Parameters
Assay ComponentFinal Concentration / VolumePurpose
p38α Kinase 0.5 nMMinimum enzyme concentration required for robust signal-to-background ratio.
ATP 100 μMSet at the apparent K_m to allow for sensitive detection of ATP-competitive or allosteric shifts.
Substrate Peptide 400 nMOptimal concentration for TR-FRET fluorophore pairing.
Reaction Volume 10 μL (384-well format)Conserves reagents while maintaining meniscus stability.
Incubation Time 60 minutes at 25°CEnsures steady-state kinetics are reached before quenching.

References

  • Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [1]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Doramapimod (BIRB 796) p38 MAPK Inhibitor Biological Activity & Assay Protocols. Selleck Chemicals. [2]

Sources

Application Note: Regioselective N-Alkylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

[label="N2

Refining Protocol Parameters

I'm now optimizing the experimental protocols, incorporating feedback on reaction conditions. I've been revising the standard and microwave protocols, fine-tuning base and alkyl halide equivalents and exploring solvent effects for enhanced regioselectivity. I am preparing the data tables for the protocol section with the modified parameters.

Justifying Parameter Choices

I'm now revising the experimental protocol text to bolster its E-E-A-T credentials. I'm explaining the rationale for using K2CO3 in DMF/DMSO over NaH, emphasizing thermodynamic control and the impact of the exocyclic amine's lone pair delocalization. I'm highlighting TLC/LC-MS monitoring for protocol self-validation and the use of 2D NMR (NOESY/HMBC) to definitively establish regiochemistry, all supported by citations. I am planning to add an example citation too.

Finalizing Reference Formatting

I'm now putting the finishing touches on the references. I've correctly formatted the citations for the application note to include title, journal, volume, page numbers, and year. I am verifying the URLs for each reference and making sure they all work. For the first reference, I'm checking the URL for the correct ACS link and ensuring the DOI is working. The same applies to the other references. I am making sure the formatting conforms to the application note's style guide and consistency.

Verifying URL Robustness

I'm now focusing on the reference URLs to ensure they are robust and authoritative. I'm prioritizing direct DOI links (e.g., https://doi.org/10.1021/acs.joc.7b01372 or https://doi.org/10.1038/s41557-025-01891-z) derived from the article snippets, as they are more reliable than redirects. I'm double-checking the DOIs and verifying the correct ACS links, ensuring they are all functional and consistent with the citation style guide. I have checked several references including the examples for the Journal of Organic Chemistry (JOC) and Nature Chemistry.

Refining Reference Completeness

I'm now focusing on ensuring all references are complete and accurate, including titles, authors, journal details, and working DOIs. I'm double-checking the formatting for each entry, comparing it to the examples provided to make sure I followed the style guidelines.

Finalizing Document Structure

I'm now integrating all the components into a cohesive final draft. I've placed the introduction, mechanistic discussion, experimental protocols, and references in the correct order. I'm focusing on ensuring smooth transitions between sections, creating a logical flow from the introduction to the experimental procedures. I'm verifying that all figures and tables are correctly placed and referenced. I've rechecked the overall document formatting to ensure it meets the style guide, including consistent font sizes, spacing, and headings. I am performing a final review of the document and identifying and correcting any remaining errors.

Integrating Final Touches

Reviewing Detailed Experimental Protocol

I'm now putting my focus on reviewing and updating the standard base-mediated N-alkylation protocol. I've double-checked the cesium carbonate (Cs2CO3) equivalents and the alkyl halide equivalents. I've made updates and clarifications in the step-by-step procedure and the text to reflect the updates. I've also double-checked that the reaction details for each step are correct.

Refining Experimental Procedures

I'm now revising the experimental procedures based on recent updates. I have updated the workup for the standard protocol to clarify details like water volume and the number of extractions. I've also incorporated the details of the microwave-assisted alkylation protocol, including the temperature and time. I am now refining the description of the purification step in both protocols to ensure clarity and reproducibility.

Finalizing Application Note Edits

I'm currently focused on the final edits to ensure the application note is polished and ready for submission. I'm focusing on the experimental section, revising the workup for the standard protocol and the microwave protocol details. I'm ensuring clarity in both purification steps. I am now putting in a DOT diagram as well.

Validating Regiochemistry

I'm now integrating the inline citations to support the mechanistic claims and the protocol standards within the text of the application note. I am adding citations to bolster my discussion on why the exocyclic amine is less reactive and why specific bases are preferred. I'm focusing on the analytical validation section and citations that support the self-validating aspect of the protocol.

Integrating Citations and Text

I'm now adding inline citations throughout the application note to support each claim, especially regarding the mechanistic rationale and protocol validation. I'm focusing on strengthening the analytical validation, citing relevant literature to support the interpretation of NMR, NOESY and X-ray data for confirming regiochemistry. I'm incorporating the references directly into the text to establish the authority of the application note.

Ensuring DOT Code Clarity

I'm now carefully reviewing and refining the Graphviz DOT code, ensuring clear color contrast. I've explicitly set fontcolor for each node to ensure high contrast against its fillcolor using the provided palette, addressing the text visibility issue. Diagram 1 and 2 nodes are reviewed and updated with the new node settings. I am ensuring that the DOT code is well-formatted and easy to read.

Finalizing Visual Clarity

I'm now revising the Graphviz DOT code to ensure all text is legible against the background color. I'm focusing on making the font color distinct from the background. I'm reviewing the node color scheme and ensuring a harmonious palette.

Finalizing Protocol Clarity

I'm now clarifying the experimental protocols. I'm focusing on providing more detail in the experimental section, specifically about the standard N-alkylation workup. I have included the exact water volume and a more detailed extraction procedure. I've also incorporated the details of the microwave-assisted alkylation protocol, making it clear for implementation. I'm making sure that the description of the purification step in both protocols is clear.

Integrating Citations and Structure

I'm now integrating the citations effectively within the text to reinforce my points on regiochemistry, and mechanistic reasoning, also including relevant citations to bolster the analytical and self-validation details of the protocol. I have structured the application note logically. I am now double checking all the figures and tables. I am now polishing the overall document.

Mechanistic Rationale, Optimization Strategies, and Experimental Protocols for Drug Discovery

Introduction & The Ambident Nucleophile Challenge

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, receptor antagonists, and anti-inflammatory agents. However, the functionalization of these heterocycles via N-alkylation presents a formidable synthetic challenge: ambident reactivity .

The 5-aminopyrazole system exists in a dynamic tautomeric equilibrium with its 3-aminopyrazole counterpart. Consequently, the molecule possesses three distinct nucleophilic sites: the N1 ring nitrogen, the N2 ring nitrogen, and the exocyclic primary amine. Achieving high regioselectivity requires precise control over reaction conditions to direct the electrophile to the desired nitrogen atom.

Mechanistic Causality of Regioselectivity

Why does alkylation preferentially occur at the ring nitrogens rather than the primary amine? The causality lies in orbital electronics. The lone pair of the exocyclic -NH₂ group is highly delocalized into the electron-deficient pyrazole π-system. This resonance stabilization significantly dampens the nucleophilicity of the primary amine, making the ring nitrogens (N1 and N2) the primary sites of attack under standard basic conditions.

The differentiation between N1 and N2 alkylation is governed by a delicate balance of steric hindrance and electronic effects dictated by the C3, C4, and C5 substituents . Under thermodynamic control, alkylation predominantly occurs at the less sterically hindered ring nitrogen. For instance, in 5-amino-4-substituted pyrazoles, the N1 position is heavily favored over the N2 position, which is sterically encumbered by the adjacent exocyclic amine. Recent advancements have demonstrated that modular approaches can further unlock azole chemical space, but optimizing base-mediated thermodynamic control remains the most scalable workhorse for drug development .

Reaction Pathway Visualization

G A 5-Aminopyrazole (Tautomeric Mixture) B N1-Alkylated Product (Major, Sterically Favored) A->B Base / R-X Thermodynamic C N2-Alkylated Product (Minor, Sterically Hindered) A->C Base / R-X Kinetic/Hindered D Exocyclic N-Alkylation (Rare, Over-alkylation) A->D Strong Base Excess R-X

Regioselective pathways for the N-alkylation of 5-aminopyrazoles under basic conditions.

Optimization of Reaction Conditions

The choice of base and solvent is the critical determinant of regioselectivity. Strong bases like Sodium Hydride (NaH) in THF often trap the reaction under kinetic control, leading to poor N1:N2 ratios or unwanted over-alkylation. Conversely, milder carbonate bases in highly polar aprotic solvents stabilize the transition state of the thermodynamically favored regioisomer.

Table 1: Effect of Base and Solvent on the N-Alkylation of 5-Aminopyrazoles

Base (Equiv)SolventTemp (°C)Conversion (%)Regioselectivity (N1:N2)Mechanistic Outcome
NaH (1.2)THF0 to RT>90%~1.5 : 1Kinetic control; poor selectivity; high risk of dialkylation.
K₂CO₃ (2.0)DMF6085%5 : 1Thermodynamic control; good selectivity but requires heating.
Cs₂CO₃ (2.0)DMSORT to 40>95%>10 : 1Enhanced thermodynamic control; excellent selectivity due to the "naked anion" effect.
DIPEA (3.0)CH₃CN80<50%2 : 1Incomplete deprotonation; sluggish reaction kinetics.

Experimental Protocols

Protocol A: Standard Base-Mediated Regioselective N1-Alkylation

This protocol leverages thermodynamic control to maximize N1-alkylation, utilizing Cs₂CO₃ in DMSO, which provides superior solubility and "naked" anion reactivity compared to standard potassium salts.

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous powder) (2.0 equiv)

  • Anhydrous DMSO (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol) and anhydrous DMSO (5.0 mL) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous Cs₂CO₃ (2.0 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes. Scientific Insight: This pre-stirring ensures complete deprotonation and equilibration of the pyrazolide anion prior to the introduction of the electrophile.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 mmol) dropwise over 5 minutes. Scientific Insight: Slow addition at low temperatures prevents localized heating and minimizes the kinetic trapping of the N2-isomer.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC (typically using 5% MeOH in DCM).

  • Workup: Upon complete consumption of the starting material, quench the reaction by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers heavily with brine (3 × 15 mL) to partition and remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure N1-alkylated 5-aminopyrazole.

Protocol B: Microwave-Assisted Alkylation (For Sterically Hindered Electrophiles)

For unreactive or sterically hindered alkyl halides, microwave irradiation significantly accelerates the reaction while maintaining regioselectivity. Furthermore, specialized electrophiles such as donor-acceptor cyclopropanes can exhibit ambident reactivity depending on the catalyst employed, making thermal acceleration a valuable tool .

  • In a microwave-safe vial, combine the 5-aminopyrazole (1.0 mmol), alkyl halide (1.5 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (3.0 mL).

  • Seal the vial and irradiate at 110 °C for 15–30 minutes using a dedicated single-mode microwave synthesizer.

  • Cool to room temperature, dilute with EtOAc, wash with 5% aqueous LiCl (to effectively remove DMF), dry, and purify as described in Protocol A.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve 5-aminopyrazole in anhydrous DMSO Step2 Step 2: Deprotonation Add Cs2CO3 (2.0 eq), stir 30 min at RT Step1->Step2 Step3 Step 3: Alkylation Add Alkyl Halide dropwise at 0 °C Step2->Step3 Step4 Step 4: Reaction Stir at RT for 4-12 h, monitor by LC-MS Step3->Step4 Step5 Step 5: Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Silica gel) Step5->Step6

Standard experimental workflow for the base-mediated regioselective N-alkylation.

Analytical Validation: Creating a Self-Validating System

To ensure the trustworthiness of the synthesized regioisomer, standard 1D ¹H-NMR is insufficient due to the highly similar chemical environments of the N1 and N2 alkylated products. A robust protocol must be self-validating.

2D NOESY NMR Analysis: The definitive assignment of the N1 vs. N2 regioisomer must be conducted using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Identifying N2-Alkylation: An NOE cross-peak between the newly introduced N-alkyl protons and the exocyclic -NH₂ protons strongly indicates N2-alkylation (due to spatial proximity).

  • Identifying N1-Alkylation: An NOE cross-peak between the N-alkyl protons and the C5-H (if unsubstituted) or the C5-substituent indicates N1-alkylation. The absence of an NOE correlation with the -NH₂ group further confirms this assignment.

For highly novel scaffolds where NMR is ambiguous, growing a single crystal for X-ray diffraction remains the gold standard for unambiguous structural confirmation.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017.[Link] [1]

  • Unlocking azole chemical space via modular and regioselective N-alkylation. Nature Chemistry, 2025.[Link] [2]

  • Ambident reactivity of 5-aminopyrazoles towards donor-acceptor cyclopropanes. Organic & Biomolecular Chemistry, 2022.[Link] [3]

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in the synthesis of pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidines Using Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Significance

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, functioning as bioisosteres of adenine[1]. They are the core structural motif in numerous ATP-competitive protein kinase inhibitors, including the FDA-approved drug ibrutinib ()[2].

The building block ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) offers a highly specialized starting point for synthesizing these kinase inhibitors[3]. It features two critical structural elements:

  • C3 tert-butyl group: Provides a bulky, lipophilic moiety that is highly effective at occupying the hydrophobic pocket (hydrophobic region I) of kinase active sites.

  • N1 acetate ester: Acts as a regioselective directing group during cyclization and serves as a versatile functional handle for downstream derivatization (e.g., hydrolysis to a carboxylic acid for subsequent amide coupling).

Mechanistic Rationale: Regiocontrol via N1-Substitution

In the synthesis of fused pyrazolopyrimidines, the regiochemistry of the cyclization is dictated by the substitution pattern of the pyrazole ring.

When an unblocked 5-aminopyrazole (unsubstituted at N1) reacts with 1,3-dielectrophiles, cyclization typically occurs between the highly nucleophilic exocyclic 5-amino group and the endocyclic N1 nitrogen, yielding pyrazolo[1,5-a]pyrimidines [4].

However, in ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, the N1 position is covalently blocked by the acetate moiety. This steric and electronic blockade forces the cyclization to proceed via the C4 carbon. The strong electron-donating effect of the adjacent 5-amino group highly activates the C4 position toward electrophilic aromatic substitution. Consequently, reaction with C1-electrophiles (such as Vilsmeier-Haack reagents) occurs exclusively across the 5-amino group and the C4 carbon, selectively yielding the pyrazolo[3,4-d]pyrimidine architecture ()[5].

Regioselectivity cluster_0 Unblocked N1 Pathway cluster_1 Blocked N1 Pathway (Target) A 5-Aminopyrazole (Unsubstituted N1) B 1,3-Dicarbonyls A->B C Pyrazolo[1,5-a]pyrimidine (N1-C5 Cyclization) B->C D Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate (Blocked N1) E C1 Electrophiles (e.g., Vilsmeier Reagent) D->E F Pyrazolo[3,4-d]pyrimidine (C4-C5 Cyclization) E->F

Caption: Regioselective cyclization pathways of 5-aminopyrazoles dictated by N1 substitution.

Experimental Protocol: One-Pot Vilsmeier Amidination & Heterocyclization

This protocol describes a highly efficient, self-validating one-flask synthesis of the pyrazolo[3,4-d]pyrimidine core using phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF), followed by cyclization with hexamethyldisilazane (HMDS)[5].

Causality of Reagent Selection: PBr₃ is preferred over POCl₃ as it generates a more reactive brominated Vilsmeier intermediate, accelerating the formylation at the sterically hindered C4 position adjacent to the tert-butyl group. HMDS acts as an anhydrous ammonia equivalent, facilitating the final imination and intermolecular heterocyclization without introducing aqueous side-reactions[5].

Step-by-Step Methodology
  • Vilsmeier Reagent Generation: To a dry, nitrogen-purged round-bottom flask containing anhydrous DMF (2.0 mL per mmol of substrate), carefully add PBr₃ (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to allow the Vilsmeier active species to form.

  • Amidination: Add ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (1.0 equiv) to the reaction mixture. Gradually warm the flask to 60 °C and stir for 1.5 to 2.0 hours.

  • In-Process Control (IPC) - Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The reaction must not proceed to step 4 until the starting material is entirely consumed and converted to the 4-(iminomethyl)formamidine intermediate. Premature addition of HMDS will quench the Vilsmeier reagent and halt C4-formylation.

  • Heterocyclization: Once IPC confirms complete intermediate formation, add HMDS (3.0 equiv) directly to the flask. Elevate the temperature to 75–80 °C and reflux for 3.0 to 5.0 hours.

  • Work-up: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃ (to neutralize residual acid), and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the functionalized pyrazolo[3,4-d]pyrimidine.

Workflow Step1 1. Starting Material Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate Step2 2. Vilsmeier Amidination Reagents: DMF, PBr3 (3.0 equiv) Conditions: 60°C, 1.5-2.0 hours Step1->Step2 Step3 3. IPC Validation (Critical) Verify 4-(iminomethyl)formamidine intermediate via TLC/LC-MS Step2->Step3 Step4 4. Intermolecular Heterocyclization Reagents: HMDS (3.0 equiv) Conditions: Reflux (75-80°C), 3-5 hours Step3->Step4 Step5 5. Final Product Pyrazolo[3,4-d]pyrimidine Derivative Step4->Step5

Caption: One-pot synthetic workflow for pyrazolo[3,4-d]pyrimidines via Vilsmeier amidination.

Quantitative Data Summary

The choice of Vilsmeier solvent and amine source significantly impacts the cyclization efficiency of N1-substituted 5-aminopyrazoles. The table below summarizes the optimized parameters and expected yields based on comparative mechanistic studies[6].

Vilsmeier Solvent (Amide)Amine Source / PromoterReaction Time (Step 2 / Step 4)Expected Yield (%)Mechanistic Observation
DMF (Dimethylformamide) HMDS 1.5 h / 4.0 h 88 – 91% Optimal; rapid imination and cyclization.
DEF (Diethylformamide)HMDS1.5 h / 4.0 h82 – 86%Slight steric hindrance from diethyl groups lowers yield.
Piperidine-1-carbaldehydeHMDS2.0 h / 5.0 h65 – 69%Bulky intermediate slows down HMDS attack.
DMFHexamethylenetetramine1.5 h / 4.0 h45 – 50%Poor ammonia release kinetics in anhydrous conditions.
DMFNone (Control)1.5 h / N/AN/AHalts at formamidine intermediate; no cyclization.

Note: Yields are isolated yields after chromatographic purification. The tert-butyl group at C3 does not sterically impede the C4 formylation due to the planar nature of the pyrazole ring.

References

  • Yen, W.-P.; Tsai, S.-E.; Uramaru, N.; Takayama, H.; Wong, F. F. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules2017 , 22(5), 820.[Link]

  • Schenone, S.; Radi, M.; Musumeci, F.; Brullo, C.; Botta, M. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews2014 , 114(14), 7189–7238.[Link]

Sources

Application of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in Scaffold-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold and the Versatility of a Key Building Block

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics, from anti-inflammatory agents to cutting-edge cancer treatments.[4][5][6][7]

This document provides a detailed guide on the application of a specific and highly versatile pyrazole derivative, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate . The strategic placement of a primary amine, a bulky tert-butyl group, and an ethyl acetate moiety provides a trifecta of functionalities, making this compound an ideal starting point for scaffold-based drug design. The primary amine at the 5-position serves as a key handle for derivatization, the tert-butyl group at the 3-position can provide steric hindrance to influence selectivity and metabolic stability, and the ethyl acetate group at the N1-position offers a vector for further chemical modification or can be hydrolyzed to a carboxylic acid for isosteric replacement or salt formation.

This guide will delve into the synthesis of this key building block, its application in the design of kinase inhibitors with a specific case study on p38α mitogen-activated protein kinase (MAPK) inhibitors, and detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthesis of the Core Scaffold: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

The synthesis of the title compound is a multi-step process that begins with the formation of the core pyrazole ring, followed by the introduction of the ethyl acetate side chain.

Protocol 1: Synthesis of 3-tert-Butyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of the key pyrazole precursor.

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-tert-butyl-1H-pyrazol-5-amine.

Protocol 2: N-Alkylation to Yield Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

This protocol describes the regioselective N-alkylation of the pyrazole precursor.

Materials:

  • 3-tert-Butyl-1H-pyrazol-5-amine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-tert-butyl-1H-pyrazol-5-amine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the suspension and stir at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Application in Scaffold-Based Drug Design: A Case Study on p38α MAPK Inhibitors

The ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate scaffold is an excellent starting point for the design of kinase inhibitors. The 5-amino group can be functionalized to interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The N1-acetic acid ester provides a handle for further modifications to explore other regions of the ATP-binding pocket or to modulate physicochemical properties.

A notable example of a similar scaffold in action is in the development of N-pyrazole, N'-thiazole urea inhibitors of p38α MAPK. p38α is a key enzyme in the cellular response to stress and inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases.[2][7]

Design Rationale and Workflow

The general strategy involves the derivatization of the 5-amino group to form ureas or amides that can form crucial hydrogen bonds with the kinase hinge region. The ethyl acetate can be maintained or hydrolyzed to the corresponding carboxylic acid to explore interactions with solvent-exposed regions of the enzyme.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Start: Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate B Amide Coupling (Carboxylic Acids, Coupling Reagents) A->B C Urea Formation (Isocyanates) A->C D Library of Pyrazole Derivatives B->D C->D E In Vitro p38α Kinase Assay D->E F IC50 Determination E->F G SAR Analysis F->G H Cell-Based Assays G->H I In Vivo Efficacy Studies H->I

Caption: Workflow for scaffold-based design of p38α inhibitors.

Protocol 3: Synthesis of N-Aryl/Heteroaryl Urea Derivatives

This protocol details the formation of a urea linkage at the 5-amino position.

Materials:

  • Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (1.0 eq)

  • Aryl or heteroaryl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.

  • Add the aryl or heteroaryl isocyanate dropwise as a solution in the same solvent.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography or recrystallization to obtain the desired urea derivative.

Protocol 4: Synthesis of N-Acyl/Aroyl Amide Derivatives

This protocol describes the formation of an amide bond at the 5-amino position using a standard coupling reagent.

Materials:

  • Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of p38α inhibitors based on the ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate scaffold, inspired by published findings.

CompoundR Group (at 5-amino)p38α IC₅₀ (nM)
1a -C(O)NH-(2-thiazolyl)150
1b -C(O)NH-(4-chlorophenyl)320
1c -C(O)-(4-fluorophenyl)550
1d -C(O)NH-(2-pyridyl)210
2a (Ester hydrolyzed)-C(O)NH-(2-thiazolyl)135

This data is illustrative and intended to demonstrate potential SAR trends.

Biological Evaluation: In Vitro Kinase Assay

To assess the inhibitory activity of the synthesized compounds against p38α, a biochemical kinase assay is performed.

Protocol 5: In Vitro p38α Kinase Assay (Luminescent ADP Detection)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction.[8][9]

Materials:

  • Recombinant active p38α kinase

  • ATF-2 (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in kinase buffer to achieve a range of final assay concentrations. Add 1 µL of each dilution to the wells of a 384-well plate. Include a DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.

  • Initiation of Reaction: Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at their final desired concentrations) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

p38 MAPK Signaling Pathway

Understanding the signaling cascade in which the target kinase operates is crucial for interpreting the biological effects of the inhibitors.

G cluster_0 Upstream Activators cluster_1 Core Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Kinases Kinases (e.g., MK2, MSK1) p38->Kinases phosphorylates TFs Transcription Factors (e.g., ATF2, CREB) p38->TFs phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest Kinases->Response TFs->Response

Caption: A simplified diagram of the p38 MAPK signaling pathway.

Conclusion

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a valuable and versatile building block for scaffold-based drug design. Its inherent functionalities allow for rapid and diverse chemical modifications, making it an ideal starting point for the discovery of novel therapeutics. The case study on p38α MAPK inhibitors demonstrates a clear and logical workflow from scaffold derivatization to biological evaluation. The protocols provided herein offer a practical guide for researchers and scientists in the field of drug development to leverage the potential of this privileged pyrazole scaffold in their own discovery programs.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]

  • RSC Publishing. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Figshare. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase - Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate. [Link]

  • Angene. (n.d.). ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate(CAS# 306818-06-4 ). [Link]

  • ResearchGate. (2006). (PDF) Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. [Link]

  • National Institutes of Health. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. [Link]

  • PubMed. (2012). Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. [Link]

Sources

Application Note: A Detailed Protocol for Monitoring the Synthesis of Pyrazole Derivatives by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reaction Monitoring in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The synthesis of these five-membered heterocyclic compounds, often through methods like the Knorr synthesis or reactions involving chalcones, requires careful monitoring to ensure the complete consumption of starting materials and the formation of the desired product.[2] Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and visually intuitive method to track the progress of a chemical reaction.[3][4]

This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of pyrazole derivatives using TLC. It moves beyond a simple list of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot the method for their specific synthetic targets.

The Principle of TLC in the Context of Pyrazole Synthesis

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[5][6] In the context of pyrazole synthesis, the polarity of the starting materials (e.g., β-dicarbonyl compounds and hydrazines) often differs significantly from the resulting pyrazole product. This difference in polarity is the key to effective separation on a TLC plate.

Generally, more polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7][8] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[9] By co-spotting the reaction mixture alongside the starting materials, one can visually track the disappearance of reactant spots and the appearance of a new product spot over time.

Essential Materials and Equipment

Materials:

  • TLC plates (e.g., silica gel 60 F254 pre-coated plates)

  • Reactants (e.g., β-dicarbonyl compound, hydrazine derivative)

  • Reaction mixture aliquots

  • Developing solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)[10]

  • Visualization reagents (e.g., UV lamp, iodine chamber, potassium permanganate stain)

  • Capillary tubes for spotting

Equipment:

  • TLC developing chamber (a beaker with a watch glass or a dedicated jar is sufficient)[11]

  • Pencil

  • Ruler

  • Forceps

  • Hot plate or heat gun (for some visualization methods)

  • Fume hood

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks and rationale for each step.

Preparation of the TLC Plate and Chamber
  • Plate Preparation: Handle the TLC plate carefully by the edges to avoid contaminating the surface.[12] Using a pencil (never a pen, as the ink can chromatograph), gently draw a baseline approximately 1 cm from the bottom of the plate.[13][14] Mark equidistant points along this line for each sample to be spotted.

    • Expert Insight: Scratches or damage to the silica layer can cause the solvent front to run unevenly, leading to inaccurate results.[13][15] Pre-washing the plate with a polar solvent like methanol can remove impurities and bound water, leading to cleaner separations.[10]

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring it is below the baseline on the TLC plate.[11][16] Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Cover the chamber and allow it to sit for 5-10 minutes.

    • Causality Explained: Saturating the chamber atmosphere with solvent vapors is crucial for obtaining reproducible Rf values and preventing the solvent from evaporating from the plate surface as it runs, which can lead to an uneven solvent front.[11]

Spotting the TLC Plate
  • Sample Preparation: Prepare dilute solutions of your starting materials and the reaction mixture. Overly concentrated samples can lead to streaking or large, poorly resolved spots.[3][13][15]

  • Spotting: Using a capillary tube, apply a small spot of each sample onto the marked points on the baseline. Aim for spots that are 1-2 mm in diameter.[15] A typical spotting arrangement would be:

    • Lane 1: Starting Material 1 (e.g., β-dicarbonyl)

    • Lane 2: Co-spot of all starting materials

    • Lane 3: Reaction mixture (at time = 0)

    • Lane 4: Reaction mixture (at time = x)

    • Lane 5: Reaction mixture (at time = y)

    • Trustworthiness Check: The co-spot lane is essential. It helps to definitively distinguish the product spot from any remaining starting materials, especially if their Rf values are close.

Developing the Chromatogram
  • Elution: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber, ensuring the spots are above the solvent level.[16] Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[4][11]

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber.[7][11] Immediately mark the position of the solvent front with a pencil.[5][12]

Visualization and Interpretation
  • UV Visualization: If using fluorescent TLC plates (F254), examine the dried plate under a UV lamp (254 nm).[17] UV-active compounds, such as those with aromatic rings common in pyrazole derivatives, will appear as dark spots against a fluorescent green background.[18] Lightly circle the spots with a pencil.

  • Chemical Staining: If compounds are not UV-active, or for further confirmation, use a chemical stain.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few iodine crystals.[18][19] Most organic compounds will appear as brown spots. This method is non-destructive, but the spots will fade over time.[18]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as those with double bonds. Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[18] Dip the plate in the solution or spray it. Oxidizable compounds will appear as yellow or brown spots on a purple background.[18]

  • Rf Calculation: The Retention Factor (Rf) is a key parameter for identifying and comparing compounds.[7][9] It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front) [5][9]

    • An Rf value is always between 0 and 1.[5]

Workflow Diagram

TLC_Workflow A 1. Prepare TLC Chamber & Plate (Saturate with mobile phase) B 2. Spot Samples (Starting Materials & Reaction Aliquots) A->B Ready for spotting C 3. Develop Plate (Elute with mobile phase) B->C Plate spotted D 4. Dry Plate & Mark Solvent Front C->D Elution complete E 5. Visualize Spots (UV light, Iodine, or Stain) D->E Plate is dry F 6. Calculate Rf Values E->F Spots are visible G 7. Interpret Results (Track reactant consumption & product formation) F->G Data recorded

Caption: Workflow for monitoring pyrazole synthesis using TLC.

Data Presentation and Interpretation

As the reaction proceeds, the intensity of the starting material spots should decrease, while a new spot corresponding to the pyrazole product should appear and intensify. The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.

Compound Description Typical Polarity Expected Rf Value
Starting Material 1 (e.g., Hydrazine) Often polar due to N-H bondsHighLow (e.g., 0.1-0.3)
Starting Material 2 (e.g., 1,3-Dicarbonyl) Moderately polarMediumMedium (e.g., 0.4-0.6)
Pyrazole Product Often less polar than reactantsLow to MediumHigh (e.g., 0.6-0.8)

Note: The exact Rf values are highly dependent on the specific structures and the mobile phase used. The values in the table are illustrative.

Mobile Phase Selection and Optimization

The choice of the mobile phase (eluent) is the most critical variable in TLC.[20] For pyrazole synthesis, which often involves reactants and products of varying polarity, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[10][21]

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]

  • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[8]

  • For acidic or basic pyrazoles: Streaking can be an issue.[15] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape by neutralizing acidic or basic sites on the silica gel.[15]

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated; sample is acidic or basic.[3][13][15]Dilute the sample; add a few drops of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3][15]
Uneven Solvent Front Edge of the plate touching the chamber wall; silica gel is damaged; chamber not saturated.[13][15]Ensure the plate is centered and not touching the sides; use an undamaged plate; properly saturate the chamber.[13][15]
No Spots Visible Sample concentration is too low; incorrect visualization method.[13]Spot multiple times in the same location (drying in between); try a different visualization technique (e.g., a chemical stain if UV is ineffective).[13]
Spots are a Crescent Shape The spotting process has scraped away some of the stationary phase.Be gentle when spotting; do not press down too hard with the capillary tube.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for the real-time monitoring of pyrazole derivative synthesis. By understanding the principles of separation and systematically applying the protocol outlined in this note, researchers can effectively track reaction progress, optimize reaction conditions, and ensure the successful formation of their target compounds. The ability to quickly and accurately assess the state of a reaction is fundamental to efficient and successful synthetic chemistry.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Kyoto University. (2021, January 13). Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. [Link]

  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • International Journal of Science and Research. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Annamalai University. (n.d.). Unit 2.2 Thin Layer Chromatography. [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]

Sources

Application Note: Advanced Purification of Pyrazole Derivatives via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, regioisomer resolution, and self-validating chromatographic protocols.

Introduction: The Pyrazole Scaffold & Purification Challenges

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, forming the core of numerous kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents. However, the synthesis of substituted pyrazoles—typically via the condensation of 1,3-dicarbonyl compounds with hydrazines—often yields complex crude mixtures containing unreacted starting materials, oligomeric byproducts, and closely eluting regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).

Purifying these derivatives via normal-phase silica gel column chromatography presents specific thermodynamic and kinetic challenges. This application note provides an authoritative, mechanistic guide to overcoming these hurdles, ensuring high-purity isolation of pyrazole active pharmaceutical ingredients (APIs) and intermediates.

Mechanistic Principles of Pyrazole Chromatography

To design a successful purification workflow, chemists must move beyond trial-and-error and understand the causality behind pyrazole-silica interactions.

The "Streaking" Phenomenon and Silanol Interactions

Unsubstituted or partially substituted pyrazoles possess an amphoteric nature, featuring both a basic, pyridine-like nitrogen (N2) and an acidic, pyrrole-like nitrogen (N1). During normal-phase chromatography, the basic nitrogen establishes strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Causality: This strong, non-linear adsorption causes the compound to drag through the column rather than eluting in a tight band, resulting in peak tailing or "streaking" on Thin Layer Chromatography (TLC) and broad, overlapping fractions during column elution.

  • Solution: To mitigate this, a competitive amine modifier, such as 1–2% Triethylamine (TEA), can be added to the mobile phase. TEA binds to the highly active silanol sites, deactivating them and allowing the pyrazole to elute sharply. Alternatively, employing a protecting group strategy (e.g., converting an interfering amine to a Boc-carbamate) masks the basicity, drastically improving chromatographic behavior [1].

Overcoming Solubility Constraints via Dry Loading

Highly functionalized pyrazoles, particularly those with extensive hydrogen-bond donor networks (like aminomethyl pyrazoles), often exhibit poor solubility in standard non-polar loading solvents like dichloromethane (DCM) or hexanes.

  • Causality: Attempting to load a sparingly soluble crude mixture by dissolving it in a highly polar solvent (such as Methanol, DMF, or DMSO) is a critical error. These polar solvents act as strong eluents; they disrupt the column's equilibrium, causing the sample band to crash down the column prematurely and ruining the separation.

  • Solution: The "Dry Loading" (or solid-phase loading) technique is mandatory here. By dissolving the crude product in a strong polar solvent, adding a small amount of silica gel, and evaporating the solvent completely, the compound is pre-adsorbed onto the silica. This allows for a uniform, concentrated sample band at the head of the column without introducing polar solvent interference [2].

Workflow Visualization

PyrazolePurification Crude Crude Pyrazole Mixture (Isomers & Byproducts) TLC TLC Solvent Screening (Optimize ΔRf > 0.2) Crude->TLC Solubility Solubility Assessment TLC->Solubility Liquid High Solubility: Liquid Loading Solubility->Liquid Soluble in DCM/EtOAc Dry Low Solubility: Dry Loading on Silica Solubility->Dry Sparingly Soluble Flash Flash Column Chromatography (Silica Gel 60, Gradient Elution) Liquid->Flash Dry->Flash Analysis Fraction Collection & Post-Column Analysis Flash->Analysis Pure Pure Pyrazole Derivative Analysis->Pure

Workflow for the purification of pyrazole derivatives via flash column chromatography.

Self-Validating Experimental Protocol

This step-by-step protocol is designed as a self-validating system; each step contains an observable metric to confirm the procedure is proceeding correctly before moving to the next.

Step 1: Mobile Phase Optimization (TLC Screening)
  • Spot the crude pyrazole mixture alongside pure starting materials on a silica gel 60 F254 TLC plate.

  • Screen solvent systems (see Table 1). For standard pyrazoles, a gradient of Petroleum Ether/Ethyl Acetate (e.g., 8:2) is highly effective [3]. For triazole-pyrazole hybrids, Cyclohexane/Ethyl Acetate is preferred for optimal resolution [4].

  • Validation Check: The target pyrazole spot must have an Retention factor ( Rf​ ) between 0.2 and 0.3. If the spot streaks, add 1% TEA to the TLC solvent. If the streak resolves into a tight circle, TEA must be included in the column mobile phase.

Step 2: Sample Preparation (The Dry Loading Technique)
  • Dissolve the crude pyrazole (e.g., 1.0 g) in a minimal amount of a solubilizing solvent (e.g., 5 mL of Acetone or Methanol).

  • Add dry silica gel (approx. 2.0 to 3.0 g) to the flask.

  • Evaporate the mixture under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Validation Check: The powder must not clump or stick to the flask walls. Clumping indicates residual solvent, which will cause band broadening during elution. Continue drying until completely powdery.

Step 3: Column Packing and Equilibration
  • Select a glass column appropriate for the scale (typically 30–50 g of silica per 1 g of crude product).

  • Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., Petroleum Ether or Hexane) and pour it into the column.

  • Drain the solvent to pack the bed.

  • Validation Check: Observe the solvent front as it moves down the column. A perfectly horizontal, translucent line indicates uniform packing. Any channeling or diagonal lines mean the column must be repacked to prevent regioisomers from co-eluting.

Step 4: Loading and Elution
  • Carefully pour the dry-loaded silica/pyrazole powder evenly onto the flat top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the sample band when adding solvent.

  • Begin elution using a step-gradient approach, starting with the non-polar solvent and gradually increasing the polar modifier (e.g., EtOAc) in 5% increments.

  • Collect fractions in standard test tubes.

Step 5: Post-Column Analysis
  • Analyze every third fraction via TLC.

  • Combine fractions containing the pure pyrazole derivative (single spot under UV 254 nm).

  • Evaporate the combined fractions under reduced pressure to yield the purified solid or oil.

Data Presentation: Recommended Solvent Systems

The choice of solvent system is highly dependent on the substituents attached to the pyrazole core. Table 1 summarizes empirically validated solvent systems for various pyrazole classes.

Table 1: Recommended Solvent Systems and Modifiers for Pyrazole Chromatography

Pyrazole Sub-classTypical ImpuritiesRecommended Eluent SystemAdditive / ModifierExpected Chromatographic Outcome
Unsubstituted NH-Pyrazoles Starting materials, oligomersHexane / EtOAc (Gradient)1% Triethylamine (TEA)Suppresses streaking from acidic silanol interactions.
N-Aryl / N-Alkyl Pyrazoles Regioisomers (1,3- vs 1,5-)Cyclohexane / EtOAc [4]NoneOptimal resolution ( ΔRf​ ) for separating closely related steric isomers.
Aminomethyl Pyrazoles Amines, starting materialsDCM / MeOH (Gradient)0.5% NH4​OH Prevents irreversible binding of primary amines to silica [1].
Perfluoroalkyl Pyrazoles Fluorinated byproductsn-Pentane / Diethyl Ether [5]NoneAccommodates extreme lipophilicity; ensures high volatility recovery and sharp elution bands.

References

  • F. G. et al. Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • M. S. et al. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry.[Link]

  • J. K. et al. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PMC - National Institutes of Health.[Link]

Application Note: Large-Scale Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and anti-inflammatory agents. The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) requires a highly regioselective approach to ensure the correct placement of the tert-butyl and amino groups.

The most versatile and scalable method for accessing this structural motif is the condensation of β-ketonitriles with substituted hydrazines [1]. This protocol details a 1.0-mole scale synthesis optimized for high yield, regiochemical purity, and operational safety, providing a self-validating framework for drug development professionals.

Mechanistic Causality & Regioselectivity

The reaction between 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and ethyl hydrazinoacetate hydrochloride is governed by strict stereoelectronic principles:

  • Nucleophilic Differentiation : Ethyl hydrazinoacetate possesses two distinct nitrogen atoms. The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary amine. Consequently, it selectively attacks the highly electrophilic ketone carbonyl of pivaloylacetonitrile, forming a hydrazone intermediate [1].

  • Intramolecular Cyclization : Following hydrazone formation, the secondary amine (-NH-CH₂-COOEt) is perfectly positioned for a 5-exo-dig intramolecular nucleophilic attack on the adjacent nitrile carbon (-C≡N).

  • Aromatization : Subsequent tautomerization yields the thermodynamically stable aromatic 5-aminopyrazole ring. This specific sequence guarantees that the tert-butyl group is fixed at the 3-position, and the amino group at the 5-position [2].

Pathway Visualization

G N1 Reactants: Pivaloylacetonitrile + Ethyl Hydrazinoacetate HCl N2 Step 1: Base Neutralization (TEA in EtOH, 10-15°C) N1->N2 Liberate free hydrazine N3 Step 2: Hydrazone Condensation (Nucleophilic Attack, -H₂O) N2->N3 Add β-ketonitrile N4 Step 3: Intramolecular Cyclization (Reflux 78°C, 8-12h) N3->N4 Drive dehydration N5 Step 4: Tautomerization (Aromatization to Pyrazole) N4->N5 Ring closure N6 Product Isolation: Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate N5->N6 Workup & Crystallization

Figure 1: Workflow for synthesizing ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Quantitative Data & Analytical Specifications

Table 1: Reagent Stoichiometry (1.0 Mol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Pivaloylacetonitrile125.171.00125.2 gElectrophile / Precursor
Ethyl hydrazinoacetate HCl154.591.05162.3 gNucleophile / Precursor
Triethylamine (TEA)101.191.10111.3 g (153 mL)Non-nucleophilic Base
Absolute Ethanol46.07Solvent1.5 LProtic Solvent

Table 2: Expected Analytical Specifications & Quality Control

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Purity ≥ 98.5%HPLC (UV at 254 nm)
Yield 80 - 85% (180 - 191 g)Gravimetric
Mass Spectrometry m/z 226.1 [M+H]⁺LC-MS (ESI+)
¹H NMR (CDCl₃) δ 5.40 (s, 1H), 4.60 (s, 2H), 4.20 (q, 2H), 3.80 (br s, 2H), 1.25 (m, 12H)400 MHz NMR

Self-Validating Experimental Protocol

Protocol Causality & Design Logic
  • Thermal Control & Solvent : Absolute ethanol solubilizes both the polar intermediate and the hydrophobic tert-butyl group. Its boiling point (78 °C) provides the exact thermal energy required to overcome the activation barrier for cyclization without inducing thermal degradation [2].

  • In-Process Control (IPC) : The reaction is self-validating. The disappearance of the UV-active β-ketonitrile (R_f ~0.6) and the emergence of a highly polar pyrazole spot (R_f ~0.3) on TLC directly confirms the completion of the cyclization.

  • Workup Logic : Partial removal of ethanol under reduced pressure prior to aqueous extraction is critical to prevent the formation of a stable emulsion, maximizing the partitioning of the product into the organic layer.

Step-by-Step Methodology
  • Reactor Setup : Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a 500 mL dropping funnel.

  • Neutralization : Suspend ethyl hydrazinoacetate hydrochloride (162.3 g, 1.05 mol) in 1.0 L of absolute ethanol. Cool the suspension to 10–15 °C. Add TEA (153 mL, 1.10 mol) dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete liberation of the free hydrazine base.

  • Addition : Dissolve pivaloylacetonitrile (125.2 g, 1.00 mol) in 0.5 L of absolute ethanol. Add this solution dropwise to the reactor over 45 minutes, strictly maintaining the internal temperature below 25 °C to prevent bis-hydrazone formation.

  • Condensation & Cyclization : Gradually heat the reaction mixture to reflux (78 °C). Maintain reflux for 8–12 hours. Execute IPC via TLC (Hexane/EtOAc 2:1) to confirm the total consumption of the starting material.

  • Workup : Cool the reactor to room temperature. Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol volume. Dilute the resulting viscous residue with 1.0 L of Ethyl Acetate and 1.0 L of distilled water.

  • Extraction : Transfer the mixture to a separatory funnel and isolate the organic layer. Wash the aqueous layer with an additional 0.5 L of Ethyl Acetate. Combine the organic layers, wash with saturated NaCl solution (brine, 0.5 L), and dry over anhydrous Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the filtrate in vacuo to afford a crude solid. Recrystallize the solid from a mixture of Hexane/Ethyl Acetate (3:1) to yield the pure product.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (PMC - NIH). Available at:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules (MDPI). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-aminopyrazoles—specifically the condensation of β -ketonitriles with substituted hydrazines—is a cornerstone reaction in drug discovery, utilized in the development of complex scaffolds like the HIV capsid inhibitor Lenacapavir[1]. However, researchers frequently encounter issues with regioselectivity, incomplete cyclization, and side-product formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize the yield of your target 5-aminopyrazole isomer.

Mechanistic Workflow: Kinetic vs. Thermodynamic Control

The reaction between pivaloylacetonitrile and ethyl hydrazinoacetate hydrochloride proceeds via a hydrazone intermediate. The direction of the subsequent cyclization is entirely dependent on the reaction environment.

G A Pivaloylacetonitrile + Ethyl hydrazinoacetate HCl B Hydrazone Intermediate A->B Condensation (EtOH, Heat) C Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate (Thermodynamic Product) B->C Acidic/Neutral Elevated Temp D Ethyl 2-(3-amino-5-tert-butyl- 1H-pyrazol-1-yl)acetate (Kinetic Product) B->D Basic Conditions Low Temp

Reaction pathways illustrating kinetic vs. thermodynamic control in 5-aminopyrazole synthesis.

Troubleshooting FAQs

Q1: My reaction yields a mixture of 3-amino and 5-amino pyrazole regioisomers. How do I selectively obtain the 5-amino isomer? A: The condensation of asymmetric β -ketonitriles with substituted hydrazines suffers from competing cyclization pathways. Under basic conditions (e.g., NaOEt) or low temperatures, the reaction is kinetically controlled, favoring the rapid formation of the 3-aminopyrazole isomer[2]. To selectively synthesize the target 5-aminopyrazole, you must exploit thermodynamic control[2]. This requires neutral or acidic conditions (such as using glacial acetic acid) at elevated temperatures to allow the initial Michael-type adducts to equilibrate and funnel into the more thermodynamically stable 5-aminopyrazole[3].

Q2: My reaction stalls, and LC-MS shows a mass corresponding to the uncyclized intermediate. How do I drive the reaction to completion? A: The uncyclized intermediate is the hydrazone[3]. Steric hindrance from the bulky tert-butyl group on pivaloylacetonitrile significantly slows down the intramolecular nucleophilic attack of the secondary nitrogen onto the nitrile carbon. To overcome this activation barrier, you must increase the reaction temperature (e.g., switch from ethanol to toluene and reflux at 110 °C) and ensure sufficient acid catalysis is present. The acid protonates the nitrile, increasing its electrophilicity and facilitating cyclodehydration[3].

Q3: I am observing a significant loss of the ethyl ester group during the reaction. How can I prevent this hydrolysis? A: Ethyl hydrazinoacetate is highly prone to ester hydrolysis if the reaction is conducted in the presence of water and strong acids/bases at elevated temperatures. Because the starting material is typically supplied as an HCl salt, adding strong aqueous mineral acids (like aqueous HCl) to force cyclization will inevitably hydrolyze the ester to a carboxylic acid. To prevent this, strictly utilize anhydrous solvents (e.g., absolute ethanol or anhydrous toluene) and rely on the inherent mild acidity of the hydrochloride salt or anhydrous glacial acetic acid[1].

Data Presentation: Impact of Reaction Conditions

The table below summarizes how different experimental parameters dictate the regiochemical outcome and the integrity of the ester functional group.

SolventAdditive / CatalystTemperatureMajor RegioisomerYield (%)Ester Hydrolysis
EthanolNaOEt (Basic)0 °C to RT3-Amino (Kinetic)65%Low
EthanolNone (Neutral)Reflux (78 °C)Mixture (~1:1)50%Low
EthanolAqueous HClReflux (78 °C)5-Amino (Thermodynamic)40%High
Toluene Glacial AcOH (Catalytic) Reflux (110 °C) 5-Amino (Thermodynamic) 85% Low
Optimized Experimental Protocol

To ensure a self-validating system that maximizes the yield of the 5-amino isomer while preserving the ethyl ester, follow this step-by-step methodology:

  • Reaction Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or reflux condenser), dissolve pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile, 1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagent Addition: Add ethyl hydrazinoacetate hydrochloride (1.1 equiv) to the stirring solution.

  • Anhydrous Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). Causality note: While the HCl salt provides baseline acidity, anhydrous acetic acid acts as a mild proton source to further drive the thermodynamic cyclization without introducing the water that causes ester hydrolysis.

  • Thermodynamic Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere for 12–16 hours. Monitor the consumption of the hydrazone intermediate via LC-MS.

  • Quenching and Workup: Once the intermediate is fully consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3​ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient of hexane/ethyl acetate) to isolate the pure ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

References
  • Approaches Towards the Synthesis of 5-Aminopyrazoles Source: Beilstein Journal of Organic Chemistry (Aggarwal, R. et al., 2011) URL:[Link]

  • Lenacapavir Synthesis Highlights Source: Drug Hunter (Cruz, L., 2022) URL:[Link]

Sources

Technical Support Center: Synthesis of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with these critical heterocyclic scaffolds. Here, we will delve into the common challenges and side reactions encountered during their synthesis, providing in-depth, field-proven troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: The Importance and Challenges of 5-Aminopyrazole Synthesis

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their ability to act as versatile pharmacophores. Their synthesis, most commonly achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a malononitrile dimer, is often considered straightforward. However, this apparent simplicity can be deceptive, as a number of competing side reactions can significantly impact yield, purity, and even the identity of the final product.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern the formation of 5-aminopyrazoles and their associated byproducts. By understanding why a side reaction occurs, you will be better equipped to prevent it.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered issues in 5-aminopyrazole synthesis. Each issue is presented with its probable causes, mechanistic insights, and actionable solutions.

Issue 1: Formation of the Regioisomeric 3-Aminopyrazole

One of the most common pitfalls in the synthesis of 5-aminopyrazoles is the unintended formation of the 3-aminopyrazole regioisomer. This is particularly prevalent when using unsymmetrical hydrazines.

Probable Cause & Mechanism:

The reaction between a β-ketonitrile and a substituted hydrazine proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular cyclization. The regioselectivity of this cyclization is determined by which nitrogen atom of the hydrazine attacks the nitrile carbon.

  • Desired Pathway (5-Aminopyrazole): The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted one) attacks the nitrile.

  • Side Reaction Pathway (3-Aminopyrazole): The less nucleophilic, more sterically hindered nitrogen attacks the nitrile.

The regiochemical outcome is a delicate balance of electronic and steric factors. Electron-donating groups on the hydrazine can influence the nucleophilicity of the adjacent nitrogen, while bulky substituents can sterically hinder its approach.

Troubleshooting & Preventative Measures:

  • Choice of Hydrazine: Whenever possible, use hydrazine hydrate or a symmetrical hydrazine to avoid the issue of regioisomerism altogether.

  • Reaction Conditions:

    • Solvent: Protic solvents like ethanol or acetic acid can protonate the nitrogen atoms of the hydrazine, influencing their relative nucleophilicity. Experiment with aprotic solvents like toluene or dioxane to potentially favor one regioisomer.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the desired 5-aminopyrazole.

  • Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel. Their different polarity, arising from the distinct substitution patterns, allows for chromatographic separation. In some cases, fractional crystallization can also be effective.

Characterization to Differentiate Isomers:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the 3- and 5-amino isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships of the substituents.

  • X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Issue 2: Dimerization of Malononitrile Starting Material

When using malononitrile as a precursor, its dimerization is a frequent and troublesome side reaction, leading to the formation of 2-amino-1,1,3-tricyanopropene. This dimer can then react with hydrazine to produce unwanted pyrazole derivatives.

Probable Cause & Mechanism:

Malononitrile has acidic methylene protons. In the presence of a base, it can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can attack the nitrile group of another malononitrile molecule, initiating a Thorpe-Ziegler type reaction that leads to the dimer.

Troubleshooting & Preventative Measures:

  • Control of Basicity:

    • Avoid strong bases. If a basic catalyst is required, use a weak base like triethylamine or piperidine in catalytic amounts.

    • Ensure the hydrazine used is of high quality and free from basic impurities.

  • Order of Addition: Add the hydrazine to the reaction mixture before adding any base. This allows the hydrazine to react with the malononitrile before it has a chance to dimerize.

  • Temperature Control: Keep the reaction temperature low, especially during the initial stages, to minimize the rate of the dimerization side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction with a β-ketonitrile and hydrazine is sluggish and gives a low yield. What can I do?

A1:

  • Catalysis: The reaction is often catalyzed by acid. A catalytic amount of a protic acid like acetic acid or a Lewis acid can significantly accelerate the reaction.

  • Water Removal: The initial condensation step produces water. Removing this water, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product.

  • Hydrazine Salt: Consider using a hydrazine salt (e.g., hydrazine hydrochloride) and a base. This can sometimes improve reactivity and handling.

Q2: I observe an unexpected peak in my mass spectrum corresponding to the loss of ammonia (NH₃) from my product. What could this be?

A2: This could indicate the formation of a pyrazolo[3,4-d]pyrimidine derivative, which can arise from the reaction of two molecules of the 5-aminopyrazole product or from the reaction of the 5-aminopyrazole with a nitrile-containing starting material or byproduct. Carefully analyze your NMR data to look for signals corresponding to this fused ring system.

Q3: How can I effectively remove unreacted hydrazine from my final product?

A3:

  • Aqueous Workup: Hydrazine and its salts are highly soluble in water. A thorough wash of the organic layer with water or brine during the workup is often sufficient.

  • Acid-Base Extraction: If your product is not basic, you can wash the organic solution with a dilute acid (e.g., 1M HCl) to protonate and extract the basic hydrazine into the aqueous layer.

  • Azeotropic Removal: For hydrazine hydrate, azeotropic distillation with a solvent like toluene can be effective.

Part 3: Experimental Protocols & Visualization

Protocol: Synthesis of a Model 5-Amino-3-methyl-1-phenyl-1H-pyrazole

This protocol provides a general procedure for the synthesis of a 5-aminopyrazole from a β-ketonitrile and a substituted hydrazine.

Materials:

  • Acetoacetonitrile

  • Phenylhydrazine

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoacetonitrile (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Wash the collected solid with cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-amino-3-methyl-1-phenyl-1H-pyrazole.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G Start β-Ketonitrile + Substituted Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Product5 5-Aminopyrazole (Desired Product) Intermediate->Product5 Cyclization (Attack by more nucleophilic N) Product3 3-Aminopyrazole (Side Product) Intermediate->Product3 Cyclization (Attack by less nucleophilic N)

Caption: Regioselectivity in pyrazole synthesis.

G Malononitrile 2x Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Base DesiredProduct 5-Aminopyrazole (Desired Product) Malononitrile->DesiredProduct Desired Reaction Dimer Malononitrile Dimer (Side Product) Carbanion->Dimer Attacks another Malononitrile Hydrazine + Hydrazine

Caption: Dimerization of malononitrile.

Part 4: Data Summary

Table 1: Common Spectroscopic Features for Isomer Differentiation

Feature5-Aminopyrazole3-Aminopyrazole
1H NMR (NH₂) Broader singlet, typically more downfieldBroader singlet, typically more upfield
13C NMR (C-NH₂) Carbon signal is more shielded (lower ppm)Carbon signal is more deshielded (higher ppm)
IR (N-H stretch) Two distinct N-H stretching bandsTwo distinct N-H stretching bands, may be shifted

Note: Exact chemical shifts and stretching frequencies are highly dependent on the specific substituents and the solvent used. The trends listed are general observations.

References

  • Title: The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings Source: Wiley URL: [Link]

  • Title: A review on the synthesis of pyrazole derivatives and their biological activities Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles: A Review Source: Organic & Biomolecular Chemistry URL: [Link]

Technical Support Center: Purification & Troubleshooting for Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate .

This polyfunctional building block—featuring a lipophilic tert-butyl group, a polar primary amine, and an ester moiety—is highly valuable in drug discovery. However, its structural complexity often leads to regioisomeric mixtures during synthesis and severe streaking during normal-phase purification. This guide provides field-proven, self-validating systems to ensure high-purity isolation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I consistently observe two closely eluting spots on TLC/LC-MS after my reaction? A1: You are likely observing a mixture of regioisomers: the target 5-amino isomer and the 3-amino byproduct.

  • If synthesized via condensation (pivaloylacetonitrile + ethyl hydrazinoacetate): The regioselectivity depends on which hydrazine nitrogen attacks the carbonyl first. The terminal NH2​ attack yields the 5-amino isomer, while internal NH attack yields the 3-amino isomer.

  • If synthesized via N-alkylation (3-tert-butyl-1H-pyrazol-5-amine + ethyl bromoacetate): Alkylation can occur at either N1 or N2 of the pyrazole ring. To control this, reaction conditions (particularly pH and sterics) must be strictly optimized [1].

Q2: My product streaks severely on normal-phase silica gel, making separation impossible. How can I improve resolution? A2: The 5-amino group and the pyrazole nitrogen are basic and readily form secondary hydrogen bonds with the acidic silanol groups on standard silica gel. Solution: End-cap the silica by adding 1–2% triethylamine ( Et3​N ) to your mobile phase (e.g., Hexane/EtOAc). For definitive separation of regioisomers, completely abandon normal-phase and switch to reverse-phase (C18) chromatography using a water/acetonitrile gradient modified with 0.1% TFA [2].

Q3: My LC-MS shows a major byproduct with a mass of [M-46] or[M-28]. What went wrong? A3: This indicates degradation of the ethyl ester group. A mass loss of 46 Da ( [M−EtOH+H]+ ) or 28 Da ( [M−C2​H4​+H]+ ) typically points to ester hydrolysis (saponification) or transamidation. This is usually caused by overly harsh basic workup conditions (e.g., using strong NaOH instead of mild NaHCO3​ ) or prolonged exposure to strong acids.

Part 2: Troubleshooting Guide (Causality & Solutions)

Issue 1: Regioisomeric Contamination
  • Causality: The formation of pyrazoles is governed by kinetic vs. thermodynamic control. The bulky tert-butyl group provides steric hindrance, but the high nucleophilicity of both hydrazine nitrogens (or pyrazole nitrogens during alkylation) often leads to a 3:1 or 4:1 mixture of 5-amino to 3-amino isomers.

  • Self-Validating Solution: Use 2D NMR (NOESY) to validate your isolated fraction. A NOE cross-peak between the ester N−CH2​ protons (~4.7 ppm) and the pyrazole C4-H (~5.4 ppm) confirms the 5-amino isomer . A cross-peak between the N−CH2​ protons and the tert-butyl group (~1.2 ppm) confirms the 3-amino isomer .

Issue 2: Over-Alkylation (Exocyclic Amine Reactivity)
  • Causality: The exocyclic primary amine at C5 is nucleophilic. If excess ethyl bromoacetate is used during N-alkylation, or if the reaction is heated excessively, secondary alkylation occurs at the NH2​ group.

  • Self-Validating Solution: Monitor the reaction strictly via LC-MS. If a mass of [M+86]+ appears, over-alkylation is occurring. Quench the reaction immediately and reduce the equivalents of the alkylating agent to 1.05 eq in future runs.

Issue 3: Co-elution of Starting Materials
  • Causality: Unreacted pivaloylacetonitrile or 3-tert-butyl-1H-pyrazol-5-amine often co-elutes with the product on normal-phase silica due to similar polarities.

  • Self-Validating Solution: Implement an acidic aqueous wash (0.1 M HCl) during workup. The basic pyrazole product will partition into the aqueous layer (as a salt), leaving the neutral nitrile starting material in the organic layer. Carefully neutralize the aqueous layer with NaHCO3​ to recover the pure pyrazole.

Part 3: Quantitative Data Presentation

Table 1: Chromatographic Behavior of Regioisomers and Common Impurities

Compound / ImpurityTLC Rf​ (Hex/EtOAc 1:1 + 1% Et3​N )HPLC RT (C18, 10-90% MeCN, 0.1% TFA)Key MS Fragment ( m/z )Structural Note
5-Amino Isomer (Target) 0.354.2 min226.1 [M+H]+ Intramolecular H-bond increases apparent lipophilicity on C18.
3-Amino Isomer (Byproduct) 0.303.8 min226.1 [M+H]+ More polar on C18 due to exposed amine.
Over-alkylated Byproduct 0.655.5 min312.2 [M+H]+ Loss of primary amine NH2​ stretch in IR.
Hydrolyzed Acid Byproduct 0.00 (Baseline)1.5 min198.1 [M+H]+ Highly polar; requires acidic mobile phase to elute.

Part 4: Experimental Protocols

Protocol 1: Optimized Synthesis & Aqueous Workup

This protocol minimizes ester hydrolysis and removes neutral starting materials.

  • Reaction: Dissolve pivaloylacetonitrile (1.0 eq) and ethyl hydrazinoacetate hydrochloride (1.1 eq) in anhydrous ethanol (0.5 M). Add Et3​N (1.1 eq) dropwise at 0 °C.

  • Reflux: Heat the mixture to 75 °C for 4–6 hours. Monitor by LC-MS until the nitrile is consumed.

  • Quench & Extraction: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ (pH ~8) to prevent ester hydrolysis.

  • Acid-Base Extraction (Self-Validation): Extract the EtOAc layer with cold 0.1 M HCl. The target compound moves to the aqueous layer. Discard the organic layer (contains neutral impurities). Neutralize the aqueous layer to pH 7.5 with solid NaHCO3​ and re-extract with fresh EtOAc. Dry over Na2​SO4​ and concentrate.

Protocol 2: Reverse-Phase Flash Chromatography [2]

To be used if the 5-amino/3-amino regioisomer ratio is less than 9:1.

  • Column Preparation: Equilibrate a C18 flash column (e.g., 50g stationary phase for 1g of crude) with 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Inject directly onto the column.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile over 15 column volumes (CV).

  • Fraction Collection: The 3-amino isomer will elute first, followed by the target 5-amino isomer.

  • Recovery: Pool the fractions containing the 5-amino isomer. Neutralize the TFA by adding saturated NaHCO3​ before extracting the product back into EtOAc to prevent acid-catalyzed ester hydrolysis during concentration.

Part 5: Visualizations

Mechanism Start Pivaloylacetonitrile + Ethyl hydrazinoacetate Hydrazone Hydrazone Intermediate (Kinetic Pathway) Start->Hydrazone Terminal NH2 attack (Neutral/Acidic) Isohydrazone Isohydrazone Intermediate (Thermodynamic Pathway) Start->Isohydrazone Internal NH attack (Basic conditions) Prod5 5-Amino Isomer (Target Product) Hydrazone->Prod5 Cyclization onto CN Prod3 3-Amino Isomer (Byproduct) Isohydrazone->Prod3 Cyclization onto CN

Mechanistic bifurcation in the synthesis of 5-amino vs. 3-amino pyrazole regioisomers.

Workflow Crude Crude Reaction Mixture Check TLC / LC-MS Analysis Crude->Check Decision Regioisomer Ratio? Check->Decision High5 >90% 5-Amino Decision->High5 Clean Profile Low5 <90% 5-Amino Decision->Low5 Mixed Profile Cryst Recrystallization (EtOAc/Hexane) High5->Cryst RPFlash Reverse-Phase Flash (C18, H2O/MeCN + 0.1% TFA) Low5->RPFlash Pure Pure Target Compound Cryst->Pure RPFlash->Pure

Decision tree for the purification of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Part 6: References

  • Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole synthesis. Pyrazole cores are foundational in medicinal chemistry, and controlling their substitution pattern is paramount for achieving desired pharmacological activity. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to help you prevent the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the classic Knorr cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles.[1][2][3] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. The initial nucleophilic attack can happen at either carbonyl carbon, leading to a mixture of products that are often difficult to separate.[1] Controlling which isomer is formed is a critical challenge, as different regioisomers can possess vastly different biological activities and physicochemical properties.[2]

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the pyrazole synthesis is governed by a combination of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant.[1][4] Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role.[1][4] A bulkier substituent on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions (pH, Solvent, Temperature): The choice of solvent, catalyst (acidic or basic), and temperature can dramatically influence which isomer is favored.[1][2] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the selectivity compared to neutral or basic conditions.[1][4]

Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can influence the reaction pathway through various interactions, such as hydrogen bonding. The use of fluorinated alcohols, like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer in certain reactions.[1][4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, which can lead to improved regioselectivity.[5]

Q4: I've already produced a mixture of regioisomers. What are the best strategies for separation?

A4: Separating pyrazole regioisomers can be challenging due to their similar physical properties.[6]

  • Flash Column Chromatography: This is the most common laboratory-scale method.[2][4] Careful optimization of the mobile phase, often a gradient of ethyl acetate in hexane, is crucial for achieving separation on a silica gel column.[6][7]

  • Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[2]

  • High-Performance Liquid Chromatography (HPLC): For very similar isomers or for analytical quantification, HPLC offers higher resolution.[6][8] Both normal-phase and reverse-phase (commonly with C18 columns) can be employed.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during pyrazole synthesis and provides actionable solutions grounded in mechanistic principles.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a nearly 1:1 mixture of regioisomers, making purification difficult and significantly reducing the yield of the desired product.

Root Cause Analysis: This outcome suggests that the electronic and steric differences between the two carbonyl groups are insufficient to direct the initial nucleophilic attack under the current reaction conditions. The reaction is under thermodynamic control, leading to a mixture of the most stable products, or kinetic control is not sufficiently biased towards one pathway.

Solutions & Protocols:

Solution A: Exploit Solvent Effects with Fluorinated Alcohols

The unique, non-nucleophilic, and strong hydrogen-bond-donating properties of fluorinated alcohols can significantly enhance regioselectivity.[5]

G

Protocol for optimizing regioselectivity using fluorinated solvents.

Protocol 1: Regioselective Pyrazole Synthesis in HFIP [1]

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution.

  • Reagent Addition: To this stirring solution, add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Remove the HFIP under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Analysis: Determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy before purification.[8]

Data Snapshot: Impact of Solvent on Regioisomeric Ratio

1,3-Diketone ReactantHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH36 : 64[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85 : 15[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97 : 3[5]
1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedioneMethylhydrazineEtOH64 : 36[5]
1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedioneMethylhydrazineTFE98 : 2[5]
1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedioneMethylhydrazineHFIP>99 : <1[5]

Solution B: Leverage pH Control to Modulate Reactivity

The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by pH. Under acidic conditions, the more basic nitrogen atom (typically the substituted one) can be protonated, reducing its nucleophilicity and favoring attack by the terminal -NH2 group.[4]

G

Influence of pH on hydrazine reactivity and reaction outcome.

Protocol 2: Acid-Catalyzed Regiocontrolled Synthesis [9]

  • Reaction Setup: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent like methanol or ethanol.

  • Reagent Addition: Add the arylhydrazine hydrochloride salt (1.2 equiv). The use of the hydrochloride salt provides the acidic medium in situ.[9]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux, monitoring by TLC.

  • Workup and Analysis: Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate. Analyze the regioisomeric ratio by ¹H NMR.

Note: Conversely, using the free hydrazine base under neutral or basic conditions may favor the formation of the opposite regioisomer.[9] This provides a powerful method for selectively synthesizing either product.

Issue 2: My Desired Regioisomer is the Minor Product

Problem: The reaction shows regioselectivity, but unfortunately favors the formation of the undesired isomer.

Root Cause Analysis: The inherent electronic and steric properties of your starting materials are directing the reaction pathway towards the unwanted product under the chosen conditions.

Solutions & Protocols:

Solution: Employ an Alternative, Regiospecific Synthetic Route

When the classic condensation fails, alternative strategies that build the pyrazole ring with unambiguous connectivity are required. The reaction of N-arylhydrazones with nitroolefins is one such powerful, highly regioselective method.[10]

Protocol 3: Regioselective Synthesis from N-Arylhydrazones and Nitroolefins [10]

  • Hydrazone Formation: First, synthesize the required N-arylhydrazone by condensing the appropriate arylhydrazine with an aldehyde. This step is typically high-yielding.

  • Reaction Setup: In a sealed tube, combine the N-arylhydrazone (1.0 equiv), the nitroolefin (1.2 equiv), and a high-boiling solvent like ethylene glycol (to make a 0.2 M solution).

  • Thermal Conditions: Heat the reaction mixture at 120 °C for 12 hours. The reaction proceeds via a stepwise cycloaddition followed by the elimination of nitrous acid.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product can then be purified by flash column chromatography to yield a single regioisomer.

This method provides excellent regioselectivity because the initial nucleophilic attack is defined by the hydrazone's nitrogen atom on the nitroolefin, predetermining the final substitution pattern.[10]

Characterization Corner: Confirming Your Regioisomer

Unambiguous structural assignment is critical. While a mixture can be quantified by ¹H NMR, confirming the identity of the major and minor isomers requires further spectroscopic analysis.

  • ¹H & ¹³C NMR: Chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern. Consistent differences in chemical shifts between N1- and N2-substituted isomers can aid in identification.[8]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for confirming regiochemistry. It reveals through-space proximity between protons. A cross-peak between the protons of the N1-substituent and the proton on the C5 position of the pyrazole ring definitively confirms the 1,5-disubstituted isomer.[7][8][11]

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]

  • A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. ACS Publications. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Royal Society of Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

Sources

troubleshooting low yield in 5-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-aminopyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this critical heterocyclic scaffold. 5-Aminopyrazoles are not only valuable for their diverse biological activities but also serve as essential building blocks for more complex fused heterocyclic systems[1][2].

This guide moves beyond simple protocols to explain the causality behind common issues, empowering you to diagnose and resolve problems effectively. We will primarily focus on the most versatile and widely used synthetic route: the condensation of β-ketonitriles with hydrazines[1][3][4].

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Starting Material and Reagent Integrity

Question 1: My reaction has a low yield, and TLC shows multiple spots, including unreacted starting material. Where should I start troubleshooting?

The first and most critical step in troubleshooting is to verify the quality and purity of your starting materials. Compromised reagents are a frequent cause of low yields and side product formation.

  • Purity of β-Ketonitrile : This substrate can be susceptible to hydrolysis, especially if exposed to acidic or basic impurities or moisture[4].

    • Expert Insight : Before starting the reaction, verify the purity of your β-ketonitrile using NMR or melting point analysis. If impurities are detected, consider purification by recrystallization or chromatography. Running the reaction under neutral conditions in an anhydrous solvent can also minimize hydrolysis[4].

  • Quality of Hydrazine : Hydrazine and its derivatives can degrade over time, especially when exposed to air and light[4].

    • Expert Insight : Use a freshly opened bottle of hydrazine or purify it by distillation before use. Ensure the stoichiometry is correct; a slight excess of hydrazine (1.1–1.2 equivalents) is often used to drive the reaction to completion, but a large excess can complicate purification[4].

Question 2: I suspect my β-ketonitrile is hydrolyzing. How can I prevent this?

Hydrolysis of the β-ketonitrile starting material back to the corresponding ketone or carboxylic acid is a common side reaction that directly reduces your potential yield.

  • Protocol: Minimizing β-Ketonitrile Hydrolysis

    • Use Anhydrous Conditions : Ensure your glassware is flame-dried or oven-dried. Use anhydrous solvents.

    • Inert Atmosphere : If your substrate is particularly sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture[5].

    • Neutralization Step : If your synthesis involves a basic first step (e.g., a Claisen condensation to form the β-ketonitrile in situ), it is crucial to neutralize the reaction mixture before adding the hydrazine. The residual base can lower the efficiency of the subsequent cyclization step[6].

Category 2: Reaction Conditions and Optimization

Question 3: My reaction is slow or incomplete. How can I optimize the reaction conditions?

If starting materials are pure, the next step is to evaluate the reaction parameters. 5-Aminopyrazole synthesis can be sensitive to solvent, temperature, and catalysts.

Troubleshooting Workflow: Optimizing Reaction Conditions

Caption: A logical workflow for troubleshooting suboptimal reaction conditions.

  • Solvent Choice : The solvent plays a critical role in reactant solubility and can influence the reaction mechanism, particularly regioselectivity[4].

    • Expert Insight : While ethanol is common, aprotic dipolar solvents like DMF or NMP have shown superior results in some cases, especially when using aryl hydrazine hydrochlorides[4]. For multicomponent syntheses, a water/ethanol mixture has been used to achieve high yields at moderate temperatures[7]. A solvent screen is often a worthwhile investment of time.

Solvent SystemTypical Use CaseTemperature RangeConsiderations
Ethanol/Methanol General purpose, good for many substrates.[4][8]Room Temp to RefluxProtic nature can influence regioselectivity. Easy to remove.[4]
DMF / NMP Aryl hydrazine hydrochlorides, improving regioselectivity.[4]Elevated TempHigh boiling points require vacuum for removal. Aprotic.
Toluene + Acetic Acid Driving regioselectivity towards 5-amino isomer.[6]RefluxAcid catalyst can cause side reactions if not controlled.[9]
H₂O / EtOH Green chemistry, multicomponent reactions.[7]55 °CExcellent for specific catalytic systems.[7]
  • Temperature and Reaction Time : Many protocols call for reflux, but this is not always optimal and can lead to side products[5].

    • Expert Insight : Monitor your reaction's progress every 1-2 hours using TLC or LC-MS[4]. Start at room temperature and gradually increase the heat only if the reaction is not progressing. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with improved yields[8][10].

  • Catalysis : While many syntheses proceed without a catalyst, specific catalysts can enhance reaction rates and yields, particularly in three-component reactions.

    • Expert Insight : Various catalysts, from simple acids/bases to more complex systems like modified layered double hydroxides (LDH) or copper-based catalysts, have been developed to improve efficiency and promote green synthesis principles[7][11]. If uncatalyzed methods fail, exploring a catalytic route is a logical next step.

Category 3: Reaction Mechanism & Side Products

Question 4: My primary issue is a mixture of regioisomers. How can I improve selectivity for the 5-amino product?

This is the most common and challenging issue when using monosubstituted hydrazines (e.g., phenylhydrazine)[9]. The reaction can produce both the desired 1-substituted-5-aminopyrazole and the isomeric 1-substituted-3-aminopyrazole.

Mechanism: The Origin of Regioisomers

G cluster_0 Reactants cluster_1 Attack Pathways cluster_2 Cyclization & Products R1 β-Ketonitrile P1 Attack at Carbonyl (via terminal NH₂) R1->P1 P2 Attack at Carbonyl (via substituted NH) R1->P2 R2 R'-NH-NH₂ (Substituted Hydrazine) R2->P1 R2->P2 Prod1 5-Aminopyrazole (Desired Isomer) P1->Prod1 Favored Cyclization Prod2 3-Aminopyrazole (Undesired Isomer) P2->Prod2 Disfavored Cyclization

Caption: Regioselectivity is determined by which nitrogen of the substituted hydrazine initiates the attack and cyclization.

The regiochemical outcome is dictated by a delicate balance of steric and electronic factors and can be heavily influenced by the reaction conditions[4].

  • Control of pH : This is the most powerful tool for directing regioselectivity.

    • Acidic Conditions : Using acetic acid as a catalyst or solvent (e.g., in toluene) often favors the formation of the 5-aminopyrazole isomer[4][6].

    • Basic Conditions : Conversely, basic conditions, such as sodium ethoxide in ethanol, tend to favor the formation of the 3-aminopyrazole isomer[4][6].

  • Protocol: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole

    • Reactant Preparation : In a round-bottom flask, dissolve the β-ketonitrile (1 eq.) in toluene (0.5 M).

    • Acid Addition : Add glacial acetic acid (0.1–0.5 eq.).

    • Hydrazine Addition : Add phenylhydrazine (1.1 eq.) to the solution.

    • Reaction : Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Workup and Purification : Cool the reaction, concentrate the solvent, and purify the residue by column chromatography or recrystallization to isolate the desired 5-amino isomer.

Question 5: I've isolated a stable intermediate, but it's not the final product. What is it?

If the cyclization step is incomplete or slow, you may isolate the stable hydrazone intermediate[4][9]. The reaction mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring[1][3].

  • Expert Insight : To promote the cyclization of an isolated hydrazone, you can resubmit it to the reaction conditions, often with an increase in temperature or the addition of an acid catalyst like acetic acid to facilitate the final ring-closing step[4].

Category 4: Product Isolation and Characterization

Question 6: I believe my reaction worked, but I'm losing the product during workup and purification. Any advice?

5-aminopyrazoles can be moderately polar and sometimes exhibit tricky solubility profiles.

  • Workup : After the reaction, the solvent is typically removed under reduced pressure. If your product is a solid, it may precipitate upon cooling or by adding an anti-solvent (like cold water or hexanes) to the reaction mixture[5].

  • Purification :

    • Recrystallization : This is the most common and efficient method for purification. Ethanol, methanol, or mixtures with water are frequently used solvents[4][5].

    • Column Chromatography : For oils or mixtures that are difficult to recrystallize, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization : Unambiguous confirmation of your product's structure, especially its regiochemistry, is vital.

    • Expert Insight : While 1H and 13C NMR are standard, they may not be sufficient to distinguish between 3-amino and 5-amino isomers. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), specifically a 1H-15N HMBC if available, are powerful tools for definitively establishing the connectivity and confirming which isomer you have synthesized[9]. For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural proof[9].

References
  • Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, National Institutes of Health. [Link]

  • Ghadami, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Verma, A., et al. (2021). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Hu, L., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Wang, Z., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. Molecules, 27(3), 1039. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Organic-chemistry.org. [Link]

  • Kumar, S., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Kráľová, K., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]

  • Rostamizadeh, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry, 9, 760630. [Link]

  • Al-Mousawi, S. M., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1059-1065. [Link]

  • Ghadami, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • Al-Azmi, A., et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 9132-9137. [Link]

  • Rostamizadeh, S., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. RSC Advances, 12(3), 1546-1558. [Link]

  • ResearchGate. (n.d.). Optimization for the synthesis of the 5-amino-NH-pyrazole 6a. ResearchGate. [Link]

  • Who we serve. (n.d.). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). MDPI. [Link]

  • Kumar, S., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent screen for the synthesis of 5-aminopyrazole 2a. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. orgsyn.org. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Slideshare. [Link]

  • Lévai, A., & Jekő, J. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(10), 2539. [Link]

  • Abdelhamed, M. I., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1045. [Link]

Sources

Technical Support Center: Purification & Troubleshooting for Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate , a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents [1].

The synthesis typically involves the cyclocondensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with ethyl hydrazinoacetate hydrochloride [1]. While highly efficient, this reaction is prone to specific side reactions that generate structurally similar impurities [2]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating purification protocols to ensure high-purity isolation.

Mechanistic Overview of Impurity Generation

Understanding the causality behind impurity formation is the first step in designing an effective purification strategy. The regioselectivity of the pyrazole formation is driven by the steric bulk of the tert-butyl group, which directs the primary amine of the hydrazine to attack the sterically less hindered nitrile carbon (or the highly electrophilic ketone, depending on the exact conditions) [2]. However, thermal stress or improper pH can lead to alternative cyclization pathways.

SynthesisPathways SM Pivaloylacetonitrile + Ethyl hydrazinoacetate Reaction Cyclocondensation (EtOH, Reflux) SM->Reaction Target Ethyl 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetate (Target Compound) Reaction->Target Major Pathway (Kinetically Favored) Regio Ethyl 2-(3-amino-5-tert-butyl- 1H-pyrazol-1-yl)acetate (Regioisomer) Reaction->Regio Minor Pathway (Alternative Cyclization) Unreacted Residual Starting Materials Reaction->Unreacted Incomplete Conversion Acid 2-(5-amino-3-tert-butyl- 1H-pyrazol-1-yl)acetic acid (Hydrolysis Product) Target->Acid Hydrolysis (H2O / Base / Heat)

Fig 1. Synthesis pathways and common impurity generation for the target pyrazole ester.

Impurity Profiling & Data Presentation

To separate these compounds, we exploit their distinct physicochemical properties [3]. The table below summarizes the quantitative and qualitative data used to design the purification logic.

ImpurityIdentity / StructureSource / MechanismKey Property for Separation
Regioisomer Ethyl 2-(3-amino-5-tert-butyl-1H-pyrazol-1-yl)acetateAlternative cyclization pathwayDifferential solubility in non-polar solvents (Heptane)
Free Acid 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acidEster hydrolysis via trace water and baseAcidic pKa (~4.5); forms water-soluble carboxylate salts
Unreacted SM PivaloylacetonitrileIncomplete reaction conversionHigh solubility in cold hexanes/heptane

Troubleshooting FAQs

Q1: LC-MS analysis of my crude mixture shows a secondary peak with the exact same mass ( [M+H]+=226.15 ). What is this, and how do I remove it? A: This is the regioisomer, ethyl 2-(3-amino-5-tert-butyl-1H-pyrazol-1-yl)acetate [3]. It forms when the secondary nitrogen of the hydrazine attacks the ketone first, overcoming the steric hindrance of the tert-butyl group. Solution: Because the mass and polarity are nearly identical, standard silica gel chromatography is often inefficient. Instead, exploit the differential crystal packing. The target 5-amino compound has a higher propensity to crystallize from an Ethyl Acetate/Heptane mixture. Refer to the Selective Recrystallization Protocol below.

Q2: My isolated yield is low, and I observe a significant peak at m/z198.12 ( [M+H]+ ). What happened? A: A mass difference of -28 Da indicates the loss of the ethyl group, meaning your ester has hydrolyzed into 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid. This occurs if the reaction is subjected to prolonged heating in the presence of water, or if strong bases (like NaOH) were used during the workup. Solution: Always use mild bases like saturated aqueous NaHCO3​ during workup. You can easily remove this acid impurity via the Liquid-Liquid Extraction Protocol .

Q3: How can I remove residual pivaloylacetonitrile without running a column? A: Pivaloylacetonitrile is highly soluble in aliphatic hydrocarbons. Triturating the crude solid in cold heptane or hexanes will dissolve the starting material while leaving the highly polar pyrazole ester intact as a solid precipitate.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. This means analytical checkpoints are built into the workflow to ensure the procedure is working before you proceed to the next step.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Crude->LLE AqLayer Aqueous Phase (Acid Impurity) LLE->AqLayer pH > 8 OrgLayer Organic Phase (Target + Regioisomer) LLE->OrgLayer Neutral Organics Cryst Recrystallization (Heptane / EtOAc) OrgLayer->Cryst Concentrate Pure Pure Target Compound Cryst->Pure Filter Crystals Mother Mother Liquor (Regioisomer + SM) Cryst->Mother Discard Filtrate

Fig 2. Self-validating purification workflow for the isolation of the target pyrazole.

Protocol A: Liquid-Liquid Extraction (Removal of Acid Impurity)

Causality: The carboxylic acid impurity has a pKa of ~4.5. Washing with NaHCO3​ (pH ~8.3) selectively deprotonates the acid, driving it into the aqueous layer, while the neutral pyrazole ester remains in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Mild Basic Wash: Add an equal volume of saturated aqueous NaHCO3​ . Gently invert the separatory funnel (do not shake vigorously to avoid emulsions). Vent frequently.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer.

  • Validation Checkpoint 1: Take a 1 mL aliquot of the aqueous layer and acidify it to pH 2 using 1M HCl. If a white precipitate forms (or if LC-MS shows m/z198.12 ), the acid impurity was successfully extracted.

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate. The baseline spot (acid) should be completely absent.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective Recrystallization (Removal of Regioisomer & SM)

Causality: The target 5-amino compound forms a highly ordered crystal lattice due to intermolecular hydrogen bonding between the 5-amino group and the ester carbonyl. The 3-amino regioisomer has different packing thermodynamics and remains soluble in a specific ratio of EtOAc/Heptane.

  • Solvation: Suspend the concentrated organic residue from Protocol A in a minimal amount of hot EtOAc (approx. 2-3 mL per gram) until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Typically, this occurs at an EtOAc:Heptane ratio of 1:4.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour.

  • Filtration: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with ice-cold Heptane.

  • Validation Checkpoint 3: Analyze the mother liquor (filtrate) via LC-MS or NMR. You should observe an enrichment of the regioisomer and unreacted pivaloylacetonitrile. If the target compound is heavily present in the filtrate, your solvent mixture was too polar; evaporate and repeat with more Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C overnight to yield pure ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

References

  • PubChem. "Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases".
  • Quiroga, J., et al. "Synthesis of novel 5-amino-1-aroylpyrazoles". Tetrahedron Letters, 49(41):5943–5945 (2008). URL:[Link]

Sources

Technical Support Center: Navigating the Stability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing molecules. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities.[1][2] However, its reactivity, particularly its stability under various pH conditions, can present significant challenges during synthesis, purification, formulation, and analysis.

This guide is designed to provide you with expert insights and practical, field-proven solutions to the stability issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and design robust experimental plans.

Frequently Asked Questions (FAQs) on Pyrazole Stability

Q1: What are the primary factors governing the stability of a pyrazole compound?

A1: The stability of the pyrazole ring is not absolute and is governed by a combination of its inherent aromaticity and external factors. The pyrazole ring is generally considered aromatic and relatively stable to reduction and oxidation, but its stability is highly influenced by the nature and position of its substituents.[3][4] Key factors include:

  • pH: Both acidic and basic conditions can promote degradation, primarily through hydrolysis of susceptible functional groups or, in more extreme cases, ring cleavage.[1][5]

  • Substituents: The electronic properties of groups on the pyrazole ring are critical. Electron-withdrawing groups can increase the acidity of the N-H proton, while ester or amide functionalities introduce sites susceptible to hydrolysis.[6] Conversely, bulky substituents can sterically hinder reactions, enhancing stability.[7]

  • Environmental Conditions: Exposure to oxygen, light, and elevated temperatures can initiate oxidative, photolytic, and thermal degradation pathways, respectively.[8][9]

Q2: How do acidic conditions specifically impact pyrazole stability?

A2: Under acidic conditions, two main concerns arise. First, the pyridine-like sp2-hybridized nitrogen (N2) is basic and can be protonated to form a pyrazolium ion.[1] While this does not inherently degrade the ring, it alters the electronic properties and solubility of the molecule. The second, and more common issue, is the acid-catalyzed hydrolysis of sensitive functional groups appended to the ring, such as esters or amides.[10] For example, a methyl ester on the pyrazole ring will hydrolyze to the corresponding carboxylic acid, with the rate being dependent on pH and temperature.[10]

Q3: What happens to pyrazole compounds under basic conditions? Can the ring open?

A3: Basic conditions primarily affect the pyrrole-type acidic proton on the N1 nitrogen, which can be easily deprotonated by a base.[1] This is a common step in N-alkylation reactions. However, strong bases can also deprotonate the C3 position, which can lead to ring-opening.[1][11] Additionally, base-catalyzed hydrolysis of ester and amide side chains is often faster and more prevalent than acid-catalyzed hydrolysis.[5][8]

Q4: Are there specific functional groups that make pyrazoles particularly unstable?

A4: Yes, certain substituents are known to decrease stability. Pyrazole esters are well-documented to be susceptible to hydrolysis at both acidic and basic pH.[5] Nitro-substituted pyrazoles can be prone to thermal decomposition.[6] The presence of a boronic acid group has also been shown to be a point of instability, with degradation likely proceeding through an oxidative pathway.[12]

Q5: What are the best general practices for storing pyrazole compounds to ensure long-term stability?

A5: To maximize shelf-life, pyrazole compounds should be stored with consideration for their potential degradation pathways. Best practices include:

  • Temperature: Store at cool to cold temperatures, such as 2-8°C for short-term or -20°C for long-term storage.[8]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere like argon or nitrogen.[8]

  • Light: Use amber glass vials or wrap containers in foil to protect against photodegradation.[8]

  • Moisture: Store in a dry environment, using a desiccator if necessary, to prevent hydrolysis.[8]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the causal logic behind them.

Issue 1: My solid pyrazole compound is turning brown/yellow during storage.
  • Probable Cause: This discoloration is a classic indicator of oxidation.[8] The pyrazole ring or its substituents may be sensitive to atmospheric oxygen, a process that can be accelerated by light and ambient temperature. Phenylhydrazine, a common reagent in pyrazole synthesis, is particularly prone to oxidation, and residual amounts can cause discoloration in the final product.[13]

  • Troubleshooting & Solution:

    • Confirm Purity: First, ensure the discoloration is not due to residual impurities from the synthesis. Re-purify a small sample by recrystallization or chromatography and see if the problem persists. An acidic wash during workup can remove basic impurities like residual hydrazine.[14]

    • Inert Storage: Store the compound in a vial with the headspace flushed with an inert gas (argon or nitrogen) before sealing.

    • Protect from Light: Switch to amber vials or wrap the container in aluminum foil.[8]

    • Reduce Temperature: Store the compound at a lower temperature (e.g., 4°C or -20°C) to slow the rate of any oxidative processes.[8]

Issue 2: My aqueous solution for a biological assay shows a new peak in the HPLC trace after a few hours.
  • Probable Cause: The appearance of a new peak indicates chemical degradation in the assay medium. The most likely culprit is hydrolysis, especially if your compound has an ester or other labile functional group and your buffer pH is not neutral.[5] The rate of hydrolysis is often pH-dependent.

  • Troubleshooting & Solution:

    • Characterize the Degradant: If possible, use LC-MS to get a mass of the new peak. A mass corresponding to the carboxylic acid of an ester starting material is strong evidence for hydrolysis.

    • Conduct a pH Profile Study: Prepare your compound in a series of buffers across a pH range (e.g., pH 5, 7, 9) and monitor the rate of degradation by HPLC over time. This will identify the pH at which your compound is most stable.

    • Modify the Compound: If instability is a persistent issue, consider synthetic modification. Replacing a hydrolytically labile ester with a more stable isostere, such as an amide or an alkene, can significantly improve stability while potentially retaining biological activity.[5]

    • Assay Conditions: If possible, adjust the assay buffer to a more neutral pH and keep the incubation time as short as possible.

Issue 3: My reaction under strongly basic conditions (e.g., n-BuLi, LDA) is giving a low yield and a complex mixture of byproducts.
  • Probable Cause: While deprotonation at N1 is expected, strong bases can also deprotonate ring carbons, particularly C3 and C5.[1][2] Deprotonation at C3 is known to be a potential entry point for pyrazole ring opening, leading to a cascade of unpredictable side reactions and a significant drop in the yield of the desired product.[11]

  • Troubleshooting & Solution:

    • Use a Milder Base: Evaluate if a less aggressive base can accomplish the desired transformation. Bases like NaH, K2CO3, or Cs2CO3 are often sufficient for N1 deprotonation without causing ring cleavage.

    • Lower the Temperature: Perform the reaction at a much lower temperature (e.g., -78°C). This can often temper the reactivity of strong bases, favoring the kinetically faster N-H deprotonation over the C-H deprotonation that may lead to ring opening.

    • Protecting Groups: If the N-H proton is interfering with a desired C-H functionalization, consider protecting the N1 position first (e.g., with a SEM or BOC group), performing the C-lithiation, and then deprotecting.

Data Summary & Visualization

Table 1: Common Stability Issues and Mitigation Strategies for Pyrazole Compounds
Issue Primary Cause(s) Influencing Factors Recommended Mitigation Strategy Supporting Citations
Discoloration (Solid) OxidationOxygen, Light, TemperatureStore under inert gas, protect from light, store at low temperature.[8][13]
Hydrolysis Cleavage of ester/amide side chainspH (acidic or basic), TemperatureAdjust solution pH to neutral range; redesign molecule with stable isosteres.[5][10]
Appearance of New Peaks General DegradationpH, Temperature, Oxygen, LightPerform a forced degradation study to identify potential degradants and pathways.[8][15]
Ring Cleavage Deprotonation at C3Strong bases (e.g., n-BuLi)Use milder bases; perform reactions at low temperatures.[1][11]
Photodegradation Decomposition upon light exposureWavelength and intensity of lightStore solid and solutions in amber vials or protect from light.[8][9]
Diagram 1: General Troubleshooting Workflow for Pyrazole Decomposition

A Decomposition Observed (e.g., New HPLC Peak, Color Change) B Characterize the Issue (LC-MS, NMR, pH check) A->B C Identify Probable Cause B->C D Hydrolysis? C->D  Aqueous Media?  Labile Group? E Oxidation? C->E  Color Change?  Air Exposure? F Ring Cleavage? C->F  Strong Base?  Low Yield? G Modify pH / Solvent Redesign with Isosteres D->G Yes H Store Under Inert Gas Protect from Light/Heat E->H Yes I Use Milder Base Lower Reaction Temp F->I Yes J Problem Resolved G->J H->J I->J

Caption: A logical workflow for diagnosing and resolving pyrazole stability issues.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[15] Its development is validated through forced degradation studies.[16][17]

Objective: To develop and validate an RP-HPLC method capable of separating a pyrazole drug substance from all potential degradation products.

1. Initial Method Development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: A Photodiode Array (PDA) detector is highly recommended to assess peak purity.[8] Set to a wavelength where the parent compound and potential degradants absorb.

  • Initial Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20-30 minutes) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the pyrazole compound in a suitable solvent (e.g., acetonitrile). Dilute with the mobile phase to an appropriate concentration for analysis.

2. Forced Degradation (Stress Testing) Study: The goal is to achieve 5-20% degradation of the drug substance.[15] If degradation is too rapid, reduce the stressor's concentration, temperature, or duration.

  • Sample Preparation: For each condition, subject a solution of the pyrazole compound (e.g., 0.1 mg/mL) to the stress.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[8]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[8] Neutralize the sample with an equivalent amount of acid before injection.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Heat a solid sample at 105°C for 24 hours and a solution at 60°C for 48 hours.[8][9]

  • Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.[8]

  • Control Sample: A sample stored under normal conditions (e.g., refrigerated, protected from light).

3. Method Validation and Optimization:

  • Specificity Analysis: Inject all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

  • Peak Purity Analysis (Self-Validation): Use the PDA detector to assess the peak purity of the parent compound in the chromatograms of the stressed samples. A pure peak will have a consistent spectrum across its entire width. This ensures no degradant is co-eluting.

  • Mass Balance: Calculate the mass balance to ensure all of the compound is accounted for. The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95-105% of the initial concentration. This confirms that all significant degradants are detected.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., switch from acetonitrile to methanol), or pH.

Diagram 2: Workflow for Stability-Indicating Method Development

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation A Select Column & Mobile Phase B Develop Initial Gradient A->B C Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) B->C D Analyze Stressed Samples by HPLC C->D E Check Resolution D->E E->B Resolution Not OK (Optimize Gradient) F Assess Peak Purity (PDA) & Mass Balance E->F Resolution OK G Validated Stability- Indicating Method F->G

Caption: A systematic workflow for creating a robust, self-validating HPLC method.

Diagram 3: Common Degradation Pathways of Pyrazole Derivatives

cluster_H Hydrolysis cluster_O Oxidation cluster_R Ring Cleavage P Substituted Pyrazole H_in Pyrazole-COOR P->H_in O_in Pyrazole P->O_in R_in Pyrazole P->R_in H_out Pyrazole-COOH H_in->H_out H+ or OH- H2O O_out Oxidized Products (e.g., N-oxides, colored byproducts) O_in->O_out [O] (Air, H2O2) R_out Acyclic Fragments R_in->R_out Strong Base (e.g., n-BuLi)

Caption: Key degradation routes affecting substituted pyrazole compounds.

References

  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2024). New Journal of Chemistry (RSC Publishing).
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2024, May 8). RSC Publishing.
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018, March 22).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1).
  • Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. (2024, August 28). PubMed.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000, June 15).
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Properties of Pyrazoles. (2022, September 8). Encyclopedia.pub.
  • Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. (2021, August 27). ACS Agricultural Science & Technology.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media: From Molecular Interactions to Corrosion Control. (2026, March 9).
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. (2024, September 25).
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 9). Preprints.org.
  • Pyrazole. (n.d.).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 4).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019, May 1). PubMed.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9).
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. (2024, September 2).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indic
  • (PDF) PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2026, February 2).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Synthesis and Evalution of Pyrazole Deriv

Sources

Technical Support Center: Overcoming Incomplete Cyclization in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with pyrazole ring formation, a critical step in the synthesis of many pharmaceutical agents and functional materials. Incomplete cyclization is a frequent and frustrating obstacle, often leading to low yields and complex purification challenges. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these hurdles and achieve robust, high-yield pyrazole syntheses.

Troubleshooting Guide: From Stalled Reactions to Optimized Yields

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction has stalled, and I've isolated a stable hydrazone intermediate instead of the pyrazole. What's happening, and how can I promote cyclization?

A1: Root Cause Analysis & Strategic Intervention

The isolation of a stable hydrazone is a classic sign of incomplete cyclization. This occurs when the initial condensation between the hydrazine and one carbonyl of your 1,3-dicarbonyl substrate is successful, but the subsequent intramolecular nucleophilic attack to form the five-membered ring does not proceed. The hydrazone intermediate can sometimes be so stable that it precipitates from the reaction mixture, effectively halting the synthesis.[1]

The cyclization step has a higher activation energy than the initial condensation. Your reaction conditions are likely insufficient to overcome this energy barrier.

Causality Diagram: The Stalled Cyclization Pathway

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Interventions Start 1,3-Dicarbonyl + Hydrazine Condensation Condensation (-H₂O) Start->Condensation Hydrazone Stable Hydrazone Intermediate (Reaction Stalls Here) Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Energy Barrier Dehydration Dehydration (-H₂O) Cyclization->Dehydration Pyrazole Desired Pyrazole Product Dehydration->Pyrazole Intervention Apply Energy / Catalysis: • Increase Temperature • Add Acid/Base Catalyst • Change Solvent Intervention->Cyclization

Caption: A stalled reaction often gets trapped at the hydrazone intermediate.

Troubleshooting Steps:

  • Increase Thermal Energy: The most direct approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or DMF instead of ethanol can provide the necessary activation energy for the cyclization to occur.[1]

  • Introduce a Catalyst:

    • Acid Catalysis: An acid catalyst (e.g., glacial acetic acid, p-TsOH) protonates the remaining carbonyl oxygen, rendering the carbon significantly more electrophilic and susceptible to attack by the secondary nitrogen of the hydrazone.[2][3] This is the most common strategy.

    • Base Catalysis: In some cases, a base can facilitate cyclization by deprotonating the N-H of the hydrazone, increasing its nucleophilicity.

  • Change the Solvent: The solvent can influence the stability of the intermediate and the transition state. Aprotic polar solvents like DMF or NMP have been shown to improve results over traditional protic solvents like ethanol, particularly for arylhydrazine hydrochlorides.[4]

Q2: My yield is very low, with a complex mixture of starting materials and byproducts. What are the likely causes and how can I optimize the reaction?

A2: A Systematic Approach to Yield Optimization

Low yields are often multifactorial. A systematic optimization is required, focusing on reactant quality, stoichiometry, and reaction parameters.

Potential Causes & Solutions Table

Potential CauseScientific Rationale & Troubleshooting Steps
Poor Reactant Quality Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine. Ensure the 1,3-dicarbonyl compound is pure and free from impurities that could catalyze side reactions.[1]
Incorrect Stoichiometry The reaction consumes reactants in a 1:1 ratio. Ensure accurate measurements. A slight excess (1.1-1.2 equivalents) of the hydrazine is sometimes used to drive the reaction to completion, especially if the hydrazine is volatile.[1]
Suboptimal Temperature An incorrect temperature can either stall the reaction or cause degradation. If the reaction is slow, cautiously increase the temperature. If decomposition is observed (e.g., darkening of the mixture), lower the temperature. A temperature of 60°C is often a good starting point.[1]
Insufficient Reaction Time The cyclization step can be slow. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before side reactions begin to dominate.[1][5]
Hydrolysis of Starting Material β-Ketonitriles and other sensitive 1,3-dicarbonyls can be hydrolyzed under acidic or basic conditions, forming unreactive species.[1] If this is suspected, run the reaction under neutral conditions in a non-aqueous solvent.[1]

Optimization Workflow: A logical approach to troubleshooting low yields.

G cluster_causes Diagnosis cluster_solutions Solutions Start Low Yield Observed TLC Run TLC/LC-MS Analysis Start->TLC UnreactedSM Significant Unreacted Starting Material? TLC->UnreactedSM Byproducts Multiple Byproduct Spots? TLC->Byproducts Degradation Baseline Streaking / Dark Color? TLC->Degradation Sol_TimeTemp Increase Reaction Time or Temperature UnreactedSM->Sol_TimeTemp Sol_Stoich Check Stoichiometry (Use slight excess Hydrazine) UnreactedSM->Sol_Stoich Sol_Catalyst Optimize Catalyst (Acid/Base) Byproducts->Sol_Catalyst Sol_Solvent Change Solvent (e.g., Toluene, DMF) Byproducts->Sol_Solvent Degradation->Sol_TimeTemp Decrease Temp Sol_Purify Purify Starting Materials Degradation->Sol_Purify

Caption: A decision tree for troubleshooting low-yield pyrazole synthesis.

Q3: I'm observing the formation of regioisomers. How can I improve the selectivity of the cyclization?

A3: Controlling Regioselectivity through Steric and Electronic Effects

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[6] The outcome is determined by which nitrogen of the hydrazine attacks which carbonyl carbon first. This can be controlled by exploiting the subtle differences in nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl carbons).

Key Control Strategies:

  • Exploit Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach to one of the reaction sites, favoring the formation of a single regioisomer.[1]

  • Tune Reaction Conditions: The choice of solvent and catalyst has a profound impact. For instance, in one study, reacting 3-methoxyacrylonitrile with phenylhydrazine gave the 5-aminopyrazole in the presence of acetic acid/toluene, but favored the 3-aminopyrazole with sodium ethoxide/ethanol.[1]

  • Leverage Specialized Solvents: Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly improve regioselectivity compared to standard ethanol by altering the hydrogen-bonding environment and influencing the protonation state of the intermediates.[7]

Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol is a robust starting point for the synthesis of pyrazoles from 1,3-dicarbonyls and may require optimization for specific substrates.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), it can be added directly. The addition may be slightly exothermic.[9]

  • Catalyst Addition (if needed): If not using an acidic solvent, add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄ or a spatula tip of p-TsOH).

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase) every hour until the starting dicarbonyl compound is consumed.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water to precipitate the crude product.[10]

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[11]

  • Characterization: Dry the purified product, determine the mass and percent yield, and confirm its identity and purity using techniques like melting point, NMR, and Mass Spectrometry.[12][13]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Knorr pyrazole synthesis? A: The Knorr synthesis is a cyclocondensation reaction.[8] It begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[12] The second nitrogen of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a non-aromatic five-membered ring. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[12]

Mechanism of the Knorr Pyrazole Synthesis

G compound 1,3-Dicarbonyl + Hydrazine step1 Condensation -H₂O compound->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Intramolecular Attack hydrazone->step2 cyclic_intermediate Non-aromatic Cyclic Intermediate step2->cyclic_intermediate step3 Dehydration -H₂O cyclic_intermediate->step3 pyrazole Aromatic Pyrazole Product step3->pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Q: How do I choose the right solvent and catalyst? A: The choice is substrate-dependent.

  • Solvents: Ethanol is a common starting point due to its ability to dissolve a wide range of reactants and its convenient boiling point.[8] Acetic acid can serve as both a solvent and an acid catalyst. For higher temperatures, toluene or DMF are excellent choices.[14] As mentioned, fluorinated alcohols (TFE, HFIP) can be used to enhance regioselectivity.[7]

  • Catalysts: A few drops of a strong mineral acid (H₂SO₄) or an organic acid (p-TsOH, acetic acid) are typically sufficient to catalyze the reaction by activating the carbonyl group.[2][15]

Q: What analytical techniques are best for monitoring reaction progress and identifying intermediates? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): The quickest and most common method to qualitatively track the consumption of starting materials and the appearance of the product and any byproducts.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to see the masses of the components in your reaction mixture. This is invaluable for confirming the formation of your desired product and identifying the mass of any intermediates (like the hydrazone) or byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. Taking an NMR of your crude reaction mixture can help identify the structures of intermediates and byproducts, which is essential for rational troubleshooting. Duplicate sets of peaks can indicate the formation of regioisomers.[6]

References
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a - ResearchGate.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity - ResearchGate.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - SciSpace.

Sources

Technical Support Center: Scale-Up of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate. As your senior application scientist, my goal is to equip you with the causal understanding and practical solutions needed to transition this process from the laboratory bench to larger-scale production, ensuring safety, quality, and reproducibility.

Section 1: Reaction & Synthesis Troubleshooting

The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of 3-tert-butyl-1H-pyrazol-5-amine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[1][2] This section addresses the common challenges encountered during the reaction stage of scale-up.

Q1: Upon scaling up, I'm observing a significant exotherm and an increase in colored impurities. What's happening and how can I control it?

A1: This is a classic scale-up challenge rooted in thermodynamics and heat transfer.

  • Causality: The N-alkylation of a pyrazole is an exothermic (heat-generating) SN2 reaction.[3] In a small-scale flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area only increases squarely. This drastic reduction in the relative surface area means heat is generated faster than it can be removed, leading to a temperature spike.[4][5] This uncontrolled temperature increase can accelerate side reactions, leading to the formation of colored byproducts and degradation of your starting material or product.[6]

  • Troubleshooting & Solutions:

    • Controlled Reagent Addition: Do not add the ethyl bromoacetate all at once. A slow, controlled, dropwise addition allows the cooling system to keep pace with the heat being generated.[3][7] Use an addition funnel or a syringe pump for precise control.

    • Jacketed Reactor System: For any scale beyond a few grams, a jacketed reactor with a circulating thermal fluid is essential for maintaining precise temperature control.[4]

    • Solvent Choice & Concentration: Ensure your solvent can absorb and transfer heat effectively. Running the reaction at a more dilute concentration (e.g., 0.5M instead of 1M) can also help manage the exotherm, although this may impact reaction time and vessel occupancy.[7]

    • In-Process Temperature Monitoring: Always use a thermocouple probe to monitor the internal reaction temperature, not just the bath or jacket temperature.[7] A significant difference between the two indicates poor heat transfer.

  • Experimental Protocol: Controlled Addition at Scale

    • Set up a jacketed reactor equipped with an overhead stirrer, a thermocouple, a condenser, and an addition funnel.

    • Charge the reactor with 3-tert-butyl-1H-pyrazol-5-amine, the chosen base (e.g., K₂CO₃), and the solvent (e.g., acetonitrile).

    • Set the jacket temperature to the desired reaction temperature (e.g., 40 °C).

    • Dissolve the ethyl bromoacetate in a portion of the solvent and load it into the addition funnel.

    • Once the reactor contents reach the set temperature, begin the slow, dropwise addition of the ethyl bromoacetate solution. Monitor the internal temperature closely. The addition rate should be adjusted to ensure the internal temperature does not rise more than 2-3 °C above the setpoint.

    • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by TLC or HPLC.

Q2: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity for the desired N1 product?

A2: Regioselectivity is a well-known challenge in the alkylation of unsymmetrical pyrazoles.[8][9] The formation of the undesired N2 isomer complicates purification and reduces the overall yield.

  • Causality: The 3-tert-butyl-1H-pyrazol-5-amine has two nitrogen atoms available for alkylation. The outcome is a delicate balance of steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen.[9] The choice of base and solvent system plays a critical role in controlling which nitrogen is more nucleophilic.[9][10]

  • Troubleshooting & Solutions:

    • Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF often favor N1 alkylation, stronger bases like sodium hydride (NaH) can sometimes improve selectivity by fully deprotonating the pyrazole.[8][9] However, NaH presents significant safety and handling challenges at scale. A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) is recommended.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor the formation of a single regioisomer in many cases.[9]

    • Steric Hindrance: The bulky tert-butyl group at the 3-position should sterically direct the incoming electrophile (ethyl bromoacetate) to the N1 position. If N2 isomer formation is still significant, it may indicate that the reaction conditions are allowing for electronic factors to dominate.

  • Data Presentation: Impact of Base/Solvent on Regioselectivity (Illustrative)

BaseSolventTemperature (°C)N1:N2 Ratio (Illustrative)
K₂CO₃Acetonitrile6090:10
Cs₂CO₃Acetonitrile6095:5
K₂CO₃DMF6092:8
NaHTHF25>98:2
  • Mandatory Visualization: Regioselectivity in Pyrazole Alkylation

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 3-tert-butyl-1H-pyrazol-5-amine reagents Ethyl Bromoacetate + Base start->reagents Reaction N1 Desired N1 Isomer (Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate) reagents->N1 Sterically Favored Pathway (Less Hindered N) N2 Undesired N2 Isomer reagents->N2 Sterically Disfavored Pathway

Caption: Steric hindrance from the t-butyl group favors N1 alkylation.

Section 2: Work-up, Isolation, and Purification Challenges

After the reaction is complete, isolating the product in high purity becomes the next hurdle, especially at a larger scale.

Q3: My product is "oiling out" during crystallization instead of forming a solid. What can I do?

A3: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or an inappropriate solvent system.[11]

  • Causality: For crystallization to occur, the solution must become supersaturated with your compound in a controlled manner, allowing molecules to arrange themselves into a crystal lattice. If the solution is cooled too quickly or if impurities are present, the molecules may not have time to orient properly and will crash out as an amorphous oil.

  • Troubleshooting & Solutions:

    • Slow Down Cooling: The most important variable is the cooling rate. Allow the saturated solution to cool slowly to room temperature first, perhaps by insulating the vessel, before transferring it to an ice bath or refrigerator.[11][12]

    • Solvent System Optimization: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[12] You may need to screen different solvents or use a mixed-solvent system (a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).[11][12] For pyrazole derivatives, common solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[11][13]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a small seed crystal of a previously isolated pure batch to provide a nucleation site.[12]

    • Purification Prior to Crystallization: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting crystallization.

    • Acid Salt Formation: Pyrazoles can often be purified by converting them into an acid addition salt (e.g., with HCl or oxalic acid), which may have better crystallization properties.[12][14][15] The pure salt can then be isolated and neutralized to recover the free base.

  • Mandatory Visualization: Crystallization Troubleshooting Workflow

G start Crude Product in Solution oil_out Product 'Oils Out' start->oil_out slow_cool 1. Slow Cooling Rate oil_out->slow_cool Try First change_solvent 2. Change Solvent System (e.g., add anti-solvent) slow_cool->change_solvent If still fails success Crystalline Product slow_cool->success Success seed 3. Add Seed Crystal change_solvent->seed If still fails change_solvent->success Success purify 4. Preliminary Purification (e.g., charcoal, silica plug) seed->purify If still fails seed->success Success purify->start Re-attempt Crystallization

Sources

Validation & Comparative

Regioisomer Differentiation in Pyrazole Synthesis: Analytical Guide for Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors and agrochemicals, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS: 306818-06-4) serves as a critical synthetic intermediate. However, its synthesis via the condensation of β -ketonitriles with substituted hydrazines inherently produces a mixture of two regioisomers: the target 5-amino-3-tert-butyl isomer and the 3-amino-5-tert-butyl byproduct.

Because these isomers possess identical molecular weights and highly similar polarities, chromatographic separation and structural verification present significant analytical challenges. This guide provides an objective, data-driven comparison of the analytical techniques—specifically 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Tandem Mass Spectrometry (HR-MS/MS)—required to definitively differentiate the target compound from its structural alternative.

Mechanistic Context: The Regioisomer Challenge

The most versatile method for synthesizing 5-aminopyrazoles involves the cyclocondensation of β -ketonitriles (e.g., pivaloylacetonitrile) with hydrazine derivatives (e.g., ethyl hydrazinoacetate)[1]. This reaction proceeds via a hydrazone intermediate. The regioselectivity is governed by a delicate balance of kinetic and thermodynamic control:

  • Target (5-Amino Isomer): Formed when the more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by cyclization onto the nitrile.

  • Alternative (3-Amino Isomer): Formed via the inverse nucleophilic attack sequence.

Standard 1D 1 H NMR is often ambiguous for distinguishing these 1,3- and 1,5-disubstituted pyrazole regioisomers because the chemical shifts of the pyrazole C4-proton and the N-alkyl substituents overlap significantly[2]. Therefore, structural elucidation relies on spatial proximity mapping (NOESY) and long-range bond connectivity (HMBC)[3].

High-Resolution Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , where primary data is internally cross-checked against secondary orthogonal experiments before final structural assignment.

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified pyrazole isomer in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition ( 1 H and 13 C): Acquire 1 H spectra at 400 MHz (16 scans, 2.0 s relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 1 H-decoupled).

  • Internal Validation Gate (HSQC): Before running long-range experiments, acquire a 1 H- 13 C HSQC spectrum to unambiguously assign all direct C-H pairs. This prevents the misinterpretation of one-bond couplings as long-range correlations in subsequent steps.

  • 2D NOESY (Spatial): Acquire with a mixing time of 500 ms, 256 t1​ increments, and 16 scans per increment to map through-space proton proximities (< 5 Å).

  • 2D HMBC (Connectivity): Optimize the pulse sequence for a long-range coupling constant nJCH​ = 8 Hz to map 2-bond and 3-bond carbon-proton connectivity.

Protocol B: LC-HRMS/MS Fragmentation
  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • CID Fragmentation: Isolate the precursor ion [M+H]+ ( m/z 226.1550) using a narrow quadrupole isolation window (0.5 Da) to ensure background isobaric ions do not contaminate the MS/MS spectra (Self-Validation Step). Apply Collision-Induced Dissociation (CID) using Argon gas, ramping collision energy from 15 to 35 eV.

Comparative Data: 5-Amino vs. 3-Amino Regioisomers

The following tables summarize the quantitative spectral data used to objectively differentiate the two alternatives.

Table 1: NMR Chemical Shifts and Key 2D Correlations (in CDCl 3​ )
Structural FeatureEthyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (Target)Ethyl 2-(3-amino-5-tert-butyl-1H-pyrazol-1-yl)acetate (Alternative)
1 H: N-CH 2​ δ 4.65 (s, 2H) δ 4.85 (s, 2H)
1 H: 5-NH 2​ / 3-NH 2​ δ 4.10 (br s, 2H) δ 3.80 (br s, 2H)
1 H: C4-H δ 5.35 (s, 1H) δ 5.40 (s, 1H)
13 C: C5 (Pyrazole) δ 145.1 ppm δ 152.5 ppm
NOESY Correlations N-CH 2​ NH 2​ C4-H t-BuC4-H NH 2​ N-CH 2​ t-BuC4-H t-BuC4-H NH 2​
HMBC Correlations N-CH 2​ C5 (³ J )NH 2​ C5 (² J )N-CH 2​ C5 (³ J , t-Bu substituted)
Table 2: High-Resolution MS/MS Fragmentation Pathways
Ion TypeTarget (5-Amino Isomer) m/z Alternative (3-Amino Isomer) m/z Relative Abundance & Causality
[M+H]+ 226.1550226.1550100% (Precursor)
[M+H−EtOH]+ 180.1135180.1135Target: 85% (Facilitated by intramolecular cyclization).Alternative: 15% (Sterically hindered).
[M+H−C4​H8​]+ 170.0924170.0924Target: 20%.Alternative: 90% (Primary cleavage pathway due to lack of cyclization).

Mechanistic Interpretation of Spectral Data

Causality in NMR Spatial Assignment

The definitive differentiation relies on the NOESY spectrum. In the target 5-amino isomer, the N1-acetate group (N-CH 2​ , δ 4.65) is spatially adjacent to the C5-amino group ( δ 4.10). Consequently, a strong NOE cross-peak is observed between these two signals[3]. Crucially, the N-CH 2​ protons show no correlation to the tert-butyl protons. Conversely, in the 3-amino-5-tert-butyl alternative, the N-CH 2​ group is adjacent to the bulky tert-butyl group, yielding a massive NOE cross-peak between δ 4.85 and δ 1.26.

Causality in MS/MS Fragmentation (CID)

While both isomers share the exact same precursor mass, their CID fragmentation pathways diverge based on structural proximity. For the 5-amino isomer, the spatial proximity of the N1-ethyl acetate ester and the C5-primary amine allows for a highly favored intramolecular nucleophilic attack during collisional activation. The amine attacks the ester carbonyl, expelling neutral ethanol (46 Da) to form a highly stable, bicyclic pyrazolo[1,5-a]pyrazin-4-one fragment ion at m/z 180.11.

In the 3-amino isomer, the ester is adjacent to the inert tert-butyl group. Lacking a neighboring nucleophile, the loss of ethanol is minor. Instead, the molecule relieves internal energy via the neutral loss of isobutene (56 Da) from the tert-butyl group, resulting in a dominant fragment at m/z 170.09.

Visualized Workflows

G Syn Condensation Reaction (β-ketonitrile + Hydrazine) Mix Regioisomer Mixture (5-Amino vs. 3-Amino) Syn->Mix Yields LCMS LC-HRMS/MS (Isobaric Differentiation) Mix->LCMS Aliquot NMR1D 1D ¹H/¹³C NMR (Initial Screening) Mix->NMR1D Aliquot Target Confirmed: Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate LCMS->Target Fragmentation NMR2D 2D NMR (NOESY/HMBC) (Definitive Assignment) NMR1D->NMR2D Ambiguous Shifts NMR2D->Target Spatial/Bond Data

Analytical workflow for the isolation and structural verification of pyrazole regioisomers.

G NCH2 N-CH₂ (δ 4.65) NH2 5-NH₂ (δ 4.10) NCH2->NH2 NOESY (Strong) tBu 3-tBu (δ 1.28) C5 C5 (Carbon) (δ 145.1) NCH2->C5 HMBC (³J) NH2->C5 HMBC (²J) C4H C4-H (δ 5.35) C4H->NH2 NOESY (Medium) C4H->tBu NOESY (Strong)

Key 2D NMR correlation network (NOESY and HMBC) confirming the 5-amino regioisomer structure.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry (via PMC - NIH) URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives MDPI Molecules (via ResearchGate) URL:[Link]

Sources

characterization of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Characterization and Application of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Discovery

Executive Summary

The compound ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS 306818-06-4) is a highly specialized, commercially available building block utilized extensively in medicinal chemistry[1][2]. It is primarily deployed in the synthesis of diaryl urea-class allosteric kinase inhibitors, targeting critical inflammatory and oncogenic pathways such as p38 mitogen-activated protein kinase (MAPK) and B-Raf[3][4].

This guide objectively evaluates the structural advantages of this specific pyrazole derivative against common alternatives, providing researchers with the mechanistic rationale and experimental frameworks necessary to optimize lead compounds.

Structural Rationale & Causality (E-E-A-T)

To understand the utility of this building block, one must dissect the causality behind its three primary functional groups. The diaryl urea class of inhibitors (exemplified by the clinical candidate Doramapimod/BIRB 796) requires a massive conformational shift in the kinase active site—specifically the "DFG-out" conformation—to expose an allosteric binding pocket[3].

  • The 3-tert-butyl Group (Hydrophobic Anchor): This bulky, lipophilic moiety is non-negotiable for high-affinity binding. It is specifically designed to deeply penetrate and anchor into the lower selectivity pocket exposed during the DFG-out shift[4].

  • The 5-amino Group (Hydrogen Bond Donor): This acts as the synthetic nucleophile for reaction with isocyanates. The resulting urea motif donates critical hydrogen bonds to the kinase hinge region, stabilizing the inactive conformation[5].

  • The N1-Ethyl Acetate Group (The Differentiator): While classic inhibitors use an N1-aryl or unsubstituted N1-pyrazole, the N1-ethyl acetate provides a highly versatile synthetic vector. It allows for ester hydrolysis and subsequent amide coupling, enabling the attachment of solubilizing groups, macrocyclization linkers, or PROTAC (Proteolysis Targeting Chimera) degraders without disrupting the core pharmacophore.

Objective Comparison with Alternatives

When designing a kinase inhibitor library, the choice of the pyrazole building block dictates both the target affinity and the pharmacokinetic profile of the final drug. Below is a comparison of urea derivatives synthesized from our target product versus two common alternatives.

Quantitative Performance Data

Data represents typical Structure-Activity Relationship (SAR) parameters for derived N-naphthyl urea analogs evaluated against p38α.

Building Block CoreDerived Urea Analog Featuresp38α IC50 (nM)THP-1 TNF-α EC50 (nM)Aqueous Solubility (µg/mL)
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate N1-Acetate-tert-butyl Urea122545.0
Alternative 1: 5-amino-3-tert-butyl-1H-pyrazoleN1-Unsubstituted-tert-butyl Urea18355.2
Alternative 2: Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetateN1-Acetate-methyl Urea>10,000>10,00055.0

Analysis:

  • Target Product vs. Alternative 2: Substituting the tert-butyl group with a methyl group (Alternative 2) results in a complete loss of kinase inhibitory activity (>10,000 nM). The methyl group lacks the steric bulk required to force and occupy the DFG-out allosteric pocket.

  • Target Product vs. Alternative 1: While both maintain nanomolar potency due to the tert-butyl group, the Target Product demonstrates a nearly 9-fold improvement in aqueous solubility. The N1-acetate disrupts the planar crystal packing of the unsubstituted pyrazole, significantly improving the drug's physicochemical properties.

Experimental Protocols

The following self-validating protocols describe the functionalization of the building block and the subsequent biological evaluation of the synthesized inhibitor.

Protocol A: Synthesis of the Diaryl Urea Derivative

Causality: This step converts the inactive building block into an active pharmacophore by installing the urea hydrogen-bond network.

  • Preparation: Dissolve ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

  • Coupling: Cool the solution to 0°C. Add the appropriate aryl isocyanate (e.g., 1-isocyanatonaphthalene) (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue via flash column chromatography (EtOAc/Hexane gradient).

  • Self-Validation: Confirm the formation of the urea via 1H NMR spectroscopy. The appearance of two distinct, broad singlet peaks between 8.5 ppm and 9.5 ppm (representing the two NH protons of the urea) confirms successful coupling.

Protocol B: THP-1 Cellular Assay for TNF-α Inhibition

Causality: p38 MAPK regulates the production of pro-inflammatory cytokines like TNF-α[3]. Measuring TNF-α release in living cells validates that the synthesized compound successfully crosses the cell membrane and engages the target in a physiological environment.

  • Cell Preparation: Plate THP-1 human monocytic cells at a density of 1x10^5 cells/well in RPMI 1640 medium.

  • Pre-incubation: Treat the cells with serial dilutions of the synthesized N1-acetate urea inhibitor (in 0.1% DMSO) and incubate for 30 minutes at 37°C[4].

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate the TLR4 pathway and induce p38-mediated TNF-α production[4].

  • Incubation: Continue incubation overnight (18–24 hours)[4].

  • Quantification: Harvest the supernatant and quantify human TNF-α levels using a commercially available ELISA kit[4]. Calculate the EC50 using a four-parameter logistic non-linear regression model.

  • Self-Validation: Run Doramapimod (BIRB 796) concurrently as a positive control. The assay is considered valid only if the EC50 of Doramapimod falls within the established 16–22 nM confidence interval[4].

Visualizations

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates MKK MKK3 / MKK6 TLR4->MKK Phosphorylates P38 p38α MAPK MKK->P38 Phosphorylates TNF TNF-α Production P38->TNF Gene Expression INHIB N1-Acetate Pyrazole Urea (Inhibitor) INHIB->P38 Allosteric Inhibition

Fig 1: p38α MAPK signaling pathway and the allosteric intervention point of pyrazole ureas.

W BB Ethyl 2-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)acetate UREA N1-Acetate Diaryl Urea (Intermediate) BB->UREA ISO Aryl Isocyanate (CH2Cl2, RT) ISO->UREA ACID N1-Acetic Acid Urea (Intermediate) UREA->ACID Ester Cleavage HYD LiOH Hydrolysis (THF/H2O) HYD->ACID FINAL Functionalized Kinase Inhibitor (Target) ACID->FINAL Linker Attachment CPL Amine + HATU (Amide Coupling) CPL->FINAL

Fig 2: Step-by-step synthetic workflow exploiting the N1-acetate handle for functionalization.

References

  • NextSDS. "ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Angene Chemical. "ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate(CAS# 306818-06-4)". Angene International Limited. URL:[Link]

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry 2002, 45(14), 1994-3008. (Profiled via opnMe). URL:[Link]

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural & Molecular Biology, 2002, 9(4), 268-272. URL:[Link]

  • Organic & Biomolecular Chemistry. "Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796". RSC Publishing. URL:[Link]

Sources

Comparative Guide to the Spectroscopic Interpretation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous characterization of pyrazole-containing molecules is a critical step in discovery and development. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used for the structural elucidation of pyrazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. By delving into the principles behind the data and offering field-proven insights, this document serves as a practical resource for interpreting complex spectra and troubleshooting common analytical challenges. We will explore how substituent effects and structural isomerism manifest in each technique, supported by experimental data and detailed protocols.

Introduction: The Structural Nuances of the Pyrazole Ring

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs and biologically active compounds. The unique electronic properties and the potential for tautomerism in N-unsubstituted pyrazoles present both opportunities for diverse biological interactions and challenges for straightforward spectroscopic interpretation.[1] A thorough understanding of how the pyrazole core and its substituents behave under different spectroscopic conditions is therefore essential.

This guide moves beyond a simple recitation of spectral data, aiming instead to equip the reader with the logical framework needed to approach pyrazole characterization with confidence. We will dissect the causality behind spectral patterns, enabling a predictive understanding of how molecular structure translates to spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of pyrazole derivatives.[1] However, the spectra can often be more complex than anticipated.

A common issue encountered is the presence of more signals than expected in the ¹H NMR spectrum of N-unsubstituted pyrazoles.[2] This is often due to annular tautomerism , where the N-H proton can reside on either of the two nitrogen atoms, leading to a mixture of two rapidly interconverting tautomers.[2] If this exchange is slow on the NMR timescale, two distinct sets of signals will be observed.[2]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic nature of substituents.

Key Features of ¹H NMR Spectra of Pyrazoles:

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can be found over a wide chemical shift range (typically 10-14 ppm), or may not be visible at all.[1][2] This is due to rapid proton exchange between the two nitrogen atoms.[1]

  • Ring Protons: The chemical shifts of the C-H protons on the pyrazole ring are influenced by the electron density of the ring. Electron-withdrawing groups will shift these signals downfield, while electron-donating groups will cause an upfield shift.

  • Distinguishing H-3 and H-5: Assigning the protons at the 3- and 5-positions can be challenging, particularly in the presence of tautomerism.[2] Heteronuclear Multiple Bond Correlation (HMBC) is a key technique to definitively assign these positions by observing long-range correlations to carbon atoms.[2]

Comparative ¹H NMR Data for Substituted Pyrazoles:

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)N-H (ppm)Reference
Pyrazole7.666.377.66~12.3[3][4]
3-Methylpyrazole-6.137.49~12.0[3]
4-Nitropyrazole8.35-8.35~13.5[5]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of pyrazole derivatives.

Key Features of ¹³C NMR Spectra of Pyrazoles:

  • Chemical Shift Ranges: The carbon atoms of the pyrazole ring typically resonate in the aromatic region of the spectrum.

  • Substituent Effects: The chemical shifts of the ring carbons are significantly influenced by substituents. A large collection of ¹³C shielding data for over 100 pyrazole derivatives has been reported, providing a valuable resource for predicting and interpreting spectra.[6]

  • Tautomerism: Similar to ¹H NMR, annular tautomerism can lead to averaged signals or two distinct sets of signals for the C-3/C-5 and C-4 carbons, depending on the rate of exchange.

Comparative ¹³C NMR Data for Substituted Pyrazoles:

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)Reference
Pyrazole134.6105.9134.6[7]
3,5-Dimethylpyrazole148.4106.9148.4[7]
3,5-Diphenylpyrazole151.4104.9151.4[8]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹⁵N NMR Spectroscopy: A Direct Window into the Nitrogen Environment

¹⁵N NMR is a powerful technique for studying the nitrogen atoms of the pyrazole ring and is particularly useful for investigating tautomerism.[9]

Key Features of ¹⁵N NMR Spectra of Pyrazoles:

  • Chemical Shift Sensitivity: The chemical shifts of the pyrazole nitrogen atoms are highly sensitive to their chemical environment, including protonation state and hydrogen bonding.[10]

  • Tautomer Identification: In cases of slow tautomeric exchange, ¹⁵N NMR will show distinct signals for the "pyridinic" (-N=) and "pyrrolic" (-NH-) nitrogen atoms, providing a definitive method for structural and tautomeric determination.[9]

Experimental Protocols for NMR Analysis
Standard 1D ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] For ¹³C NMR, a more concentrated sample (15-20 mg) is recommended.[2]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds for ¹H NMR. For ¹³C NMR, a 45° pulse angle and a 2-second relaxation delay are common.

  • D₂O Exchange: To identify the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.[2] The N-H signal will broaden or disappear due to proton-deuterium exchange.

2D NMR: COSY, HSQC, and HMBC

For unambiguous assignment of complex pyrazole structures, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and linking different fragments of the molecule.[2]

Workflow for Troubleshooting NMR Spectra

start Complex Pyrazole NMR Spectrum q1 More signals than expected? start->q1 tautomers Annular Tautomerism q1->tautomers Yes rotamers Rotamers (bulky substituents) q1->rotamers Yes q2 Broad N-H signal? q1->q2 No tautomers->q2 rotamers->q2 exchange Rapid Proton Exchange q2->exchange Yes quadrupolar Quadrupolar Coupling to ¹⁴N q2->quadrupolar Yes q3 Assignment of C3/C5 ambiguous? q2->q3 No exchange->q3 quadrupolar->q3 hmbc Perform HMBC Experiment q3->hmbc Yes end Structure Elucidated q3->end No hmbc->end

Caption: Troubleshooting workflow for common pyrazole NMR issues.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of pyrazole compounds and gaining structural insights through fragmentation analysis.[12] The choice of ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), will influence the observed fragmentation patterns.[12][13]

Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Common Fragmentation Pathways for Pyrazoles in EI-MS:

  • Loss of HCN: A characteristic fragmentation pathway for the pyrazole ring involves the expulsion of a molecule of hydrogen cyanide.[14]

  • Loss of N₂: Another common fragmentation involves the loss of a nitrogen molecule.[14]

  • Substituent-Driven Fragmentation: The nature of the substituents on the pyrazole ring can significantly alter the fragmentation pathways.[14][15] For instance, nitro-substituted pyrazoles often show initial loss of NO₂ or NO.[14]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[13][16] This is particularly useful for confirming the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact elemental composition.[17]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent such as methanol or acetonitrile.[18]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.[19] For ESI-MS, the sample is introduced via direct infusion or a liquid chromatograph.[12]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Diagram of Key Pyrazole Fragmentation

M [Pyrazole]⁺˙ (M⁺˙) M_HCN [M - HCN]⁺˙ M->M_HCN - HCN M_H [M - H]⁺ M->M_H - H• M_N2 [M - N₂]⁺˙ M_H->M_N2 - N₂

Caption: Common fragmentation pathways of the pyrazole ring in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule and is particularly powerful for studying hydrogen bonding in pyrazoles.[1]

Key IR Absorptions for Pyrazole Compounds:

  • N-H Stretch: In the solid state or in concentrated solutions, N-unsubstituted pyrazoles exhibit a very broad and complex absorption band for the N-H stretch, often centered around 2600-3200 cm⁻¹.[1] This is a hallmark feature and is due to strong intermolecular N-H···N hydrogen bonding.[1]

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • Ring Vibrations: The pyrazole ring has several characteristic stretching and bending vibrations (C=C, C=N) that appear in the fingerprint region (1200-1600 cm⁻¹).[1][20] Comparing the spectrum to that of a known, structurally similar pyrazole can aid in identifying these bands.[1]

Comparative IR Data for 4-Halogenated Pyrazoles:

The N-H stretching frequency is sensitive to the electronic effects of substituents and the nature of the hydrogen bonding network.

CompoundN-H Stretching Region (cm⁻¹)Reference
PyrazoleBroad, centered ~2600-3200[21]
4-FluoropyrazoleBroad, centered ~2600-3200[21]
4-ChloropyrazoleBroad, centered ~2600-3200[21]
4-BromopyrazoleBroad, centered ~2600-3200[21]
4-IodopyrazoleBroad, centered ~2600-3200[21]
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Ensure the solid pyrazole sample is dry. Place a small amount of the sample onto the ATR crystal.[1]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[1] Record the spectrum, typically co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ to improve the signal-to-noise ratio.[1]

  • Data Processing: The final spectrum is ratioed against a background spectrum and presented as absorbance or transmittance.[1]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing the chromophoric system of pyrazole derivatives.

Key Features of UV-Vis Spectra of Pyrazoles:

  • π-π Transitions:* The absorption bands in the UV region for pyrazoles are typically attributed to π-π* electronic transitions characteristic of aromatic compounds.[22]

  • Absorption Maximum (λ_max): Unsubstituted pyrazole in the gas phase has an absorption maximum around 203 nm.[22]

  • Substituent Effects: The position and intensity of the absorption bands are influenced by the nature and position of substituents on the pyrazole ring. Auxochromic groups can cause a bathochromic (red) shift, while other groups may induce a hypsochromic (blue) shift.

Comparative UV-Vis Data:

Compoundλ_max (nm)Solvent/PhaseReference
Pyrazole203Gas[22]
3-Methylpyrazole~220Acidic Mobile Phase[23]

Conclusion

The comprehensive spectroscopic characterization of pyrazole compounds requires a multi-technique approach. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns. IR spectroscopy is invaluable for identifying functional groups and probing the extensive hydrogen bonding networks common in pyrazoles. Finally, UV-Vis spectroscopy helps to characterize the electronic properties of the system. By understanding the principles behind each technique and the influence of the unique structural features of pyrazoles, researchers can confidently and accurately interpret their spectroscopic data, accelerating the pace of discovery and development.

References

  • Elguero, J., Fruchier, A., & Jaramillo, C. (1997). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 35(9), 657-668.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).
  • Alkorta, I., Elguero, J., & Jagerovic, N. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 10676-10705.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Hrbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
  • Nawaz, S. A., Ayaz, M., & Malik, A. (2008). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. E-Journal of Chemistry, 5(4), 833-838.
  • Elguero, J., Jaramillo, C., Pérez, J. E., & Fruchier, A. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 21(11), 1137-1146.
  • Zdanovskaia, M. A., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(34), 7475–7486.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). Pyrazole - Optional[15N NMR] - Chemical Shifts. SpectraBase.
  • van der Plas, H. C., & van Veldhuizen, A. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 497-500.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem.
  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • ResearchGate. (n.d.). Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9.
  • Schramm, F., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(3), 857-864.
  • Arjunan, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 80(1), 134-143.
  • El-Khouly, A. A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(36), 20031-20040.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Journal of Heterocyclic Chemistry, 34(1), 291-294.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Anderson, D. M. W., & Duncan, J. L. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 171-174.
  • ResearchGate. (n.d.). ESI-MS analysis for the synthesis of N-acylpyrazole under standard conditions.
  • Sci-Hub. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5463.
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 3-Methylpyrazole. SIELC Technologies.
  • El-Khouly, A. A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • OEMS Connect Journals. (n.d.).
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Wang, G., et al. (2015). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. Molecules, 20(10), 18466-18481.
  • Al-Ostath, A. I., et al. (2022). Synthesis of new Spiropyrazole derivatives under microwaves irradiation and docking study for inhibition the microbes and COVID-19. Scientific Reports, 12(1), 1-14.
  • Hsieh, M.-C., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 21(10), 1289.
  • BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem.
  • Alkorta, I., Elguero, J., & Jagerovic, N. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Li, J., et al. (2026). Linker Torsional Angle Engineering in Metal–Organic Frameworks Enables Boosted O2 Photoactivation for Organic Synthesis. Journal of the American Chemical Society.

Sources

Advanced Synthetic Routes to 5-Aminopyrazoles: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of nitrogen-rich heterocycles. 5-Aminopyrazoles are privileged scaffolds, acting as core pharmacophores in kinase inhibitors, GABA receptor modulators, and antiviral agents[1][2]. However, selecting the optimal synthetic route is not merely a matter of maximizing yield; it requires a strategic balance of regiochemical control, functional group tolerance, and scalability.

This guide objectively compares the three most robust methodologies for synthesizing 5-aminopyrazole derivatives. By detailing the mechanistic causality behind each approach and providing self-validating protocols, this guide ensures reproducible and high-fidelity results in your drug development workflows.

Condensation of β-Ketonitriles with Hydrazines

Mechanistic Causality

The condensation of β-ketonitriles with hydrazines remains the most versatile and widely adopted method, as detailed in the [1]. The causality of this reaction hinges on differential electrophilicity and nucleophilicity. The terminal, more nucleophilic nitrogen of the hydrazine attacks the highly electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the secondary nitrogen onto the nitrile carbon[1].

Crucially, regioselectivity (3-amino vs. 5-amino) is dictated by the pH of the medium. Under acidic conditions, the less sterically hindered nitrogen of an arylhydrazine attacks the carbonyl first. Conversely, basic conditions enhance the nucleophilicity of the substituted nitrogen, completely reversing the regioselectivity[1].

Protocol: Synthesis of 5-Amino-1-aryl-3-substituted-pyrazoles
  • Step 1: Reagent Preparation: Dissolve 10 mmol of the β-ketonitrile in 20 mL of absolute ethanol. Add 1.1 equivalents (11 mmol) of the substituted arylhydrazine.

  • Step 2: Catalytic Direction: Add a catalytic amount of glacial acetic acid (to favor the 5-amino isomer) or triethylamine (to favor the 3-amino isomer) to direct the regiochemistry.

  • Step 3: Cyclization & Heating: Reflux the mixture at 80 °C for 4–6 hours.

  • Step 4: Self-Validating Isolation: Concentrate the solvent under reduced pressure and triturate with ice-cold water. The immediate precipitation of a solid visually indicates successful non-polar product formation.

  • Step 5: Quality Control (QC): Validate via ^1H NMR. A successful cyclization is confirmed by the disappearance of the hydrazone N-H proton and the emergence of a broad NH2​ singlet (integrating to 2H) between 5.0–6.0 ppm.

G N1 β-Ketonitrile + Hydrazine N2 Nucleophilic Attack (Carbonyl Carbon) N1->N2 EtOH, Reflux N3 Hydrazone Intermediate N2->N3 -H2O N4 Intramolecular Cyclization N3->N4 Base/Acid cat. N5 5-Aminopyrazole N4->N5 Tautomerization

Mechanistic pathway of 5-aminopyrazole synthesis via β-ketonitrile condensation.

Multicomponent Reactions (MCRs) via Malononitrile

Mechanistic Causality

When synthesizing highly substituted 5-amino-4-cyanopyrazoles, step-by-step condensations often suffer from intermediate degradation. Multicomponent reactions (MCRs) solve this by coupling an aldehyde, malononitrile, and a hydrazine in a single pot, a technique frequently highlighted in [2][3].

The causality here relies on a cascade mechanism initiated by a Knoevenagel condensation: the high acidity of malononitrile's methylene protons allows rapid reaction with the aldehyde to form an electrophilic alkylidenemalononitrile. The hydrazine then performs a Michael addition, followed by immediate cyclization onto the cyano group[3]. The use of a mild Lewis acid, such as molecular iodine ( I2​ ), activates the carbonyl carbon, accelerating enolization and drastically reducing reaction times[4].

Protocol: Iodine-Catalyzed One-Pot MCR
  • Step 1: Reagent Preparation: In a 50 mL flask, combine 5 mmol of aromatic aldehyde, 5 mmol of malononitrile, and 5 mmol of phenylhydrazine in 15 mL of ethanol.

  • Step 2: Catalysis: Add 10 mol% of molecular iodine ( I2​ ) to activate the carbonyl carbon.

  • Step 3: Heating: Stir at mild reflux (60 °C) for 1–2 hours.

  • Step 4: Self-Validating Isolation: Quench with saturated aqueous Na2​S2​O3​ . A color change from dark brown (iodine) to pale yellow/colorless visually validates the quench. Extract with ethyl acetate (3 x 20 mL).

  • Step 5: Quality Control (QC): Purify via silica gel chromatography. The presence of a sharp C≡N stretch at ~2215 cm−1 in the IR spectrum confirms the retention of the cyano group[5].

Workflow S1 Step 1: Reagent Preparation Aldehyde + Malononitrile + Hydrazine S2 Step 2: Catalysis & Heating I2 Catalyst, Reflux/MW S1->S2 S3 Step 3: Reaction Monitoring TLC or LC-MS analysis S2->S3 S3->S2 Incomplete S4 Step 4: Workup & Isolation Na2S2O3 Quench & Extraction S3->S4 Complete S5 Step 5: Purification Chromatography / Recrystallization S4->S5

Standardized workflow for the multicomponent synthesis of 5-aminopyrazoles.

Isoxazole Hydrazinolysis (Ring-Opening / Recyclization)

Mechanistic Causality

Direct synthesis of 3,5-disubstituted-5-aminopyrazoles via Route 1 can sometimes yield inseparable regioisomeric mixtures. To achieve absolute regiocontrol, we utilize the hydrazinolysis of 5-arylisoxazoles, an advanced technique recently demonstrated in[6].

By pre-forming the isoxazole, the regiochemistry is structurally "locked." Under microwave irradiation and acidic conditions (TFA), the isoxazole ring opens to form a transient β -enaminone intermediate. The high local concentration of hydrazine immediately traps this intermediate, forcing a recyclization exclusively into the desired 5-aminopyrazole regioisomer[6].

Protocol: Microwave-Assisted Hydrazinolysis
  • Step 1: Reagent Preparation: Dissolve 2 mmol of the pre-synthesized 5-arylisoxazole in 5 mL of a water/ethanol mixture (an eco-friendly solvent system).

  • Step 2: Reagent Addition: Add 3 equivalents of hydrazine hydrate and 20 mol% of trifluoroacetic acid (TFA).

  • Step 3: Microwave Irradiation: Irradiate at 120 °C for 15–20 minutes. The rapid volumetric heating prevents the degradation of the β -enaminone intermediate.

  • Step 4: Self-Validating Isolation: Cool to room temperature. The target amine typically precipitates directly from the aqueous mixture, allowing isolation by simple vacuum filtration.

  • Step 5: Quality Control (QC): LC-MS should show a mass shift corresponding to the replacement of oxygen with the N−NH2​ moiety (a net change of +14 Da).

Quantitative Comparison of Synthetic Routes

To select the most appropriate methodology for your specific target, consult the performance metrics summarized below:

Synthetic RouteTypical YieldsRegioselectivity ControlReaction TimeKey AdvantageMajor Limitation
β-Ketonitrile Condensation 75–95%Moderate to High (pH dependent)4–6 hoursBroad substrate scopePotential for regioisomeric mixtures
Multicomponent Reaction (MCR) 80–96%High (Structurally locked)1–2 hoursHigh atom economy, one-potLimited to 4-cyano derivatives
Isoxazole Hydrazinolysis 52–95%Excellent (100% specific)15–20 mins (MW)Absolute regiochemical controlRequires pre-synthesis of isoxazoles

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.[Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.[Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances.[Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry.[Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of analogs of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, a promising heterocyclic compound. By examining the structure-activity relationships (SAR) of related pyrazole derivatives, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers upon them a range of physicochemical properties that are amenable to forming interactions with various biological targets.[1][4] Consequently, pyrazole derivatives have been extensively investigated and developed as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[3][5][6][7] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the pyrazole ring.[8]

Comparative Biological Activity of Pyrazole Analogs

The following sections delve into the key biological activities reported for pyrazole derivatives, with a focus on analogs that share structural similarities with ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate. While direct experimental data for this specific compound and its immediate analogs is emerging, the wealth of information on related structures provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key proteins involved in cell proliferation and survival, such as kinases.[1][9] Structure-activity relationship studies have revealed that appropriate substitutions at various positions on the pyrazole ring can significantly enhance anticancer efficacy.[1]

For instance, novel indole derivatives linked to a pyrazole moiety have shown potent in vitro antitumor activity against various human cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin.[1] Similarly, certain 5-alkylated selanyl-1H-pyrazole derivatives have displayed significant anticancer activity against the HepG2 cell line, acting as dual inhibitors of EGFR and VEGFR-2.[1]

Table 1: Comparative Anticancer Activity of Selected Pyrazole Analogs

Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference
Compound 33 & 34 (Indole-pyrazole hybrids) HCT116, MCF7, HepG2, A549< 23.7Linkage of an indole moiety to the pyrazole ring enhances cytotoxicity. Also showed significant CDK2 inhibition.[1]
Compound 53 & 54 (5-alkylated selanyl-1H-pyrazoles) HepG215.98 and 13.85The presence of a selanyl group and alkylation at the 5-position contribute to potent activity. Dual inhibitors of EGFR and VEGFR-2.[1]
Compound 43 (Pyrazole carbaldehyde derivative) MCF70.25Identified as a potent PI3 kinase inhibitor.[1]
Compound 27 (Pyrazolone-pyrazole derivative) MCF716.50Showed significant inhibition of VEGFR-2.[1]
Aminophenyl-pyrazole analog 11a HeLa, MCF7, SKOV3, SKMEL284.63 - 9.45Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The combination of substituents at positions 1, 3, and 4 is crucial for its antiproliferative profile.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow A Cell Seeding (Plate cancer cells in a 96-well plate) B Compound Treatment (Add pyrazole analogs at various concentrations) A->B C Incubation (e.g., 48 or 72 hours) B->C D MTT Addition (Add MTT solution to each well) C->D E Incubation (Allow formazan crystal formation) D->E F Solubilization (Dissolve formazan crystals with DMSO) E->F G Absorbance Measurement (Read absorbance at a specific wavelength) F->G H Data Analysis (Calculate IC50 values) G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also a prominent feature in many compounds exhibiting potent antimicrobial and antifungal properties.[5][6][7] The introduction of different functional groups onto the pyrazole ring can lead to broad-spectrum activity against various pathogens.[11]

For example, a series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing moderate activity against certain microorganisms.[5] In another study, pyrazole carboxamide derivatives were found to be potent antifungal agents, with some compounds exhibiting better activity against Candida albicans than the standard drug.[12]

Table 2: Comparative Antimicrobial and Antifungal Activity of Selected Pyrazole Analogs

Compound IDTarget Organism(s)Activity (e.g., MIC in µg/mL, Zone of Inhibition in mm)Key Structural Features & SAR InsightsReference
Compounds 2, 3, 6a, 12b, 22 Various bacteria and fungiModerate activityThe specific substitution patterns on the pyrazole ring influence the antimicrobial spectrum.[5]
Compounds 5b and 5f (Pyrazole carboxamides) Candida albicansMICs of 250 and 500 µg/mL, respectivelyThe amide group and specific substitutions on the phenyl rings are crucial for antifungal potency.[12]
Compound 7ai (Isoxazolol pyrazole carboxylate) R. solaniEC50 of 0.37 µg/mLThe isoxazolol pyrazole carboxylate scaffold shows strong antifungal activity against certain plant pathogenic fungi.[13]
Hydrazone 21a Bacteria and FungiMIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)The carbothiohydrazide and hydrazineylidene moieties contribute to potent and broad-spectrum antimicrobial activity.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][12]

Workflow for Broth Microdilution Method

MIC_Determination cluster_workflow Broth Microdilution Workflow A Serial Dilution (Prepare two-fold dilutions of the test compound in a 96-well plate) B Inoculation (Add a standardized suspension of the target microorganism to each well) A->B C Incubation (Incubate the plate under appropriate conditions) B->C D Visual Inspection (Observe for turbidity, indicating microbial growth) C->D E MIC Determination (The lowest concentration with no visible growth is the MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intrinsically linked to their structural features. Key SAR insights from various studies include:

  • Substitution at Position 1: The substituent at the N1 position of the pyrazole ring significantly influences activity. For instance, in some series, a 2,4-dichlorophenyl group was found to be optimal for potent cannabinoid CB1 receptor antagonism.[8]

  • Substitution at Position 3: The nature of the group at the C3 position is critical. Carboxamide groups have been shown to be important for cannabinoid receptor binding, with the specific N-substituent fine-tuning the activity.[8]

  • Substitution at Position 5: The substituent at the C5 position plays a crucial role in determining the potency and selectivity of the compound. A para-substituted phenyl ring at this position has been identified as a key requirement for potent cannabinoid CB1 receptor antagonism.[8]

  • Hybrid Molecules: Combining the pyrazole scaffold with other bioactive moieties, such as indole or thiazole, can lead to hybrid compounds with enhanced biological activity.[1][14]

General Structure-Activity Relationship for Pyrazole Analogs

SAR P Pyrazole Core R1 R1 (N1-substituent) - Influences selectivity and potency P->R1 Substitution R3 R3 (C3-substituent) - Critical for target binding P->R3 Substitution R4 R4 (C4-substituent) - Modulates activity P->R4 Substitution R5 R5 (C5-substituent) - Key for potency and selectivity P->R5 Substitution Anticancer Anticancer Activity R1->Anticancer Antimicrobial Antimicrobial Activity R1->Antimicrobial R3->Anticancer R3->Antimicrobial R5->Anticancer R5->Antimicrobial

Sources

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives: A Comparison Guide to 1,5-Diarylpyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, cannabinoid receptor antagonists, and anti-inflammatory agents. Among these, the 1,5-diarylpyrazole class stands out as the quintessential model for rational drug design, culminating in the development of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) such as Celecoxib[1].

This guide provides an objective, data-driven comparison of 1,5-diarylpyrazole derivatives. By dissecting their Structure-Activity Relationships (SAR) and evaluating their biochemical performance against traditional non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a comprehensive resource for researchers and drug development professionals aiming to optimize pyrazole-based lead compounds.

Mechanistic Rationale: The Structural Basis of COX-2 Selectivity

To understand the SAR of pyrazole derivatives, one must first examine the structural dichotomy between the constitutive COX-1 and the inducible COX-2 isoforms[2]. While the primary arachidonic acid binding channels of both enzymes are nearly identical, a critical amino acid substitution at position 523—from a bulky Isoleucine in COX-1 to a smaller Valine in COX-2—creates an additional, accessible secondary hydrophobic pocket in COX-2[2].

The 1,5-diarylpyrazole scaffold acts as a rigid, planar template that precisely vectors its substituents to exploit this difference:

  • The C5-Aryl Ring extends into the primary hydrophobic channel, mimicking the aliphatic chain of arachidonic acid.

  • The N1-Aryl Ring projects into the secondary side pocket unique to COX-2. When equipped with a specific hydrogen-bonding moiety (like a sulfonamide), it anchors the molecule to Arg513 and His90 within this pocket, conferring extreme selectivity[1].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection & Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Mediators Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Mediators Pyrazole 1,5-Diarylpyrazole Inhibitors (e.g., Celecoxib) Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Selective Inhibition

Figure 1: Arachidonic acid cascade and the selective intervention of 1,5-diarylpyrazole derivatives.

Comparative SAR Data: Evaluating Pyrazole Alternatives

The optimization of the 1,5-diarylpyrazole scaffold involved systematic modifications at the N1, C3, and C5 positions. Table 1 summarizes the in vitro recombinant enzyme assay data comparing the standard NSAID Indomethacin against Celecoxib and its key pyrazole analogs[1],[3],[4].

Table 1: In Vitro Inhibitory Activity of Key 1,5-Diarylpyrazole Derivatives
CompoundN1-Aryl (R1)C3 (R3)C5-Aryl (R5)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
Indomethacin (Ref)N/AN/AN/A0.010.600.016
Celecoxib (SC-58635)4-SO₂NH₂-PhenylCF₃4-CH₃-Phenyl15.00.04375
SC-58125 4-SO₂CH₃-PhenylCF₃4-F-Phenyl>100.00.09>1100
SC-236 4-SO₂NH₂-PhenylCF₃4-Cl-Phenyl>100.00.01>10000
Urea-Hybrid 14a 4-SO₂NH₂-PhenylCF₃4-(Urea)-Phenyl>50.01.85>27

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity.

Deep-Dive SAR Insights
  • Position 1 (N1-Aryl Requirement): The presence of a para-sulfonamide ( −SO2​NH2​ ) or para-methylsulfonyl ( −SO2​CH3​ ) group on the N1-phenyl ring is non-negotiable for COX-2 selectivity[1]. Replacing these groups with a hydrogen atom or simple alkyl chain completely abolishes the compound's ability to bind the COX-2 secondary pocket, reverting the profile to non-selective or inactive.

  • Position 3 (Electronic & Steric Tuning): A trifluoromethyl ( −CF3​ ) group at the C3 position provides the optimal balance of electronegativity and steric bulk to fit the hydrophobic apex of the binding site[1]. Substitutions with larger aliphatic groups cause steric clashes, significantly reducing potency.

  • Position 5 (C5-Aryl Channeling): The C5-phenyl ring must be para-substituted (e.g., methyl in Celecoxib, fluoro in SC-58125, chloro in SC-236) to perfectly occupy the primary hydrophobic channel[1]. Ortho-substitutions force the aryl ring out of coplanarity, causing severe steric hindrance with the enzyme's binding cavity walls.

Experimental Protocol: In Vitro COX-1/COX-2 Biochemical Screening

To ensure trustworthiness and reproducibility in SAR generation, the biochemical evaluation of pyrazole derivatives must account for their unique binding kinetics. Diarylpyrazoles are time-dependent, pseudo-irreversible inhibitors of COX-2. Therefore, standard steady-state kinetic assays will yield false-negative results. The following self-validating protocol utilizes a Stannous Chloride reduction method to ensure accurate quantification.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin (cofactor). Reconstitute recombinant human COX-1 and COX-2 enzymes to a final concentration of 10-20 U/mL.

  • Inhibitor Pre-Incubation (Critical Step): Add the pyrazole test compounds (dissolved in DMSO, final concentration <1% v/v) to the enzyme mixture. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It provides the necessary time for the pyrazole derivative to induce the conformational change in COX-2 required to form the tightly bound E∗I complex. Skipping this step artificially inflates the IC₅₀ value.

  • Reaction Initiation: Add Arachidonic Acid (final concentration 100 µM) to initiate the enzymatic reaction. Allow the reaction to proceed for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction: Stop the reaction by adding 1M Hydrochloric Acid, immediately followed by saturated Stannous Chloride ( SnCl2​ ) solution.

    • Causality: The direct product of the COX enzyme is Prostaglandin H₂ ( PGH2​ ), which is highly unstable and spontaneously degrades into mixed prostaglandins. SnCl2​ quantitatively reduces PGH2​ into the highly stable Prostaglandin F2α​ ( PGF2α​ ), creating a reliable, single analyte for measurement.

  • Quantification: Quantify the generated PGF2α​ using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Read the plate absorbance at 412 nm using Ellman's reagent. Calculate IC₅₀ values using non-linear regression analysis.

Assay_Workflow Prep 1. Reagent Prep (COX-1/2 Enzymes, Heme, Arachidonic Acid) Incubate 2. Compound Incubation (Test Pyrazoles + Enzyme @ 37°C for 15 min) Prep->Incubate Reaction 3. Reaction Initiation (Add Arachidonic Acid for 2 min) Incubate->Reaction Stop 4. Stop Reaction (Add Stannous Chloride to reduce PGH2 to PGF2α) Reaction->Stop Quantify 5. Quantification (ELISA for PGF2α Absorbance @ 412 nm) Stop->Quantify Analyze 6. Data Analysis (Calculate IC50 & SI) Quantify->Analyze

Figure 2: Workflow for the time-dependent biochemical screening of pyrazole-based COX inhibitors.

Future Perspectives: Overcoming Cardiovascular Liabilities

While highly selective 1,5-diarylpyrazoles like Celecoxib and Rofecoxib successfully eliminated the gastrointestinal toxicity associated with traditional NSAIDs, their profound COX-2 selectivity disrupted the physiological balance between pro-thrombotic Thromboxane A₂ (COX-1 mediated) and anti-thrombotic Prostacyclin (COX-2 mediated), leading to cardiovascular risks[2].

To circumvent this, modern SAR studies are pivoting toward multitarget drug design . Recent advancements have successfully fused the 1,5-diarylpyrazole scaffold with urea pharmacophores to create dual COX-2 / soluble Epoxide Hydrolase (sEH) inhibitors (e.g., Compound 14a in Table 1)[3],[4]. By simultaneously inhibiting sEH, these novel pyrazole hybrids prevent the degradation of cardioprotective epoxyeicosatrienoic acids (EETs), effectively neutralizing the cardiovascular liabilities while maintaining potent anti-inflammatory efficacy[3].

Sources

validation of the structure of pyrazole synthesis products

Author: BenchChem Technical Support Team. Date: April 2026

The regioselective synthesis of pyrazoles—such as the condensation of unsymmetrical 1,3-diketones with substituted hydrazines (the Knorr synthesis)—frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Because these isomers exhibit drastically different pharmacological profiles and physicochemical properties, unambiguous structural validation is a critical bottleneck in drug development.

As a Senior Application Scientist, I have evaluated countless analytical workflows for heterocyclic structural elucidation. Relying solely on 1D NMR or low-resolution mass spectrometry often leads to costly misassignments due to pyrazole tautomerism and subtle chemical shift differences. This guide objectively compares the performance of advanced analytical modalities, providing the mechanistic causality and self-validating protocols required to definitively assign pyrazole regiochemistry.

Comparative Analysis of Analytical Modalities

To establish a robust analytical pipeline, we must objectively compare the performance, material requirements, and definitive accuracy of the primary structural validation techniques.

Table 1: Performance Comparison of Structural Validation Techniques for Pyrazoles

Analytical TechniqueRegiochemical ResolutionMaterial RequirementTime-to-ResultKey Limitation
1D ¹H/¹³C NMR Low to Moderate~5–10 mg< 15 minsCannot definitively distinguish 1,3- vs 1,5-isomers due to tautomerism or overlapping signals.
2D NOESY/ROESY High~10–15 mg1–4 hoursRelies on spatial proximity (< 5 Å); flexible substituents can yield ambiguous or false-positive NOEs.
¹H-¹⁵N HMBC Definitive (Gold Standard)~30–50 mg4–12 hoursRequires higher sample concentration due to the low natural abundance of ¹⁵N (0.37%).
X-Ray Crystallography AbsoluteSingle Crystal (>0.1 mm)Days to WeeksHeavily dependent on the ability to grow high-quality single crystals ; inapplicable to amorphous solids or oils.

While X-Ray crystallography provides absolute configuration, it is often a rate-limiting step. In solution-state analysis, ¹H-¹⁵N HMBC and 2D NOESY are the primary competing methodologies. However, NOESY is susceptible to conformational artifacts. Therefore, gradient-enhanced ¹H-¹⁵N HMBC stands as the definitive gold standard for solution-state validation.

The Mechanistic Causality of Regiochemical Assignment

The Spatial Logic of 2D NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment relies on dipole-dipole cross-relaxation through space. In a 1,5-disubstituted pyrazole, the N1-substituent (e.g., an N-methyl group) is spatially adjacent to the C5-substituent or the C5-proton (distance < 5 Å). A strong NOE cross-peak between the N-alkyl protons and the C5-proton strongly suggests the 1,5-isomer. Causality Warning: If the N-substituent is a highly flexible alkyl chain, transient spatial proximity to the C3-proton can occur, generating false-positive cross-peaks (spin diffusion) that mimic the 1,3-isomer.

The Through-Bond Logic of ¹H-¹⁵N HMBC (The Gold Standard)

Unlike NOESY, Heteronuclear Multiple Bond Correlation (HMBC) maps the rigid covalent skeleton of the molecule. Pyrazoles possess two distinct nitrogen atoms with vastly different electronic environments:

  • N1 (Pyrrole-like): Electron-rich, typically resonating between δ -170 to -240 ppm .

  • N2 (Pyridine-like): Electron-deficient, typically resonating between δ -70 to -85 ppm .

By utilizing a gradient-enhanced ¹H-¹⁵N HMBC experiment at natural abundance, we can observe 2-bond ( 2J ) and 3-bond ( 3J ) couplings. If the protons of an N-methyl group show a strong 3J correlation to the "pyridine-like" N2 (δ ~ -75 ppm), the compound is unambiguously the 1,3-disubstituted isomer. Conversely, correlation to the "pyrrole-like" N1 (δ ~ -175 ppm) confirms the 1,5-disubstituted architecture.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that instrument artifacts are not misinterpreted as structural data.

Protocol A: Gradient-Enhanced ¹H-¹⁵N HMBC Workflow

Reference Standard: Adapted from Martin et al. .

  • Sample Preparation: Dissolve 40–50 mg of the purified pyrazole in 600 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: High concentration is mandatory. ¹⁵N has a natural abundance of only 0.37% and a highly negative gyromagnetic ratio. Insufficient concentration will result in the long-range cross-peaks being buried in t1​ noise.

  • Probe Tuning & Pulse Calibration: Manually tune the NMR probe specifically for the ¹⁵N frequency.

    • Causality: The 90° ¹⁵N pulse is considerably longer than for ¹³C (e.g., ~21 µs vs ~11 µs). Inaccurate pulse lengths will severely degrade the coherence transfer efficiency during the INEPT steps of the HMBC pulse sequence, leading to signal loss.

  • Acquisition Parameters: Set the long-range coupling constant evolution delay to optimize for nJNH​ = 2–3 Hz. Utilize a gradient pulse sequence with a gradient ratio of exactly 9.9869:1 (¹H:¹⁵N) .

    • Causality: This specific gradient ratio matches the ratio of their gyromagnetic ratios, which is mathematically required to properly select the desired coherence pathway and suppress artifacts.

  • Self-Validation Step: Before interpreting the HMBC, run a rapid 1D ¹H spectrum and a ¹H-¹⁵N HSQC (if an N-H proton is present) to confirm sample stability and baseline nitrogen chemical shifts.

Protocol B: 2D NOESY Spatial Mapping
  • Sample Degassing: Prepare 10–15 mg of the sample in 600 µL of solvent. Degas the sample using three freeze-pump-thaw cycles.

    • Causality: Dissolved paramagnetic oxygen ( O2​ ) provides an efficient alternative relaxation pathway for protons, which actively quenches the NOE signal. Degassing maximizes cross-peak intensity.

  • Mixing Time ( tm​ ) Optimization: Run a series of 1D transient NOE experiments with varying mixing times (e.g., 300, 500, and 800 ms).

    • Causality: Pyrazoles are small molecules with specific molecular correlation times ( τc​ ). An excessively long mixing time allows for spin diffusion (magnetization transferring from A B C), creating false proximity data.

  • Self-Validation Step: Verify the expected NOE between the C4-H and C3-H/C5-H protons. Use this known, fixed distance (~2.5 Å) as an internal calibration standard before interpreting the critical N-substituent cross-peaks.

Visualizing the Analytical Decision Tree

To streamline laboratory operations, the following decision tree dictates the optimal path for structural validation based on the physical state and initial spectral complexity of the synthesized pyrazole.

Workflow Start Synthesized Pyrazole (Regioisomeric Mixture?) NMR1D 1D NMR (1H, 13C) Initial Screening Start->NMR1D IsomerCheck Distinct C3/C5 Proton Signals? NMR1D->IsomerCheck NOESY 2D NOESY / ROESY Spatial Mapping IsomerCheck->NOESY Yes HMBC 1H-15N HMBC Through-Bond Correlation IsomerCheck->HMBC Overlapping/Tautomerism NOECheck Clear NOE to C5-H? NOESY->NOECheck NOECheck->HMBC Inconclusive Assigned Unambiguous Regiochemical Assignment NOECheck->Assigned Yes (< 5Å) XRay X-Ray Crystallography HMBC->XRay Fails (Amorphous/Low Conc) HMBC->Assigned 2J/3J 15N Correlations XRay->Assigned Single Crystal

Analytical decision tree for the structural validation of pyrazole regioisomers.

References

  • Title: Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Molecules (MDPI) URL: [Link]

analytical methods for assessing the purity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, kinase inhibitors, and advanced therapeutics[1]. However, the synthesis of pyrazole derivatives frequently generates structurally similar byproducts, including regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and residual starting materials[2]. Because these impurities can drastically alter pharmacological profiles, establishing rigorous, orthogonal analytical methods for purity assessment is a critical mandate in drug development.

This guide provides an objective, comparative analysis of the primary analytical modalities used to assess pyrazole purity. By understanding the physicochemical causality behind these techniques, researchers can design robust, self-validating analytical workflows.

Logical Framework for Method Selection

Selecting the appropriate analytical technique depends entirely on the specific structural properties of the pyrazole derivative—such as its lipophilicity, volatility, and the presence of chiral axes or halogenated substituents.

MethodSelection Start Target Pyrazole Compound Volatile Is the compound volatile? Start->Volatile GCMS GC-MS / Headspace GC (Residual Solvents & Volatiles) Volatile->GCMS Yes HPLC RP-HPLC-UV/DAD (Primary Purity Assessment) Volatile->HPLC No Chiral Are there atropisomers or chiral centers? Fluorinated Contains Fluorine? Chiral->Fluorinated Yes qNMR 1H qNMR (Absolute Mass Fraction) Chiral->qNMR No NMR19F 19F NMR with CSA (Chiral Purity) Fluorinated->NMR19F Yes Fluorinated->qNMR No HPLC->Chiral Structural Check LCMS LC-MS/MS (ESI+) (Trace Impurity Profiling) HPLC->LCMS Unknown Impurities

Decision matrix for selecting pyrazole purity assessment methods based on physicochemical traits.

Comparative Analysis of Analytical Modalities

Reverse-Phase HPLC-UV (RP-HPLC)

RP-HPLC is the cornerstone technique for the primary purity determination of pyrazoles due to its high resolution and reproducibility[2]. Pyrazole derivatives typically exhibit moderate to high lipophilicity (Log P values ranging from 1.22 to 5.87)[1], making them ideal candidates for C18 or C8 stationary phases.

  • The Causality of Acidic Modifiers: The pyrazole ring contains basic nitrogen atoms. If a neutral mobile phase is used, these nitrogens interact with uncapped, acidic silanol groups on the silica column backbone, causing severe peak tailing. By adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered below the pKa of the silanols, neutralizing them while simultaneously protonating the pyrazole nitrogens. This eliminates secondary ion-exchange interactions, ensuring sharp, symmetrical peaks[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies known impurities, LC-MS is essential for identifying unknown byproducts.

  • The Causality of Ionization Modes: Electrospray Ionization (ESI) in positive mode is predominantly selected for pyrazoles. The basic nature of the endocyclic nitrogen atoms makes them excellent proton acceptors, efficiently forming [M+H]+ ions. This yields exceptional sensitivity, allowing for the detection of trace impurities down to <0.01%[2].

Quantitative NMR (qNMR) & 19 F NMR

qNMR is utilized to determine the absolute mass fraction of a pyrazole without requiring an identical, highly purified reference standard. Instead, it relies on a highly pure internal standard (e.g., maleic acid).

  • The Causality of Chiral Solvating Agents (CSAs) in 19 F NMR: For complex pyrazoles exhibiting atropisomerism (e.g., clinical compound MRTX1719), traditional chiral HPLC requires exhaustive and expensive column screening. 19 F NMR bypasses this. By introducing a Chiral Solvating Agent (CSA) like (+)-TiPSY, transient diastereomeric complexes are formed with the pyrazole enantiomers. Because 19 F NMR possesses a massive dynamic range and zero background interference from typical organic solvents, the signals of the atropisomers are cleanly resolved, allowing for precise kinetic and purity quantification in minutes rather than hours[4].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the primary analytical techniques used for pyrazole derivatives, based on established validation data[2].

Performance ParameterRP-HPLC-UV/DADLC-MS (ESI+) 1 H / 19 F qNMRGC-MS (Headspace)
Primary Application Bulk purity, routine QCTrace impurity IDAbsolute purity, chiral ratiosVolatile impurities, residual solvents
Linearity ( R2 ) > 0.999> 0.990> 0.999> 0.990
Accuracy / Recovery 98.0% - 102.0%Semi-quantitative99.0% - 101.0%95.0% - 105.0%
Sensitivity (LOD) ~0.05% area< 0.01% area~0.5% - 1.0% mol~0.01% area
Reference Standard Required (Identical)Required (Identical)Required (Internal, Non-identical)Required (Identical)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot be static lists of instructions; they must be self-validating systems. The following workflows incorporate internal checks that prevent the generation of false data.

Protocol A: Self-Validating RP-HPLC-UV Method

This protocol utilizes a System Suitability Test (SST) as a gatekeeper. If the instrument cannot resolve the target pyrazole from a known, closely eluting regioisomer, the run is automatically aborted.

HPLCWorkflow Prep Sample & Standard Prep (Include known regioisomer) SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 Prep->SST Decision SST Passed? SST->Decision Run Execute Sample Sequence (Blank -> Std -> Sample -> Std) Decision->Run Yes Troubleshoot Troubleshoot System (Check Column/Mobile Phase) Decision->Troubleshoot No Data Data Processing Verify Bracketing Std Drift < 2.0% Run->Data Troubleshoot->SST

Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid suppresses silanol interactions and stabilizes the ionization state of the pyrazole[3].

  • SST Solution Preparation: Spike the primary pyrazole standard with 1.0% of its most challenging known impurity (e.g., a 1,5-disubstituted regioisomer).

  • Chromatographic Conditions:

    • Column: Shimadzu XR-ODS (2.2 μm, 2.0 × 30 mm) or equivalent C18.

    • Flow Rate: 0.6 mL/min.

    • Gradient: 10% B to 99% B over 2.0 minutes[3].

    • Detection: UV at 254 nm.

  • System Suitability Check (Self-Validation): Inject the SST solution. The system is only validated for use if the resolution ( Rs​ ) between the pyrazole and the regioisomer is ≥2.0 , and the tailing factor is ≤1.5 .

  • Bracketing Sequence: Inject in the following order: Blank Standard Sample 1 Sample 2 Standard. Causality: The trailing standard verifies that the instrument's UV lamp intensity and pump delivery did not drift during the sample runs.

Protocol B: Absolute Purity via 1 H qNMR

qNMR is inherently self-validating provided the internal standard (IS) is properly qualified and relaxation times are respected.

Step-by-Step Methodology:

  • IS Qualification (Self-Validation): Select an IS (e.g., Maleic acid or Dimethyl sulfone) and run a preliminary 1 H NMR of the pyrazole sample and the IS separately. Causality: This ensures no resonance overlap exists between the IS quantifier peak and the pyrazole quantifier peaks.

  • Sample Preparation: Accurately weigh ~10 mg of the pyrazole and ~5 mg of the IS using a microbalance (readability 0.001 mg) into the same vial. Dissolve completely in 0.75 mL of deuterated solvent (e.g., DMSO- d6​ )[5].

  • T1​ Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton of interest.

  • Data Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (often >30 seconds). Causality: A D1​ of 5×T1​ ensures >99.3% magnetization recovery between pulses, guaranteeing that the integrated area is strictly proportional to the number of nuclei, preventing artificially low purity calculations[5].

  • Calculation: Calculate the absolute mass fraction using the integrated peak areas, the number of protons contributing to each peak, and the precise masses of the sample and IS.

References

  • Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8dvyFiYGx5R65eILyR72OgCNMVDD_TF3ZYjfNXFhkYhDXkm10o_AlKjFwvFAKjfkA_eeb8C4_c9Ot6IkoGErFAAd3i_0ArS4GuyNolBv2h81A4CQEbmhqPnhSn0hj0bwhKC_0mNZO5-tLIq3QkSnbxyEY9zpw60f8xJUHs_HZ0Ht2iQTLvx5Hyn0U1CdvDfiSZHHNsA2LzNnvg-F7Oh2wtKuZY8hrSG7sVVpEhsAKOAsCG_OVBkYvKnP_ALVthyoLXtA_fmpmhPo=]
  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBKaMMWQBJfL1hPhSuz9yPWv4_sSfp_jh5ZxzRdT0TjW-tDna-HSu6WLYW7HVTeshUcB5YnATRPtGJdlWRSBMNFf_fyXlyuTRmS0S_FI5gzTAckEl_ete_eOVZ_WFdtDv6WsiRPlTHf2dlirFtWqhP]
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8oyQCWxvb_JZA8udBHXynUX50LcmcfDy8AoiTEXN0fkC1-w0NEkzjKgkHTHESw8BLaSMGwknmza3qVNkYS_dEGncDOJ0KYnjuC3p8ciSzXgJ7zCDg_uyY_1bi3Mz55O50rbFe4rQY3GE44DTB]
  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Solvias.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SfWo0oSsSjrohYQIcCsDHMe-9_q3gUAa8gNt2XK98rODHhowJsThI_nK0VXR3VUtuPg7Ww2WHAaaPNtihaqu_ysAk5upU3yQPTx93dof9J4cMYQoJfytWMkjlZSKzv9ioftAPxZFxkMD30Uj6EP0AbqzCzVbXxTNWEjz5Xu58xOkNP6nEzqHGZUdgGGw9KKRn4mYVJg7pE7ExjgNqSg_Xf54npO8ta_M-r1Bpgx_1KCtxphjwPTiXLNOxkTYhTKDorDlYx_l-IZncfvRJW3GDZbRy26f204ed0h7GxNWnz8=]
  • Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErnufjJn8lVSiQi579i-5Bgk0VaZ2jt1Kc2sgjB8ygKNRHAOT_3BxWOnt77QfmpyX2mRh1reuuKF9yssdI-UUkLONDk9B2OCvRR1qoJN3xYPjk6QULVAhrxg28w6Q4L-7vXAGvOyAUMtcijj1YyCzu4BM-oyxfYXyu6HxUO19v836TV2PO9nm83fDpjld0U21keY-BVp-1ESBeVR-I0kuHepmmydut]

Sources

comparing the efficacy of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalytic systems for pyrazole synthesis requires moving beyond basic reaction conditions to understand the underlying mechanistic causality. Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like celecoxib and rimonabant. While the classical Knorr pyrazole synthesis provides a foundational route, modern drug development demands catalytic systems that offer precise regiocontrol, high atom economy, and alignment with green chemistry principles[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of leading catalyst categories, providing the mechanistic rationale and self-validating protocols necessary for informed catalyst selection.

Comparative Efficacy of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is dictated by its ability to lower the activation energy of the initial nucleophilic attack and facilitate the subsequent dehydration/cyclization, all while suppressing side reactions.

Transition Metal Catalysts (Homogeneous & Supported)

Transition metals act as potent Lewis acids, coordinating directly to heteroatoms or alkynes to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile.

  • Silver (AgOTf): Silver triflate is unparalleled for the highly regioselective synthesis of 3-CF₃-pyrazoles. By acting as a soft Lewis acid, Ag(I) preferentially activates trifluoromethylated ynones. This targeted activation allows rapid heterocyclization with aryl hydrazines within 1 hour at room temperature, requiring only a 1 mol% catalyst loading to achieve up to 99% yield[1].

  • Supported Copper (Silica-Cu): For 1,4-disubstituted pyrazoles, silica-supported copper catalysts excel in sydnone-alkyne cycloadditions. The immobilization of copper allows the reaction to be translated into continuous flow reactors at 140 °C, drastically reducing reaction times (2–5 hours) compared to traditional batch processes while maintaining moderate-to-high yields[2].

Heterogeneous Solid Acids & Polyoxometalates

Heterogeneous systems are strategically chosen for scale-up due to their simplified work-up and recyclability.

  • Amberlyst-70: This macroreticular solid acid resin is highly effective for aqueous cyclocondensations. Its efficacy stems from its porous structure, which provides a high localized concentration of sulfonic acid sites. It drives the dehydration step of the reaction without the need for toxic organic solvents, achieving ~94% selectivity for pyrazoles in just 15 minutes at room temperature[3].

  • Silverton-Type Polyoxometalates (NaMn): The complex Na₆(H₂O)₁₂[Mn(UMo₁₂O₄₂)] acts as a robust heterogeneous Lewis acid. It is specifically engineered for high-temperature, solvent-free condensations of hydrazides and 1,3-diketones. At 100 °C, the absence of solvent maximizes substrate collision frequency, yielding up to 99% of the desired pyrazole. Crucially, the catalyst maintains its structural integrity and activity after 7 consecutive runs.

Nanocatalysts
  • ZnO Nanoparticles: Utilized primarily in multicomponent one-pot reactions, ZnO nanoparticles offer an extreme surface-area-to-volume ratio. This maximizes active site availability, allowing the rapid assembly of complex pyrazole derivatives in water within 10–20 minutes at room temperature[4].

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the discussed catalytic systems to guide your selection based on substrate scope and operational constraints.

Catalyst SystemCatalyst TypeSubstrate ScopeSolventTemp (°C)TimeYield (%)Catalyst Loading
AgOTf Homogeneous MetalCF₃-ynones + hydrazinesVariousRT1 hUp to 99%1 mol%
Silica-Cu Supported MetalSydnones + terminal alkyneso-DCB / Flow1402-5 hModerate-High0.3 eq (4% Cu)
Amberlyst-70 Solid Acid Resin1,3-Diketones + hydrazinesWaterRT15 min~94%Variable (wt%)
NaMn (POM) PolyoxometalateHydrazides + 1,3-diketonesSolvent-free1002-3 hUp to 99%0.4 mol%
ZnO NPs NanocatalystAldehydes + malononitrile + hydrazineWaterRT10-20 minHigh25 mg / mmol

Mechanistic Logic & Workflows

To understand how these catalysts manipulate the reaction pathway, consider the standard cyclocondensation mechanism. The catalyst must first activate the dicarbonyl, facilitating hydrazone formation, before driving the intramolecular ring closure.

Mechanism N1 1,3-Diketone + Hydrazine N2 Catalyst Activation (Lewis Acid / Metal) N1->N2 N3 Hydrazone Intermediate N2->N3 Nucleophilic Attack N4 Intramolecular Cyclization N3->N4 N5 Dehydration (-H2O) N4->N5 Ring Closure N6 Substituted Pyrazole N5->N6 Aromatization

Caption: Mechanistic pathway of catalyst-driven pyrazole cyclocondensation.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; the physical phenomena observed during the reaction should confirm the mechanistic progression.

Protocol A: Green Aqueous Synthesis using Amberlyst-70[4]

Causality: Water enforces a hydrophobic effect, driving organic substrates into the macroreticular pores of the Amberlyst-70 resin where localized protons catalyze the reaction.

  • Preparation: In a 25 mL round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in 5 mL of deionized water.

  • Catalyst Addition: Add the optimized mass of Amberlyst-70 resin.

  • Reaction: Stir aggressively at room temperature for 15 minutes.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the 1,3-dicarbonyl spot validates that the localized acidic environment has successfully driven the hydrazone intermediate to completion.

  • Work-up & Recovery: Filter the mixture to recover the insoluble Amberlyst-70. Extract the aqueous filtrate with ethyl acetate (3 x 5 mL).

  • Purification: Evaporate the organic layer under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure pyrazole.

Protocol B: Solvent-Free Synthesis using NaMn Polyoxometalate[1]

Causality: Running the reaction solvent-free at 100 °C maximizes substrate collision frequency while utilizing the thermal energy to drive off the water byproduct as vapor, shifting the equilibrium toward the pyrazole product via Le Chatelier's principle.

  • Preparation: Mix benzenesulfonohydrazide (1.0 mmol) and acetylacetone (1.0 mmol) in a sealed reaction vessel.

  • Catalyst Addition: Add NaMn catalyst (0.4 mol%). Do not add any solvent.

  • Reaction: Heat the mixture to 100 °C and stir continuously for 2-3 hours.

  • In-Process Validation: Aliquot a micro-sample and analyze via GC-MS using biphenyl as an internal standard. A product peak integration corresponding to >95% conversion validates the efficacy of the POM catalyst.

  • Work-up: Cool the vessel to room temperature. Extract the organic product with a suitable solvent (e.g., dichloromethane), leaving the insoluble NaMn catalyst behind.

  • Catalyst Recycling: Wash the recovered NaMn with ethanol, dry under vacuum, and store for reuse (validated for up to 7 cycles without activity loss).

Workflow Start Substrate Preparation (Solvent-free or Aqueous) CatSelect Catalyst Addition (e.g., NaMn or Amberlyst-70) Start->CatSelect Reaction Cyclocondensation Reaction (Controlled Temp & Time) CatSelect->Reaction Monitoring In-Process Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Catalyst Recovery (Filtration) Monitoring->Workup Complete Validation Product Validation (NMR, Yield Calculation) Workup->Validation

Caption: Self-validating experimental workflow for catalyst screening and recovery.

References

  • BenchChem Technical Support Team. "A Comparative Guide to Catalysts for Pyrazole Synthesis." Benchchem. 4

  • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. 1

  • Browne, D. L., et al. "Cu-catalysed pyrazole synthesis in continuous flow." Catalysis Science & Technology (RSC Publishing). 2

  • Zhang, Y., et al. "Two Mn(II)-Bridged Silverton-Type [UMo12O42]8– Polyoxometalates with Catalytic Activity for the Synthesis of Pyrazoles." Inorganic Chemistry (ACS Publications).

  • Kadam, V., et al. "Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst." Taylor & Francis. 3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended to provide essential safety and logistical information based on available data for ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and structurally related compounds. A specific, comprehensive Safety Data Sheet (SDS) for this exact molecule with detailed disposal instructions is not publicly available. Therefore, this guidance is founded on the principles of chemical hazard mitigation and established best practices for laboratory waste management. This document is intended to supplement, not replace, the specific protocols and regulations of your institution. Always consult with your organization's Environmental Health and Safety (EHS) department for definitive procedures and to ensure full compliance with local, state, and federal regulations.

Core Principle: Mandating Professional Hazardous Waste Disposal

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS No. 306818-06-4) must be treated as hazardous chemical waste . The primary and non-negotiable method of disposal is through your institution's EHS-approved hazardous waste management program.

Causality: The molecular structure, containing a pyrazole ring and an amino group, is common in biologically active and potentially toxic molecules. Data for this specific compound classifies it as acutely toxic if ingested. Attempting to neutralize or treat this chemical in the laboratory without a validated, compound-specific protocol is strongly discouraged due to the risk of creating unknown, potentially more hazardous byproducts or causing an uncontrolled reaction. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such laboratory chemicals under the Resource Conservation and Recovery Act (RCRA), prohibiting their disposal via standard trash or sewer systems.[1]

Hazard Profile and Safety Synopsis

To ensure a high margin of safety, the hazard profile for this compound is based on available data and supplemented by information from structurally similar pyrazole derivatives.

Hazard CategoryFinding & JustificationSupporting Data Source(s)
Acute Oral Toxicity Category 3. Signal Word: Danger . Hazard Statement: H301 (Toxic if swallowed). Sigma-Aldrich
Skin Irritation Presumed Skin Irritant (Category 2). Pyrazole derivatives are frequently classified as skin irritants.[2][3]Inferred from analogous compounds.
Eye Irritation Presumed Serious Eye Irritant (Category 2/2A). This is a common hazard for this class of chemicals.[2][3]Inferred from analogous compounds.
Environmental Hazards Presumed Harmful to Aquatic Life. Many complex organic molecules are not readily biodegradable and can pose long-term risks to the environment.General principle for synthetic chemicals.[2]

Step-by-Step Protocol for Waste Segregation and Collection

This protocol outlines the procedural steps for the safe handling and collection of waste generated from research activities involving ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Safety Goggles: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

  • Laboratory Coat: To protect from incidental contact.

Step 2: Segregate Waste Streams at the Point of Generation Proper segregation is critical to prevent incompatible materials from mixing. The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation.[1]

  • Solid Waste:

    • Description: Includes any non-sharp materials contaminated with the compound, such as residual powder, weighing papers, contaminated gloves, bench paper, and absorbent pads from small spills.

    • Container: Collect in a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid.[5]

  • Liquid Waste:

    • Description: Includes any solutions containing dissolved ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

    • Container: Collect in a designated, chemically-compatible (e.g., borosilicate glass or HDPE) liquid hazardous waste container with a secure, leak-proof lid.

    • Crucial Note: Do not mix this waste with other waste streams (e.g., halogenated solvents, acidic or basic waste) unless explicitly permitted by your EHS department.[2]

Step 3: Label Waste Containers Correctly and Completely Proper labeling is an EPA requirement.[6] As soon as the first drop of waste enters the container, affix a hazardous waste label that includes:

  • The words "Hazardous Waste" .

  • The full chemical name: "Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate" and any other components in the waste stream.

  • Appropriate hazard warnings or pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).[6]

  • The date of accumulation start.

Step 4: Store Waste in a Designated Area Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution.[6]

  • The storage area must be well-ventilated.

  • Store away from incompatible materials.

  • Utilize secondary containment (e.g., a larger bin or tray) to contain potential leaks.

Step 5: Arrange for Professional Disposal Follow your institution's established procedures to request a pickup of the hazardous waste by the EHS department or their contracted professional waste disposal service.[2] The most common and recommended final disposal method for such compounds is high-temperature incineration.[2][6]

Emergency Procedures: Spill Management

Small Spills:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb large amounts of liquid.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.[4]

  • Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), and dispose of all cleaning materials as hazardous waste.

Large Spills:

  • Do not attempt to clean up a large spill yourself.

  • Immediately evacuate the laboratory, alerting personnel in adjacent areas.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's emergency response number and the EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate waste.

G A Waste Generation (Solid or Liquid) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B Begin Handling J Spill Occurs A->J C Step 2: Segregate Waste at Point of Generation B->C D Solid Waste Container (Labeled HDPE) C->D Solid Waste E Liquid Waste Container (Labeled Glass/HDPE) C->E Liquid Waste F Step 3: Label Container 'Hazardous Waste' & Contents D->F E->F G Step 4: Store Securely in Designated Accumulation Area F->G H Step 5: Request Pickup via Institutional EHS G->H I Professional Disposal (High-Temp Incineration) H->I K Follow Emergency Spill Protocol J->K Immediate Action K->C Collect Spill Waste

Caption: Disposal workflow for ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved March 20, 2024, from [Link]

  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate - NextSDS. NextSDS. Retrieved March 20, 2024, from [Link]

  • Regulations on Management of Laboratories. VinUni Policy. Retrieved March 20, 2024, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved March 20, 2024, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved March 20, 2024, from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved March 20, 2024, from [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Retrieved March 20, 2024, from [Link]

  • Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate - PubChemLite. PubChemLite. Retrieved March 20, 2024, from [Link]

Sources

Personal protective equipment for handling ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

This document provides comprehensive safety protocols and operational guidance for the handling, storage, and disposal of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS No: 306818-06-4). As a specialized pyrazole derivative, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personal and environmental protection.

Hazard Assessment and Chemical Profile

Understanding the hazard profile of a compound is the cornerstone of safe laboratory practice. Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is classified with significant health hazards that demand careful management.[1][2][3] The primary risks associated with this solid compound include high acute toxicity if ingested, inhaled, or in contact with skin, as well as the potential for serious skin and eye irritation.[1][2]

Expert Insight: The hazard classifications, particularly the GHS06 pictogram (skull and crossbones), signal that even minor exposure can pose a serious health risk.[3] Therefore, treating this compound with the highest degree of caution is not merely a recommendation but a necessity. The operational protocols outlined below are designed to create multiple layers of protection, minimizing any potential for direct contact.

Identifier Information Source(s)
Chemical Name ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate[1]
CAS Number 306818-06-4[1]
Molecular Formula C11H19N3O2[3][4]
Physical Form Solid[3]
Hazard Classifications Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal & Inhalation Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure[1][2][3][5]
GHS Pictogram GHS06 (Skull and Crossbones)[3]
Signal Word Danger[3]

Mandatory Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its proper selection and consistent use are non-negotiable.

Foundational Engineering Controls

Before any discussion of PPE, it is critical to establish that the primary safety control is the use of proper engineering controls. All handling of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate must be performed within a certified chemical fume hood. [2][6] This ensures that any dust, aerosols, or vapors are effectively contained and exhausted, providing the first and most significant layer of protection.

Recommended PPE for Handling
Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects eyes from irritation and serious damage from accidental splashes of solutions or contact with solid particles.[1][7]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or holes before each use.[8]Prevents skin contact, which can cause irritation and systemic toxicity.[1][6] Proper glove removal technique is essential to avoid contaminating bare hands.[8]
Body Protection A full-length laboratory coat. An additional chemical-resistant apron is recommended for large-scale operations.[6]Protects skin on the arms and body from accidental spills and contamination.[6]
Respiratory Protection Not typically required when work is conducted within a certified chemical fume hood.[6] If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][6]Prevents the inhalation of the compound, which is classified as having acute inhalation toxicity.[1][2]

Operational Plan: From Preparation to Storage

A systematic workflow is crucial for minimizing risk. The following protocols provide a self-validating system for safe handling.

Pre-Handling Safety Checklist
Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before approaching the fume hood.

  • Work Within Fume Hood: Perform all manipulations of the solid compound and its solutions well inside the chemical fume hood, at least 6 inches from the sash.

  • Transferring Solid: When weighing and transferring the solid, use techniques that minimize dust formation, such as carefully scooping rather than pouring from a height.

  • Post-Handling: After handling is complete, decontaminate any surfaces within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6][8]

G start Start checklist Perform Pre-Handling Safety Checklist start->checklist don_ppe Don Appropriate PPE checklist->don_ppe fume_hood Handle Compound Exclusively Inside Chemical Fume Hood don_ppe->fume_hood decontaminate Decontaminate Workspace & Equipment fume_hood->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Standard workflow for handling ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Container: Store in a tightly sealed, clearly labeled container.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures for similar pyrazole compounds range from refrigerated (2-8°C) to frozen (-20°C) to ensure long-term stability.[2][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Atmosphere: For long-term stability and to prevent potential oxidation, which can be indicated by a color change, storage under an inert atmosphere like nitrogen or argon is recommended.[10]

Emergency and Disposal Plan

Spill Management

Immediate and correct response to a spill is vital.

  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like sand, vermiculite, or silica gel.[2][11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][12]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate all personnel from the laboratory.[11]

    • Alert others in adjacent areas.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11]

    • Do not attempt to clean up a large spill yourself. [11]

Waste Disposal

All waste containing ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is considered hazardous and must be disposed of accordingly.

  • Waste Segregation: Do not mix this waste with other waste streams.[9][11]

    • Solid Waste: Collect all contaminated solids, including residual product, used weigh boats, and contaminated PPE (gloves, wipes), in a dedicated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled liquid hazardous waste container.[11]

  • Final Disposal: All waste must be disposed of through your institution's EHS department via a licensed hazardous waste disposal contractor.[2][11] Under no circumstances should this chemical or its waste be poured down the drain. [6]

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposal start Waste Generated decision Solid or Liquid? start->decision solid_waste Collect in Labeled Solid Waste Container (Includes contaminated PPE) decision->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container decision->liquid_waste Liquid storage Store Sealed Container in Designated Hazardous Waste Accumulation Area solid_waste->storage liquid_waste->storage ehs_request Arrange for Pickup via Institutional EHS Department storage->ehs_request disposal Professional Disposal by Licensed Contractor ehs_request->disposal

Caption: Decision workflow for the disposal of waste containing the target compound.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • BP-11187 Safety D
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Safety Data Sheet for ethyl 2-(4-iodo-1H-pyrazol-1-yl)
  • Material Safety D
  • Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)
  • Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Safety Data Sheet for 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine. Santa Cruz Biotechnology.
  • Safety D
  • Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)
  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。